N-Benzyl 1-boc-piperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"N-Benzyl 1-boc-piperidine-4-carboxamide" synthesis and properties
An In-Depth Technical Guide to the Synthesis and Properties of N-Benzyl 1-Boc-piperidine-4-carboxamide
Abstract
This compound (CAS No. 188527-08-4) is a bifunctional synthetic building block of considerable value in medicinal chemistry and pharmaceutical development.[1][2] Its structure, which incorporates a tert-butoxycarbonyl (Boc)-protected piperidine nitrogen, an N-benzyl group, and a carboxamide moiety, offers a versatile platform for constructing complex molecular architectures. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the mechanistic rationale behind common experimental choices. Furthermore, it details the key physicochemical and spectroscopic properties and discusses its strategic application in the design and discovery of novel therapeutics, particularly those targeting the central nervous system.[3]
Chapter 1: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[4] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. This compound is a particularly strategic intermediate that leverages the strengths of this scaffold.
Its key structural features include:
-
A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group at the N-1 position serves as a robust protecting group, stable to a wide range of reaction conditions, including nucleophilic substitution and basic environments.[5] This allows for selective chemical manipulation at other parts of the molecule. The Boc group can be readily removed under mild acidic conditions to unmask the piperidine nitrogen for subsequent functionalization.[2]
-
An N-Benzyl Carboxamide: The N-benzyl group introduces aromaticity and can participate in various non-covalent interactions (e.g., π-stacking) within a target's binding pocket. The secondary amide provides a hydrogen bond donor and acceptor, which is critical for molecular recognition in many biological systems.
This unique combination of functionalities makes the molecule an ideal starting point for creating libraries of compounds in the pursuit of new drug candidates.[1]
Chapter 2: Retrosynthetic Analysis and Synthesis Strategies
The most logical and industrially scalable approach to synthesizing this compound involves forming the amide bond between a suitable carboxylic acid and an amine. A retrosynthetic analysis reveals two primary precursor molecules.
Sources
"N-Benzyl 1-boc-piperidine-4-carboxamide" CAS number 188527-08-4
An In-depth Technical Guide to N-Benzyl 1-boc-piperidine-4-carboxamide (CAS: 188527-08-4)
Authored by: A Senior Application Scientist
Foreword
Welcome to a comprehensive technical examination of this compound, a pivotal building block in modern medicinal chemistry. This guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into its synthesis, characterization, applications, and handling. The piperidine scaffold is a privileged structure in pharmacology, and understanding the nuances of its derivatives, such as the subject of this guide, is critical for the innovation of novel therapeutics. We will move beyond simple data recitation to explore the causality behind its utility and the logic of its application in complex synthetic pathways.
Core Compound Identity and Physicochemical Properties
This compound, registered under CAS number 188527-08-4, is a mono-protected piperidine derivative. The presence of both a tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzylamide functional group at the C4 position makes it a versatile intermediate for further chemical modification.[1][2][3] The Boc group provides stability under a range of reaction conditions while allowing for selective deprotection, a crucial feature in multi-step organic synthesis.[4]
Chemical Structure and Key Features
The molecule's structure is defined by a central piperidine ring. The nitrogen atom of the ring is protected by a Boc group, and the C4 position is functionalized with a carboxamide group N-substituted with a benzyl moiety.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Reference |
| CAS Number | 188527-08-4 | |
| Molecular Formula | C₁₈H₂₆N₂O₃ | [5] |
| Molecular Weight | 318.41 g/mol | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C | |
| InChI Key | AGQWIWVWFLIEKQ-UHFFFAOYSA-N |
Synthesis and Reaction Chemistry
The synthesis of this compound is typically achieved through a straightforward amide coupling reaction. The strategic use of the Boc protecting group on the piperidine nitrogen is essential, as it prevents the highly nucleophilic secondary amine from participating in side reactions, thereby directing the acylation to the desired primary amine (benzylamine).
General Synthetic Workflow
The most common and logical synthetic route begins with the commercially available 1-Boc-piperidine-4-carboxylic acid . This starting material is activated to form a more reactive species (e.g., an acid chloride or an activated ester), which then readily reacts with benzylamine to form the target amide bond.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Amide Coupling
This protocol describes a standard laboratory procedure for the synthesis.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Activation: Add HOBt (1.2 eq) and EDCI (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester is the key to efficient coupling; HOBt acts as a catalyst and suppresses side reactions.
-
Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the reaction solvent. Add this solution dropwise to the activated acid mixture at 0°C. The base is crucial for scavenging the HCl byproduct generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Applications in Drug Discovery and Development
The title compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate.[1][3] Its value lies in the piperidine core, a common motif in centrally active drugs, and the orthogonally protected nitrogen, which allows for sequential and controlled synthetic modifications.
Role as a Versatile Scaffolding Intermediate
The primary application is in the synthesis of more complex molecules, particularly in the development of drug candidates.[1] The Boc-protected amine allows for selective reactions at other parts of the molecule. Subsequently, the Boc group can be removed under acidic conditions to reveal the piperidine nitrogen, which can then be functionalized further, for example, through reductive amination or acylation.
This strategy is employed in the synthesis of various therapeutic agents, including but not limited to:
-
Enzyme inhibitors (e.g., carbonic anhydrase inhibitors)[6]
-
Agents targeting the central nervous system[3]
-
Acetylcholinesterase inhibitors for conditions like Alzheimer's disease[7][8]
Caption: Logical workflow for the derivatization of the core scaffold.
Analytical Characterization
Rigorous analytical testing is paramount to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and chromatographic methods is employed.
| Analytical Technique | Expected Observations |
| ¹H NMR | - Signals for the Boc group (singlet, ~1.4 ppm, 9H).- Aromatic protons of the benzyl group (~7.2-7.4 ppm, 5H).- Methylene protons of the benzyl group (doublet, ~4.4 ppm, 2H).- Protons of the piperidine ring (multiplets, ~1.5-4.0 ppm).- Amide NH proton (triplet or broad singlet). |
| ¹³C NMR | - Carbonyl carbon of the amide (~174 ppm).- Carbonyl carbon of the Boc group (~155 ppm).- Quaternary carbon of the Boc group (~79 ppm).- Aromatic carbons (~127-139 ppm).- Carbons of the piperidine ring and benzyl CH₂. |
| Mass Spectrometry (MS) | The expected molecular ion peak [M+H]⁺ at m/z 319.4 or [M+Na]⁺ at m/z 341.4. Fragmentation patterns would show loss of the Boc group or benzyl group. |
| Infrared (IR) Spec. | - N-H stretching of the amide (~3300 cm⁻¹).- C=O stretching of the amide (~1640 cm⁻¹).- C=O stretching of the Boc carbamate (~1690 cm⁻¹). |
| HPLC | A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase. |
Note: Exact chemical shifts (ppm) and wavenumbers (cm⁻¹) can vary based on the solvent and instrument used.
Safety, Handling, and Storage
Adherence to safety protocols is essential when working with any chemical reagent.
Hazard Identification
Based on available safety data sheets (SDS), the compound is classified with the following hazards:[9][10]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Recommended storage is at 2-8°C.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow product to enter drains.[9][12]
Conclusion
This compound (CAS: 188527-08-4) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, featuring an orthogonally protected piperidine ring, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its properties, synthesis, and handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
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This compound [188527-08-4]. (URL: [Link])
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"N-Benzyl 1-boc-piperidine-4-carboxamide" molecular weight and formula
An In-Depth Technical Guide to N-Benzyl 1-Boc-piperidine-4-carboxamide
Introduction
This compound is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure incorporates two critical motifs: the N-benzyl piperidine core and a Boc-protected amine. The N-benzyl piperidine (N-BP) framework is frequently utilized by medicinal chemists as a versatile scaffold to enhance efficacy and modulate the physicochemical properties of drug candidates.[1] This is due to its structural flexibility and the capacity of the benzyl group to engage in crucial cation-π interactions with target proteins.[1]
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers a strategic advantage, enabling selective chemical modifications at other positions of the molecule.[2] This guide provides a comprehensive overview of the compound's core properties, a detailed synthesis protocol with mechanistic insights, and its applications for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Identifiers
A precise understanding of a compound's fundamental properties is critical for its application in experimental design. The key identifiers and quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 188527-08-4 | [2][3] |
| Molecular Formula | C₁₈H₂₆N₂O₃ | [4] |
| Molecular Weight | 318.42 g/mol | [3] |
| Physical Form | Solid | |
| InChI Key | AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
| Storage Temperature | 2-8°C |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved via a robust amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This process requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Key Precursor: Synthesis of 1-Boc-piperidine-4-carboxylic acid
The primary precursor is itself synthesized by protecting the nitrogen of isonipecotic acid (piperidine-4-carboxylic acid).
Experimental Protocol:
-
In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.[5]
-
While stirring, add di-tert-butyl dicarbonate (Boc₂O) dropwise.[5] The Boc₂O serves as the source for the tert-butyloxycarbonyl group, which protects the secondary amine of the piperidine ring. This protection is crucial to prevent the amine from reacting with an activated carboxylate in the subsequent amide coupling step, thus avoiding polymerization.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours to ensure complete reaction.[5]
-
Perform an extraction with a non-polar solvent like ethyl ether to remove any unreacted Boc₂O.[5]
-
Acidify the aqueous phase to a pH of 2-3 with a suitable acid (e.g., 3M HCl).[5] This protonates the carboxylate, making it neutral and extractable into an organic solvent.
-
Extract the product into ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the pure 1-Boc-piperidine-4-carboxylic acid.[5]
Final Amide Coupling: Synthesis of this compound
This step utilizes a peptide coupling agent to form the final amide bond.
Experimental Protocol:
-
Dissolve 1-Boc-piperidine-4-carboxylic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add 1.1 equivalents of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1.1 equivalents of an auxiliary coupling agent, like Hydroxybenzotriazole (HOBt).
-
Causality: EDC is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is added to suppress side reactions, particularly racemization if chiral centers are present, and to improve reaction efficiency by converting the O-acylisourea into a less reactive but more selective HOBt-ester.
-
-
Stir the mixture at room temperature for 20-30 minutes to ensure complete activation of the carboxylic acid.
-
Add 1.0 equivalent of benzylamine to the reaction mixture. The nitrogen of benzylamine acts as a nucleophile, attacking the activated carbonyl carbon and displacing the activating group to form the stable amide bond.
-
Allow the reaction to proceed at room temperature for 12-18 hours. Monitor progress using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl) to remove unreacted amine and EDC byproducts, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis from the initial starting material to the final product.
Caption: Synthetic pathway for this compound.
Role and Applications in Drug Discovery
The title compound is not typically a final drug product but rather a sophisticated intermediate used in the synthesis of more complex molecules.[2][4] Its value lies in the strategic combination of its structural features.
-
Scaffold for Lead Optimization: The N-benzyl piperidine motif is a proven pharmacophore found in numerous approved drugs and clinical candidates.[1] It serves as a versatile three-dimensional scaffold that medicinal chemists can use to explore structure-activity relationships (SAR). For instance, derivatives of the related N-benzylpiperidine scaffold are used to synthesize acetylcholinesterase inhibitors for treating Alzheimer's disease, such as Donepezil.[1][6]
-
Modulation of Physicochemical Properties: The N-BP motif is frequently used to fine-tune properties critical for drug development, such as solubility, lipophilicity, and metabolic stability (ADME properties).[1]
-
Strategic Use of the Boc Group: The Boc protecting group is acid-labile, meaning it can be selectively removed under mild acidic conditions without affecting other functional groups, such as the benzyl amide. This allows for subsequent functionalization at the piperidine nitrogen, enabling the synthesis of diverse libraries of compounds from a common intermediate. This selective reactivity makes it a valuable tool in combinatorial chemistry and the development of new chemical entities.[2]
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions.
| Hazard Information | GHS Codes |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261, P280, P302+P352 |
Source for all safety data:
Conclusion
This compound is a well-defined chemical intermediate of significant value to the scientific research community, particularly in the field of pharmaceutical development. Its molecular structure is intelligently designed for synthetic utility, combining the pharmacologically relevant N-benzyl piperidine core with the synthetically versatile Boc-protecting group. A thorough understanding of its properties, synthesis, and strategic applications empowers researchers to leverage this building block effectively in the rational design and discovery of next-generation therapeutics.
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An In-depth Technical Guide to the Solubility and Stability Profile of N-Benzyl 1-boc-piperidine-4-carboxamide
Introduction
N-Benzyl 1-boc-piperidine-4-carboxamide (CAS No. 188527-08-4) is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex heterocyclic scaffolds for drug discovery.[1][2] Its molecular structure, incorporating a piperidine core with a lipophilic N-benzyl group and a labile tert-butyloxycarbonyl (Boc) protecting group, presents a unique combination of chemical properties. A thorough understanding of its solubility and stability is paramount for researchers and drug development professionals to ensure optimal reaction conditions, purification strategies, formulation development, and storage protocols.
This technical guide provides a comprehensive analysis of the solubility and stability profile of this compound. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes information from structurally analogous compounds and established scientific principles to offer a robust predictive profile. Furthermore, it details field-proven experimental methodologies for the precise determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Source |
| CAS Number | 188527-08-4 | |
| Molecular Formula | C₁₈H₂₆N₂O₃ | [1] |
| Molecular Weight | 318.42 g/mol | [3] |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C |
Solubility Profile
The solubility of this compound is governed by the interplay of its hydrophobic (N-benzyl and Boc groups) and hydrophilic (carboxamide and the piperidine nitrogen) moieties. This amphiphilic nature dictates its miscibility in a range of organic solvents and its limited solubility in aqueous media.
Qualitative Solubility
Based on the principles of "like dissolves like" and data from similar N-Boc protected piperidine derivatives, a qualitative solubility profile can be predicted. The compound is expected to be readily soluble in polar aprotic and chlorinated organic solvents, and moderately soluble in polar protic solvents, with poor solubility in non-polar and aqueous solvents.
Illustrative Quantitative Solubility
While experimentally determined values are essential for precise applications, the following table provides illustrative quantitative solubility data based on the general characteristics of analogous compounds.[4]
| Solvent Class | Solvent | Illustrative Solubility (mg/mL) at 25°C |
| Chlorinated | Dichloromethane (DCM) | > 100 |
| Chloroform | > 100 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 |
| Dimethylformamide (DMF) | > 100 | |
| Acetonitrile (ACN) | 50 - 100 | |
| Alcohols | Methanol (MeOH) | 50 - 100 |
| Ethanol (EtOH) | 20 - 50 | |
| Esters | Ethyl Acetate (EtOAc) | > 50 |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Aqueous | Water | < 1 |
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[4]
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid after equilibration is crucial for ensuring saturation.
-
Solvent Addition: Add a precise volume of the selected solvent to each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature to permit the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed vial.
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven until a constant weight is achieved. The solubility is calculated from the mass of the dissolved solid and the volume of the solvent.
-
Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC)-UV method. Calculate the solubility based on the measured concentration and the dilution factor.
-
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
The stability of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the benzyl and amide functionalities under various stress conditions. A comprehensive stability assessment involves forced degradation studies, which are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[5]
Predicted Stability under Various Conditions
| Condition | Predicted Stability | Rationale |
| Acidic | Labile | The Boc group is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) to yield the corresponding deprotected piperidine.[4] |
| Basic | Generally Stable | The Boc group is stable under basic conditions. However, prolonged exposure to strong bases may lead to the hydrolysis of the carboxamide bond. |
| Oxidative | Susceptible | The benzylic position is susceptible to oxidation, potentially leading to the formation of benzoic acid and other related impurities. The piperidine ring may also undergo oxidation. |
| Thermal | Stable at Ambient Temperatures | Expected to be stable at ambient and moderately elevated temperatures. Decomposition may occur at higher temperatures. |
| Photolytic | Potentially Labile | Aromatic compounds and amides can be susceptible to photolytic degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[6][7][8][9] |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than accelerated stability testing.[5]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60°C) and withdraw samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain at room temperature or heat gently, taking samples at intervals. Neutralize the samples prior to analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature and monitor for degradation over time.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven. Analyze samples at different time points.
-
Photostability Testing (as per ICH Q1B): Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9] A control sample should be stored in the dark under the same conditions.
-
-
Sample Analysis: Analyze all stressed samples, alongside an unstressed control sample, using a stability-indicating HPLC method.
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"N-Benzyl 1-boc-piperidine-4-carboxamide" as a pharmaceutical intermediate
<An In-depth Technical Guide to N-Benzyl 1-boc-piperidine-4-carboxamide as a Pharmaceutical Intermediate >
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of the Piperidine Carboxamide Scaffold
The piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of approved therapeutic agents. Its saturated, three-dimensional structure is ideal for creating precise spatial arrangements of functional groups, which in turn allows for high-affinity interactions with biological targets. The addition of a carboxamide group to this scaffold introduces both a hydrogen bond donor and acceptor, further enhancing its binding capabilities with protein active sites.
The strategic incorporation of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a key feature.[1] This allows for controlled, stepwise chemical modifications, preventing unwanted side reactions.[1] this compound is a particularly useful building block as it combines these features with a benzyl group, which can be readily introduced and subsequently removed if required. This dual-protection scheme offers significant flexibility in complex synthetic routes. The N-benzyl piperidine (N-BP) motif itself is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties in drug development.[2][3]
Core Physicochemical Properties and Analytical Characterization
A fundamental understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆N₂O₃ | [4] |
| Molecular Weight | 318.41 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | 2-8°C |
Analytical Characterization:
To ensure the identity and purity of this compound, a suite of standard analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, the benzylic methylene protons (a doublet near 4.4 ppm), and the aromatic protons of the benzyl group.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the synthesized intermediate.
Synthesis Protocol: Amide Coupling of 1-Boc-piperidine-4-carboxylic acid and Benzylamine
The most common and efficient synthesis of this compound involves the amidation of 1-Boc-piperidine-4-carboxylic acid with benzylamine. This reaction is a classic example of an amide bond formation, a reaction of paramount importance in pharmaceutical chemistry.[5][6]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)[7]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Acid Activation: In an inert atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF. Add a suitable coupling agent such as HATU (1.1 equivalents) followed by a non-nucleophilic base like DIPEA (2.5 equivalents).[5][8] This mixture is stirred at room temperature for approximately 15-20 minutes. The choice of a uronium/aminium salt-based coupling reagent like HATU is driven by its high efficiency and ability to minimize side reactions.[6]
-
Amine Addition: To the activated carboxylic acid solution, add benzylamine (1.1 equivalents) dropwise.
-
Reaction Monitoring: The reaction is allowed to proceed at room temperature. Its progress should be monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed, which typically occurs within a few hours.
-
Aqueous Work-up: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ and brine. The bicarbonate wash is crucial for removing any unreacted carboxylic acid and acidic byproducts.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude material is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a solid.
Versatility in Pharmaceutical Synthesis
This compound is a valuable intermediate due to the orthogonal nature of its two protecting groups.[4] This allows for selective deprotection and further functionalization at either the piperidine nitrogen or the carboxamide nitrogen.
Synthetic Utility Diagram
Caption: Synthetic pathways enabled by the selective deprotection of this compound.
Key Synthetic Transformations:
-
Boc Deprotection: The Boc group is labile under acidic conditions and can be efficiently removed using reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] This exposes the secondary amine of the piperidine ring for subsequent reactions such as N-alkylation or N-acylation, which are common steps in the synthesis of diverse drug candidates.
-
Debenzylation: The benzyl group can be cleaved via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. This reveals the primary amide, which can then be subjected to further chemical transformations.
The ability to selectively deprotect either the Boc or the benzyl group provides medicinal chemists with significant strategic advantages in the synthesis of complex molecules. This intermediate is particularly valuable in the development of drug candidates targeting the central nervous system.[9] For example, related N-benzylpiperidine structures are key intermediates in the synthesis of drugs like Donepezil, used for Alzheimer's disease.[10]
Conclusion
This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its well-defined structure, coupled with a robust and high-yielding synthetic protocol, makes it an attractive starting material. The presence of two distinct and selectively removable protecting groups offers a flexible platform for the elaboration of complex molecular architectures. A comprehensive understanding of its synthesis, properties, and reactivity is crucial for any researcher or scientist engaged in drug discovery and development. The methodologies and insights presented in this guide are intended to provide a solid, practical foundation for the effective utilization of this important chemical building block in the creation of next-generation therapeutics.
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This compound. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. Retrieved January 14, 2026, from [Link]
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Sharma, A., et al. (2024). N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Retrieved January 14, 2026, from [Link]
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The Strategic Role of N-Benzyl-1-Boc-piperidine-4-carboxamide in Modern Medicinal Chemistry: A Technical Guide
This in-depth technical guide explores the synthesis, properties, and critical role of N-Benzyl-1-Boc-piperidine-4-carboxamide as a versatile building block in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides expert insights into the strategic application of this scaffold in the creation of novel therapeutics, supported by detailed experimental protocols and authoritative references.
Introduction: The Piperidine-4-Carboxamide Scaffold as a Privileged Structure
The piperidine ring is a ubiquitous motif in medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for targeting a variety of biological receptors and enzymes. The piperidine-4-carboxamide core, in particular, has emerged as a "privileged structure," demonstrating broad applicability across multiple therapeutic areas. This is due to its capacity to engage in key hydrogen bonding interactions and to serve as a versatile handle for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
The strategic incorporation of a benzyl group at the 1-position of the piperidine ring and a tert-butyloxycarbonyl (Boc) protecting group provides medicinal chemists with a powerful tool for intricate molecular engineering. The N-benzyl group is a common feature in bioactive compounds, often contributing to crucial cation-π and π-π interactions within the active sites of target proteins.[3] The Boc protecting group, on the other hand, allows for selective chemical transformations at other positions of the molecule before its facile removal under acidic conditions, revealing a secondary amine for further derivatization.[4]
This guide focuses specifically on N-Benzyl-1-Boc-piperidine-4-carboxamide (CAS No. 188527-08-4), a key intermediate that embodies the synthetic advantages of this scaffold.[5] We will delve into its synthesis, characterization, and its pivotal role as a precursor to a diverse range of biologically active molecules.
Synthesis and Characterization of N-Benzyl-1-Boc-piperidine-4-carboxamide
The synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide is typically achieved through a robust and high-yielding amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This reaction is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate the formation of the amide bond.
Synthetic Pathway
The logical synthetic route commences with the commercially available 1-Boc-piperidine-4-carboxylic acid, which serves as the foundational building block. The carboxylic acid is activated in situ using a suitable coupling agent, followed by the nucleophilic attack of benzylamine to furnish the desired product.
Caption: Synthetic scheme for N-Benzyl-1-Boc-piperidine-4-carboxamide.
Detailed Experimental Protocol
This protocol describes a standard and reliable method for the synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents.[6]
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HOBt (1.2 eq) and DIPEA (2.5 eq).
-
Add benzylamine (1.1 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-Benzyl-1-Boc-piperidine-4-carboxamide as a solid.
Characterization Data
The structural integrity of the synthesized N-Benzyl-1-Boc-piperidine-4-carboxamide should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₈H₂₆N₂O₃ |
| Molecular Weight | 318.41 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 188527-08-4 |
| Purity (Typical) | ≥98% (by HPLC) |
Role in Medicinal Chemistry and Drug Discovery
N-Benzyl-1-Boc-piperidine-4-carboxamide is a strategic intermediate for the synthesis of a wide range of biologically active molecules. The presence of the Boc-protecting group allows for the selective deprotection and subsequent functionalization of the piperidine nitrogen, while the benzyl group can be retained or modified to modulate the pharmacological profile of the final compound.
Precursor for Donepezil Analogues and Cholinesterase Inhibitors
The N-benzylpiperidine motif is a core structural feature of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][7] While N-benzyl-4-piperidinecarboxaldehyde is a more direct precursor to Donepezil, the corresponding carboxamide serves as a key intermediate in its synthesis, as outlined in several patents.[7] The synthesis of novel cholinesterase inhibitors often involves the modification of the N-benzylpiperidine core, and N-Benzyl-1-Boc-piperidine-4-carboxamide provides a versatile starting point for such explorations.[8]
Scaffold for Kinase and Protease Inhibitors
The piperidine-4-carboxamide scaffold has been successfully employed in the development of potent and selective inhibitors of various kinases and proteases. For instance, derivatives of this scaffold have shown significant inhibitory activity against Protein Kinase B (Akt), a key target in cancer therapy. The modular nature of the scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
Similarly, N-aryl-piperidine-4-carboxamides have been identified as a novel class of potent inhibitors of MALT1 proteolytic activity, which is implicated in B-cell lymphomas and autoimmune diseases.[9] The synthetic accessibility of diverse amides from the N-Benzyl-1-Boc-piperidine-4-carboxamide core makes it an invaluable tool for generating compound libraries for screening against such targets.
Caption: Key therapeutic applications of the N-Benzyl-1-Boc-piperidine-4-carboxamide scaffold.
Conclusion
N-Benzyl-1-Boc-piperidine-4-carboxamide stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its well-defined structure, coupled with a straightforward and efficient synthesis, makes it an attractive starting point for the development of novel therapeutics. The strategic combination of the N-benzyl group and the Boc-protected amine provides a powerful platform for generating diverse libraries of compounds for screening against a wide range of biological targets. As the demand for new and effective drugs continues to grow, the importance of such well-designed building blocks in accelerating the drug discovery and development process cannot be overstated.
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MySkinRecipes. N-Benzyl 1-BOC-piperidine-4-carboxamide. Available at: [Link]
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Request PDF. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
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Request PDF. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
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Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Available at: [Link]
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Organic Syntheses. Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Available at: [Link]
-
United Nations Economic and Social Council. English. Available at: [Link]
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-
PubMed. N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Available at: [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
-
Request PDF. Alternative synthetic strategies for new drug candidates. The thermolysis reaction of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide to yield benzylsulfamide. Available at: [Link]
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MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
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"N-Benzyl 1-boc-piperidine-4-carboxamide" derivatives and analogs
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of N-Benzyl 1-Boc-Piperidine-4-Carboxamide Derivatives and Analogs
Introduction
Nitrogen-containing heterocycles are fundamental pillars of modern pharmacology, with scaffolds like piperidine being among the most frequently observed ring systems in FDA-approved drugs.[1] These structures are prized for their ability to modulate physicochemical properties, engage in crucial hydrogen bonding, and serve as versatile templates for constructing complex, biologically active molecules.[1] Within this class, the piperidine-4-carboxamide scaffold has emerged as a "privileged" structure, forming the core of therapeutic agents across diverse areas, including oncology, neuroscience, and infectious diseases.[1][2][3][4]
This technical guide provides a comprehensive exploration of this compound, a representative and highly adaptable intermediate. We will delve into the synthetic methodologies for this core structure and its analogs, detail the essential protocols for its analytical characterization, and survey its broad applications in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating experimental frameworks to empower the rational design of novel therapeutic candidates.
The N-Boc-Piperidine-4-Carboxamide Core: A Versatile Scaffold
The utility of this compound as a synthetic building block stems from its distinct structural features, which allow for controlled, sequential modifications. The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen serves as an effective protecting group, shielding the amine's nucleophilicity and preventing unwanted side reactions during the functionalization of other parts of the molecule.[5] This orthogonality is fundamental to multi-step syntheses required for complex drug candidates.[5] The Boc group can be readily removed under mild acidic conditions, revealing the piperidine nitrogen for subsequent derivatization.[5][6]
The two primary points for diversification are the amide nitrogen and, following deprotection, the piperidine nitrogen. This dual functionality allows for the creation of extensive chemical libraries to probe structure-activity relationships (SAR). Compared to more hydrophilic scaffolds like piperazine, the piperidine core imparts a more lipophilic character, which can be advantageous for cell permeability.[1]
Caption: Core structure and key points for synthetic diversification.
Synthetic Strategies and Methodologies
The construction of this compound and its analogs is primarily achieved through robust and well-established amide coupling reactions. The process begins with a key precursor, which is then coupled with a desired amine.
Key Precursor: 1-Boc-Piperidine-4-Carboxylic Acid
The foundational starting material is 1-Boc-piperidine-4-carboxylic acid. It is commercially available but can also be reliably synthesized in the laboratory. The most common route involves the N-protection of 4-piperidinecarboxylic acid (isonipecotic acid) using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.[7][8][9]
Protocol: Synthesis of 1-Boc-Piperidine-4-Carboxylic Acid
-
Dissolution: Dissolve 4-piperidinecarboxylic acid (1.0 eq) in a mixture of tert-butanol and 1N aqueous NaOH at 0°C.[7]
-
Protection: Add di-tert-butyl dicarbonate (1.1 eq) slowly to the solution over 30 minutes.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.[7]
-
Work-up: Concentrate the solution to remove the t-butanol. The remaining aqueous solution is then cooled in an ice bath and acidified to pH 2-3 with 2N HCl, causing the product to precipitate.[7][8]
-
Isolation: The white solid product is collected by filtration, washed with cold water, and dried under vacuum.[7]
Core Synthesis via Amide Coupling
The formation of the amide bond is the critical step. This is an activation-dependent process, as the direct reaction between a carboxylic acid and an amine is unfavorable.[10] Coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Among the most effective and widely used reagents for this purpose are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[11]
Causality Behind Reagent Choice: HATU is often preferred over carbodiimides like DCC or EDC for several reasons. It is highly efficient, leading to faster reaction times and higher yields, especially with sterically hindered or electronically deactivated substrates.[10][11] Furthermore, it minimizes the risk of racemization if chiral centers are present and the formation of N-acylurea byproducts common with carbodiimides.
Detailed Protocol: HATU-Mediated Synthesis of this compound
-
Materials:
-
1-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add benzylamine (1.1 eq) to the solution.[11]
-
Coupling Reagent Addition: Add HATU (1.2 eq) followed by DIPEA (2.5 eq).[11]
-
Reaction: Stir the mixture at room temperature for 2-16 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[11]
-
Quenching & Extraction: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine (to remove residual water and DMF).[11]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Self-Validation): Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Caption: General workflow for HATU-mediated amide coupling.
Synthesis of Analogs and Derivatives
The true power of this scaffold lies in its derivatization potential.
-
A) Variation of the Amide Component: By substituting benzylamine with other primary or secondary amines in the protocol above, a diverse library of N-substituted analogs can be generated. This is the most common strategy for exploring the SAR of the "right-hand" side of the molecule.
-
B) Modification at the N1-Position: To modify the "left-hand" side, the Boc group is first removed.
Protocol: Boc-Deprotection
-
Dissolution: Dissolve the Boc-protected piperidine derivative (1.0 eq) in Dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (typically 5-10 eq) dropwise at 0°C.[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The residue is then typically dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃) before extraction to yield the free secondary amine.[6]
The resulting deprotected piperidine can then undergo various reactions, such as reductive amination or N-alkylation with different benzyl bromides or other alkyl halides, to install diverse substituents at the N1 position.[12]
Analytical Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds, forming a critical part of the self-validating workflow.
| Technique | Purpose & Expected Observations |
| ¹H NMR | Confirms proton environment and connectivity. For the core scaffold, expect piperidine ring protons typically in the δ 1.0-4.0 ppm range, aromatic protons from the benzyl group, and the Boc group singlet around δ 1.4-1.5 ppm.[7][13] |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. Electrospray ionization (ESI) is common, showing the molecular ion peak (e.g., [M+H]⁺). Fragmentation patterns can offer further structural clues.[13][14] |
| FTIR Spectroscopy | Identifies key functional groups. Expect characteristic stretches for the amide C=O (around 1670 cm⁻¹) and N-H bonds.[15] |
| HPLC | Determines the purity of the final compound. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile or methanol, often with a formic acid additive.[13][16] |
General Protocol: Purity Analysis by HPLC-UV
-
Instrumentation: Use an HPLC system with a UV or photodiode array (PDA) detector and a reversed-phase C18 column.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified compound in the mobile phase or a compatible solvent like methanol.
-
Mobile Phase: A typical gradient could be 10% to 90% acetonitrile in water (with 0.1% formic acid in both) over 10-15 minutes.
-
Analysis: Inject the sample. The retention time provides information on polarity, and the peak area at a relevant UV wavelength (e.g., 254 nm) is used to calculate purity, which should ideally be >95% for use in biological assays.
Applications in Drug Discovery
The this compound scaffold and its derivatives are integral to the development of inhibitors and modulators for a wide range of biological targets.
-
Oncology: This scaffold is a cornerstone in the development of potent and selective Protein Kinase B (Akt) inhibitors, crucial for cancer therapy due to Akt's central role in cell survival pathways.[2] It is also key to novel Anaplastic Lymphoma Kinase (ALK) inhibitors.[17]
-
Neurodegenerative Diseases: Derivatives have been identified as novel inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in the formation of neurotoxic pyroglutamate-Aβ peptides in Alzheimer's disease.[3]
-
Infectious Diseases: The piperidine-4-carboxamide core has been exploited to develop a new class of DNA gyrase inhibitors with bactericidal activity against challenging pathogens like Mycobacterium abscessus.[4]
-
Other Therapeutic Areas: The scaffold is present in carbonic anhydrase inhibitors and acetylcholinesterase inhibitors, highlighting its remarkable versatility.[18][19]
Caption: Simplified PI3K/Akt signaling pathway targeted by piperidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the core scaffold has yielded critical insights into the structural requirements for potent biological activity.
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is often crucial for activity. For many targets, the free amine (after Boc deprotection) is required for a key salt-bridge or hydrogen bond interaction in the target's active site.[19][20] The nature of the substituent attached at this position (e.g., different substituted benzyl groups) can drastically alter potency and selectivity by probing different pockets of the binding site.[12]
-
Amide Substituent: The group attached to the amide nitrogen is a primary vector for optimizing interactions. Bulky, aromatic, or hydrogen-bond-donating/accepting groups can be introduced here to enhance affinity and target selectivity. For example, in acetylcholinesterase inhibitors, substituting the benzamide with a bulky para-substituent substantially increased activity.[19]
-
Conformational Rigidity: The piperidine ring exists in a stable chair conformation, which pre-organizes the substituents in defined spatial orientations. This conformational rigidity can reduce the entropic penalty of binding to a target, contributing to higher affinity compared to more flexible aliphatic chains.
Conclusion
This compound is far more than a simple chemical intermediate; it is a gateway to vast chemical diversity and a validated starting point for modern drug discovery campaigns. Its robust and versatile synthesis, centered around well-understood amide coupling chemistry, allows for the systematic exploration of chemical space. The proven success of its derivatives against a wide array of high-value biological targets in oncology, neurology, and infectious disease underscores the enduring importance of the piperidine-4-carboxamide scaffold. This guide provides the foundational knowledge and practical protocols necessary for researchers to leverage this powerful scaffold in the pursuit of the next generation of therapeutic agents.
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N-Benzyl-1-boc-piperidine-4-carboxamide: A Versatile Scaffold for Mechanism-Driven Drug Discovery
Introduction: The Strategic Role of Scaffolds in Modern Medicinal Chemistry
In the intricate process of drug discovery and development, the identification and optimization of molecular scaffolds are of paramount importance. These core structures serve as a foundation for the synthesis of diverse compound libraries, enabling the systematic exploration of chemical space to identify novel therapeutic agents. N-Benzyl-1-boc-piperidine-4-carboxamide has emerged as a significant player in this arena. While not an active therapeutic agent in itself, its true value lies in its role as a versatile chemical intermediate.[1][2] The piperidine ring, a six-membered heterocyclic amine, is a prevalent motif in many FDA-approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized.[3][4]
The unique architecture of N-Benzyl-1-boc-piperidine-4-carboxamide, featuring a Boc-protected amine, a benzyl group, and a carboxamide moiety, offers medicinal chemists a powerful toolkit for creating structurally complex and biologically active molecules.[1][5] The tert-butoxycarbonyl (Boc) protecting group is crucial as it allows for selective chemical transformations at other positions of the molecule before its facile removal under mild acidic conditions to reveal a reactive amine.[5] This strategic design facilitates the synthesis of a wide array of derivatives with diverse pharmacological activities.
This technical guide will provide an in-depth exploration of the utility of the N-Benzyl-1-boc-piperidine-4-carboxamide scaffold in the discovery of drugs with distinct mechanisms of action. We will delve into specific case studies, outlining the synthetic strategies, the biological targets, and the experimental protocols used to validate the therapeutic potential of the resulting compounds.
Case Study 1: Development of Carbonic Anhydrase Inhibitors for Oncology
The Therapeutic Target: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, and metastasis. Therefore, the inhibition of these tumor-associated CAs is a promising strategy in cancer therapy.
Synthetic Strategy and Mechanism of Action
Derivatives of N-Benzyl-1-boc-piperidine-4-carboxamide have been successfully synthesized as potent inhibitors of human carbonic anhydrases.[6] The synthetic approach typically involves the coupling of a sulfamoylbenzoyl group to the piperidine nitrogen after deprotection of the Boc group. The resulting 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide scaffold can be further modified at the carboxamide nitrogen with various substituents, such as benzylamines, to enhance inhibitory potency and selectivity for specific CA isoforms.[6][7]
The mechanism of action of these sulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity. The "tail" of the molecule, derived from the modified carboxamide, can form additional interactions with residues in and around the active site, which influences the inhibitor's potency and isoform selectivity.[6]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric method is commonly employed to determine the inhibitory activity of compounds against various CA isoforms.
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are used. The enzymatic activity is assayed by monitoring the hydration of CO2.
-
Inhibitor Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure: The assay is performed at a constant temperature (e.g., 25°C). The enzyme is pre-incubated with the inhibitor for a set period. The reaction is initiated by the addition of a CO2-saturated solution.
-
Data Analysis: The initial rates of reaction are measured by monitoring the change in absorbance of a pH indicator. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Synthetic Workflow Diagram
Caption: Synthetic path to CA inhibitors.
Case Study 2: Discovery of Novel Tubulin Inhibitors as Antiproliferative Agents
The Therapeutic Target: Tubulin
Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in cell division, intracellular transport, and cell shape maintenance. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle in mitosis, leading to apoptosis. This makes tubulin an attractive target for cancer chemotherapy.
Synthetic Strategy and Mechanism of Action
The N-Benzyl-1-boc-piperidine-4-carboxamide scaffold has been utilized to develop a novel class of tubulin inhibitors, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.[8] The synthesis involves the conversion of the carboxamide group to a 1,2,4-oxadiazole ring, followed by modifications on the piperidine nitrogen. These compounds have demonstrated potent antiproliferative activity against cancer cell lines.[8]
The proposed mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines (e.g., DU-145 prostate cancer cells) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration that causes 50% growth inhibition) is determined from the dose-response curve.
Signaling Pathway Diagram
Caption: Mechanism of tubulin inhibitors.
Case Study 3: Multi-Target-Directed Ligands for Alzheimer's Disease: Dual HDAC and AChE Inhibitors
A Multi-faceted Approach to a Complex Disease
Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder, making single-target drugs often insufficient. A promising therapeutic strategy is the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. Histone deacetylases (HDACs) and acetylcholinesterase (AChE) are two important targets in AD. HDAC inhibitors can improve learning and memory, while AChE inhibitors increase the levels of the neurotransmitter acetylcholine.
Synthetic Strategy and Mechanism of Action
Researchers have designed and synthesized novel N-benzyl piperidine derivatives that act as dual inhibitors of HDAC and AChE.[9] Starting from a piperidine scaffold, which can be derived from N-Benzyl-1-boc-piperidine-4-carboxamide, synthetic modifications are made to incorporate pharmacophores known to inhibit both enzymes. These compounds have shown promising neuroprotective activities in cellular models.[9]
The mechanism of these dual-acting compounds is twofold: they inhibit AChE, thereby increasing acetylcholine levels in the synaptic cleft, and they inhibit HDACs, leading to histone hyperacetylation and the expression of genes involved in synaptic plasticity and memory formation.
Experimental Protocols
-
AChE Inhibition Assay (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains the AChE enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured spectrophotometrically, and the IC50 values are calculated.
-
-
HDAC Inhibition Assay:
-
A commercially available HDAC fluorometric assay kit is typically used.
-
The assay measures the activity of HDACs using a fluorogenic substrate.
-
The test compounds are incubated with the HDAC enzyme and the substrate.
-
The reaction is stopped, and a developer is added to generate a fluorescent signal.
-
The fluorescence is measured, and the IC50 values are determined.
-
Logical Relationship Diagram
Caption: Dual-target strategy for AD.
Case Study 4: Potent PARP Inhibitors for Cancer Therapy
The Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy.[10][11]
Synthetic Strategy and Mechanism of Action
The benzimidazole carboxamide scaffold is a well-established core for potent PARP inhibitors.[12][13] The piperidine moiety, derivable from intermediates like N-Benzyl-1-boc-piperidine-4-carboxamide, can be incorporated into these structures to enhance potency and pharmacokinetic properties. The carboxamide group of the benzimidazole core mimics nicotinamide and binds to the active site of PARP.[12]
The mechanism of action of these PARP inhibitors is not only through the inhibition of the enzyme's catalytic activity but also through "PARP trapping".[10] The inhibitor binds to PARP at the site of a DNA break, preventing the enzyme from dissociating and leading to a cytotoxic DNA-protein complex. This is particularly effective in cancer cells with deficient homologous recombination repair.
Experimental Protocol: PARP Inhibition Assay
-
Assay Principle: A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Procedure:
-
A 96-well plate is coated with histones.
-
PARP enzyme, the test inhibitor, and biotinylated NAD+ are added to the wells.
-
The plate is incubated to allow the PARP reaction to occur.
-
The plate is washed, and a streptavidin-HRP conjugate is added, which binds to the biotinylated poly(ADP-ribose).
-
A colorimetric or chemiluminescent HRP substrate is added, and the signal is measured.
-
-
Data Analysis: The signal is inversely proportional to PARP inhibition. IC50 values are calculated from the dose-response curves.
Conceptual Diagram of Synthetic Lethality
Caption: Synthetic lethality with PARP inhibitors.
Quantitative Data Summary
| Derivative Class | Target(s) | Example Potency | Cell Line(s) | Reference |
| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Carbonic Anhydrase IX/XII | Ki in low nM range | - | [6] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | Tubulin | GI50 = 120 nM | DU-145 | [8] |
| N-Benzyl piperidine derivatives | HDAC / AChE | IC50 = 0.17 µM (HDAC), 6.89 µM (AChE) | PC-12 | [9] |
| Benzimidazole carboxamides | PARP-1 / PARP-2 | IC50 ≈ 4 nM | MDA-MB-436, CAPAN-1 | [12] |
Conclusion and Future Perspectives
The N-Benzyl-1-boc-piperidine-4-carboxamide scaffold has proven to be an exceptionally valuable starting point for the development of a diverse range of therapeutic agents. Its structural features allow for facile and strategic modifications, enabling the synthesis of compounds that can potently and selectively interact with a variety of biological targets. The case studies presented here, from enzyme inhibitors for cancer to multi-target ligands for neurodegenerative diseases, underscore the versatility of this privileged structure in medicinal chemistry.
Future research will likely continue to leverage this scaffold to explore new therapeutic targets and to fine-tune the properties of existing drug candidates. The inherent three-dimensionality of the piperidine ring offers opportunities to improve target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which are critical for the successful development of new medicines. As our understanding of disease biology deepens, scaffolds like N-Benzyl-1-boc-piperidine-4-carboxamide will remain indispensable tools for the rational design of the next generation of mechanism-driven therapeutics.
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Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]
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The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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N-Benzyl 1-BOC-piperidine-4-carboxamide. MySkinRecipes. [Link]
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Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. PubMed Central. [Link]
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Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. [Link]
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
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Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. National Institutes of Health. [Link]
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The Strategic Utility of N-Benzyl-1-Boc-piperidine-4-carboxamide in the Synthesis of Complex Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for three-dimensional diversification.[3] Within the diverse landscape of piperidine-containing building blocks, N-Benzyl-1-Boc-piperidine-4-carboxamide stands out as a particularly valuable intermediate for the construction of complex heterocyclic systems.[4] This guide provides a comprehensive overview of its synthesis, reactivity, and strategic application in drug discovery and development.
This bifunctional molecule, featuring a Boc-protected piperidine nitrogen and a benzyl-protected carboxamide, offers a dual-handle approach to molecular elaboration. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, while the N-benzyl group offers both steric influence and a secondary site for deprotection and further functionalization. This strategic arrangement allows for sequential and site-selective modifications, making it an ideal precursor for the synthesis of intricate molecular architectures, including spiropiperidines and other fused heterocyclic systems.[5][6]
Synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide: A Two-Step Approach
The synthesis of the title compound is a straightforward yet critical process, typically achieved in two high-yielding steps starting from commercially available piperidine-4-carboxylic acid.
Step 1: N-Boc Protection of Piperidine-4-carboxylic Acid
The initial step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard and robust reaction in organic synthesis, ensuring the selective reactivity of the carboxylic acid functionality in the subsequent step.
Reaction Scheme:
Figure 1: General scheme for the N-Boc protection of piperidine-4-carboxylic acid.
A typical procedure involves dissolving piperidine-4-carboxylic acid in a mixture of water and a suitable organic solvent like dioxane. A base, such as sodium carbonate or sodium bicarbonate, is added to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. Di-tert-butyl dicarbonate (Boc anhydride) is then added, and the reaction is stirred at room temperature until completion.[7]
Step 2: Amide Coupling with Benzylamine
With the piperidine nitrogen protected, the carboxylic acid of N-Boc-piperidine-4-carboxylic acid is activated and coupled with benzylamine to form the desired N-benzyl amide. This transformation is a cornerstone of organic synthesis, and a variety of coupling reagents can be employed to facilitate the reaction.[8]
Reaction Scheme:
Figure 2: General scheme for the amide coupling of N-Boc-piperidine-4-carboxylic acid with benzylamine.
Commonly used coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt), or phosphonium-based reagents such as (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU).[9] The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) and in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Activator | Base | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt | DIPEA | DMF, DCM | Readily available, cost-effective.[9] | Can lead to side products if not used with an activator. |
| HATU | - | DIPEA | DMF | High coupling efficiency, low racemization.[8] | More expensive, can be moisture sensitive. |
| DCC | HOBt | DIPEA | DCM | Effective for sterically hindered substrates. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be difficult to remove completely. |
Reactivity and Strategic Deprotection
The synthetic utility of N-Benzyl-1-Boc-piperidine-4-carboxamide lies in the orthogonal nature of its two protecting groups. This allows for selective deprotection and subsequent functionalization at either the piperidine nitrogen or the carboxamide nitrogen.
N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This reveals the secondary amine of the piperidine ring, which can then undergo a variety of transformations such as N-alkylation, N-arylation, or acylation.
Workflow for N-Boc Deprotection and Subsequent Functionalization:
Figure 3: Workflow illustrating N-Boc deprotection followed by N-functionalization.
N-Benzyl Deprotection
The N-benzyl group can be removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This deprotection strategy is orthogonal to the acid-labile Boc group, allowing for selective unmasking of the primary amide. The resulting primary amide can then be further modified, for example, through Hofmann rearrangement to an amine or dehydration to a nitrile.
Applications in Heterocyclic Synthesis: Case Studies
The strategic design of N-Benzyl-1-Boc-piperidine-4-carboxamide makes it a valuable precursor for the synthesis of a variety of complex heterocyclic compounds, particularly those with therapeutic potential.
Synthesis of Cholinesterase Inhibitors for Alzheimer's Disease
Recent research has demonstrated the utility of N-benzylpiperidine carboxamide derivatives as potent cholinesterase inhibitors, a key therapeutic strategy for the management of Alzheimer's disease.[10] In these syntheses, the N-benzylpiperidine-4-carboxamide core, derived from the title compound, is coupled with various heterocyclic moieties to explore structure-activity relationships. For example, the synthesis of novel inhibitors involved coupling the de-Boc-protected N-benzylpiperidine-4-carboxamide with various substituted indanone and pyrazole systems.[10]
Construction of Spirocyclic Scaffolds
Spiropiperidines are a class of compounds with increasing importance in drug discovery due to their rigid, three-dimensional structures.[5][6] N-Benzyl-1-Boc-piperidine-4-carboxamide can serve as a key starting material for the synthesis of 4-spiropiperidines. Following deprotection of the Boc group, the secondary amine can be used to initiate intramolecular cyclization reactions, forming a spirocyclic ring system at the 4-position of the piperidine.
Synthesis of Fused Piperidine Systems
The carboxamide functionality can participate in cyclization reactions to form fused heterocyclic systems. For instance, treatment of a piperidine-4-carboxamide with a suitable reagent can lead to the formation of a fused oxathiazol-2-one ring, a moiety known to exhibit inhibitory activity against certain proteases.[11]
Experimental Protocols
Synthesis of N-Boc-piperidine-4-carboxylic acid
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with diethyl ether to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-piperidine-4-carboxylic acid as a white solid.[7]
Synthesis of N-Benzyl-1-Boc-piperidine-4-carboxamide
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-Benzyl-1-Boc-piperidine-4-carboxamide.
Conclusion
N-Benzyl-1-Boc-piperidine-4-carboxamide is a strategically designed and highly versatile building block for the synthesis of complex heterocyclic compounds. Its orthogonal protecting groups allow for selective and sequential functionalization, providing access to a wide range of molecular architectures relevant to drug discovery. The straightforward synthesis and predictable reactivity of this intermediate make it an invaluable tool for medicinal chemists and researchers in the pharmaceutical sciences. The continued exploration of its synthetic potential is expected to lead to the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.
References
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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MySkinRecipes. (n.d.). N-Benzyl 1-BOC-piperidine-4-carboxamide. Retrieved from [Link]
- Krajcovicova, S., et al. (2018). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Tetrahedron, 74(38), 5469-5476.
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Aute, M. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Griggs, D. D., et al. (2018). Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
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Griggs, D. D., et al. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 16(30), 5443-5456. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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ResearchGate. (n.d.). Synthesis of spiropiperidine derivatives 179 and 180. Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Retrieved from [Link]
-
Atobe, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 334-341. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606-631. [Link]
-
Svirskis, S., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(19), 3543. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Jotani, M. M., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3243. [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
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Mbadu, Z. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680-693. [Link]
-
Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(10), 706-716. [Link]
-
Ryan, J., & Connon, S. J. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]
-
Gruden, M., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(10), 4641-4652. [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Novel Cholinesterase Inhibitors from N-Benzyl 1-Boc-piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of potent cholinesterase inhibitors derived from N-Benzyl 1-Boc-piperidine-4-carboxamide. The methodologies outlined herein are designed to be robust and reproducible, offering a platform for the development of novel therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.
Scientific Rationale and Background
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a cornerstone of symptomatic treatment for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to improve cognitive function. The N-benzylpiperidine moiety is a well-established scaffold in the design of potent AChE inhibitors, most notably in the FDA-approved drug Donepezil. This structural motif is recognized for its ability to interact with key residues within the active site of the AChE enzyme.
The use of this compound as a starting material offers a versatile platform for creating a diverse library of potential cholinesterase inhibitors. The Boc (tert-butoxycarbonyl) protecting group allows for selective modification of the carboxamide functionality, while the benzyl group is a crucial pharmacophoric element for AChE inhibition. Subsequent modifications of the carboxamide group, for instance, through amide coupling with various aromatic and heterocyclic amines, can lead to the discovery of novel compounds with enhanced potency and selectivity.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step process, starting with the readily available precursor, 1-Boc-piperidine-4-carboxylic acid. This precursor is first converted to the N-benzyl derivative, followed by the deprotection of the Boc group, and finally, amide coupling with a desired amine to yield the target cholinesterase inhibitor.
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-benzylation of 1-Boc-piperidine-4-carboxylic acid followed by amidation.
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Ammonia solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Benzylation:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and benzyl bromide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-benzyl-4-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.
-
-
Amidation:
-
Dissolve the product from the previous step in DCM and cool to 0 °C.
-
Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir the mixture for 1 hour at 0 °C and then for 2 hours at room temperature.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Protocol 2: Synthesis of 1-Benzylpiperidine-4-carboxamide (Boc Deprotection)
This protocol outlines the removal of the Boc protecting group to yield the free amine, which is a key intermediate for further derivatization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add TFA (10 eq) or 4M HCl in Dioxane (5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-Benzylpiperidine-4-carboxamide.
Protocol 3: Synthesis of N-Aryl-1-benzylpiperidine-4-carboxamide Derivatives (Amide Coupling)
This protocol describes the amide coupling of 1-benzylpiperidine-4-carboxylic acid (obtained by hydrolysis of the corresponding carboxamide or ester) with various anilines to generate the final cholinesterase inhibitors. A similar procedure can be applied starting from 1-benzylpiperidine-4-carboxamide and a suitable carboxylic acid.
Materials:
-
1-Benzylpiperidine-4-carboxylic acid
-
Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous DMF or DCM
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target N-aryl-1-benzylpiperidine-4-carboxamide.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the cholinesterase inhibitory activity of a series of synthesized N-benzylpiperidine-4-carboxamide derivatives, highlighting the impact of different substituents on their potency.
| Compound ID | R Group (Substituent on Aryl Ring) | AChE IC₅₀ (µM)[1][2] | BuChE IC₅₀ (µM)[1][2] |
| 1 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 | > 100 |
| 2 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 | > 100 |
| 3a | Unsubstituted Phenyl | 3.14 ± 1.12 | > 100 |
| 3b | 4-Methylphenyl | > 100 | > 100 |
| 3c | 4-Methoxyphenyl | > 100 | > 100 |
| 3d | 4-Chlorophenyl | 0.21 ± 0.03 | > 100 |
| 3e | 3-Fluorophenyl | 0.25 ± 0.05 | > 100 |
| 3f | 3-Bromophenyl | 0.33 ± 0.08 | > 100 |
| Donepezil | (Reference) | 0.023 | 3.56 |
Analysis of SAR:
-
The presence of an amide linker instead of an ester leads to metabolically more stable compounds.[3]
-
The nature of the aryl/heterocyclic moiety attached to the carboxamide nitrogen significantly influences the inhibitory activity.
-
Electron-withdrawing groups, such as halogens, on the phenyl ring tend to increase AChE inhibitory potency, as seen in compounds 3d , 3e , and 3f .[2]
-
The position of the substituent on the phenyl ring is also crucial, with substitutions at the meta and para positions showing favorable activity.[2]
-
Complex heterocyclic systems, as in compound 1 , can lead to highly potent and selective AChE inhibitors.[1]
Mechanism of Action
The synthesized N-benzylpiperidine carboxamide derivatives are believed to act as dual-binding site inhibitors of AChE. The protonated piperidine nitrogen forms a cation-π interaction with the tryptophan residue (Trp86) in the catalytic anionic site (CAS) of the enzyme. The benzyl group interacts with the peripheral anionic site (PAS) through π-π stacking interactions with aromatic residues like tyrosine (Tyr337). The carboxamide linker and the terminal aryl/heterocyclic moiety can form additional hydrogen bonds and hydrophobic interactions within the enzyme's active site gorge, further stabilizing the enzyme-inhibitor complex.
Caption: Binding mode of N-benzylpiperidine carboxamide inhibitors.
Self-Validating System and Characterization
To ensure the identity and purity of the synthesized compounds, a comprehensive analytical characterization is essential.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of characteristic protons of the N-benzyl, piperidine, and aryl/heterocyclic moieties.
-
¹³C NMR: To verify the carbon framework of the synthesized molecules.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.
-
Melting Point: To assess the purity of solid compounds.
An example of expected ¹H NMR signals for a generic N-(4-chlorophenyl)-1-benzylpiperidine-4-carboxamide would include:
-
Aromatic protons of the benzyl group (~7.2-7.4 ppm).
-
Aromatic protons of the 4-chlorophenyl group (doublets around 7.3 and 7.6 ppm).
-
A singlet for the benzylic CH₂ protons (~3.5 ppm).
-
Signals for the piperidine ring protons (multiplets between 1.5-3.0 ppm).
-
A broad singlet for the amide N-H proton.
Conclusion
The synthetic protocols and application notes provided in this guide offer a robust framework for the development of novel cholinesterase inhibitors based on the N-benzylpiperidine-4-carboxamide scaffold. By systematically exploring the structure-activity relationships through the synthesis of diverse derivatives, researchers can identify lead compounds with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of Alzheimer's disease and other neurodegenerative disorders.
References
-
van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
-
ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease | Request PDF. [Link]
-
Cer. (n.d.). Synthesis and pharmacology evaluation of novel 1-benzyl-n-(4-(4-arylpiperazin-1-yl)phenyl)piperidin-4-carboxamides, as potential acetylcholinesterase inhibitors. [Link]
-
Li, W., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 188, 112013. [Link]
Sources
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Introduction: The Strategic Role of the N-Benzylpiperidine Scaffold in Alzheimer's Therapeutics
An In-Depth Guide to the Application of N-Benzyl 1-boc-piperidine-4-carboxamide in the Synthesis of Acetylcholinesterase Inhibitors for Alzheimer's Disease
Alzheimer's disease (AD) presents a formidable challenge in modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1] A cornerstone of symptomatic treatment revolves around the cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in AD patients.[2] Consequently, inhibiting the enzyme responsible for ACh degradation, acetylcholinesterase (AChE), has become a primary therapeutic strategy.[1][3]
Donepezil, a leading FDA-approved medication for AD, exemplifies the success of this approach.[4] Its structure is built upon a critical pharmacophore: the N-benzylpiperidine moiety. This structural element is not merely a scaffold but an active participant in enzyme inhibition, forming crucial π-π stacking interactions within the active site of AChE.[3] This guide focuses on This compound , a versatile and strategically designed building block for the synthesis of novel Donepezil analogues and other potent AChE inhibitors. The presence of the tert-butyloxycarbonyl (Boc) protecting group and a modifiable carboxamide handle makes this reagent an ideal starting point for medicinal chemists aiming to explore this important chemical space.
Part 1: Scientific Rationale and Mechanistic Insights
The N-Benzylpiperidine Moiety and AChE Inhibition
The therapeutic efficacy of Donepezil and its analogues is intrinsically linked to the interaction between the N-benzylpiperidine group and the AChE active site. The active site of AChE is a deep, narrow gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance.
Causality of Experimental Design: The design of inhibitors leverages these features. The N-benzyl group of Donepezil binds to the PAS, primarily through π-π stacking interactions with aromatic residues like Trp279.[3] This interaction is critical not only for anchoring the inhibitor but also because the PAS is implicated in the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD.[3] Therefore, molecules targeting this site may offer a dual benefit of symptomatic relief and potential disease-modifying effects. The piperidine ring and its nitrogen atom are positioned to interact with the CAS and other residues along the gorge.
Below is a conceptual diagram illustrating the binding of an N-benzylpiperidine-based inhibitor within the AChE active site gorge.
Caption: Binding of an N-benzylpiperidine inhibitor in the AChE gorge.
Part 2: Synthetic Strategy and Workflow
This compound is an advanced intermediate designed for multi-step synthesis. Its key features are:
-
N-Benzyl Group: Pre-installed, forming the core of the AChE-binding pharmacophore.
-
Boc Protecting Group: Temporarily masks the second amine functionality on the piperidine nitrogen, preventing its participation in unwanted side reactions. It can be removed under acidic conditions (e.g., using trifluoroacetic acid or HCl).
-
4-Carboxamide Group: A versatile synthetic handle that can be transformed into various other functional groups. A particularly useful transformation is its reduction to a primary amine, creating a -(CH₂)-NH₂ linker.
This strategic design allows for a divergent synthetic approach, where the core scaffold is first elaborated before being coupled to various other chemical moieties.
General Synthetic Workflow
The overall strategy involves a two-stage process: Intermediate Preparation followed by Fragment Coupling .
Caption: Synthetic workflow from starting material to final products.
Part 3: Detailed Experimental Protocols
These protocols are designed for researchers proficient in standard organic synthesis techniques. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of the Key Intermediate, (1-Benzylpiperidin-4-yl)methanamine
This protocol details the conversion of the starting material into a versatile primary amine intermediate, ready for coupling. The procedure is adapted from methodologies for similar reductions.[5]
Step A: Boc Deprotection of this compound
| Reagents & Materials |
| This compound |
| Dichloromethane (DCM), anhydrous |
| Trifluoroacetic acid (TFA) |
| Saturated sodium bicarbonate (NaHCO₃) solution |
| Saturated sodium chloride (brine) solution |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Round-bottom flask, magnetic stirrer, separatory funnel |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 g of starting material) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Once the starting material is consumed, carefully concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.
-
Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acid.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-benzylpiperidine-4-carboxamide. The product is often used in the next step without further purification.
Step B: Reduction of N-Benzylpiperidine-4-carboxamide to (1-Benzylpiperidin-4-yl)methanamine
| Reagents & Materials |
| N-Benzylpiperidine-4-carboxamide (from Step A) |
| Lithium aluminum hydride (LiAlH₄), 1M solution in THF or powder |
| Tetrahydrofuran (THF), anhydrous |
| Water (H₂O), deionized |
| 15% Sodium hydroxide (NaOH) solution |
| Anhydrous sodium sulfate (Na₂SO₄) |
| Three-neck flask, condenser, dropping funnel, heating mantle |
Procedure:
-
CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a three-neck flask under an inert atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF.
-
Dissolve the crude N-benzylpiperidine-4-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C (ice bath).
-
Fieser Workup (Quenching): Quench the reaction with extreme caution by the sequential, dropwise addition of:
-
'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of H₂O.
-
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, (1-benzylpiperidin-4-yl)methanamine. Purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Novel AChE Inhibitor via Amide Coupling
This protocol demonstrates the utility of the synthesized intermediate by coupling it with an aromatic carboxylic acid to create a novel inhibitor analogue, a strategy used to develop potent therapeutic candidates.[6]
| Reagents & Materials |
| (1-Benzylpiperidin-4-yl)methanamine (from Protocol 1) |
| A substituted aromatic carboxylic acid (e.g., 3,4-dimethoxybenzoic acid) |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar coupling agent |
| Diisopropylethylamine (DIPEA) |
| Dimethylformamide (DMF), anhydrous |
| Saturated NaHCO₃, brine, anhydrous Na₂SO₄ |
| Standard glassware for synthesis and workup |
Procedure:
-
In a round-bottom flask, dissolve the aromatic carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of (1-benzylpiperidin-4-yl)methanamine (1.05 eq) in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, for example) to afford the final pure compound.
Part 4: Data Presentation and Expected Outcomes
The successful synthesis of these compounds should be validated through standard analytical techniques.
| Compound | Synthetic Step | Expected Yield | Purity (LC-MS) | Expected [M+H]⁺ (m/z) |
| N-benzylpiperidine-4-carboxamide | Protocol 1, Step A | >90% (crude) | >95% | 219.15 |
| (1-Benzylpiperidin-4-yl)methanamine | Protocol 1, Step B | 60-80% | >95% | 205.17 |
| N-((1-Benzylpiperidin-4-yl)methyl)-3,4-dimethoxybenzamide | Protocol 2 | 50-75% | >98% | 369.21 |
Conclusion and Future Perspectives
This compound serves as a high-value starting material for constructing potent acetylcholinesterase inhibitors. The protocols outlined here provide a reliable pathway to first synthesize a key amine-linker intermediate and then to couple it with diverse fragments, enabling the rapid exploration of structure-activity relationships (SAR).
The field is evolving towards multi-target-directed ligands (MTDLs) that can address the complex pathophysiology of Alzheimer's disease.[7] The intermediates derived from this starting material are ideal for incorporation into more complex molecules designed to simultaneously inhibit AChE and other relevant targets, such as butyrylcholinesterase (BuChE) or histone deacetylases (HDACs), offering a promising avenue for the development of next-generation Alzheimer's therapeutics.[7][8]
References
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Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
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Viegas, C., et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
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Koshti, A., et al. (2007). Efficient and Industrially Viable Synthesis of Donepezil. Synthetic Communications, 37(17). Taylor & Francis Online. Available at: [Link]
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Yıldırım, I., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5). Available at: [Link]
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Dubey, S. K., et al. (2010). A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug. Chemical and Pharmaceutical Bulletin, 58(9). J-Stage. Available at: [Link]
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Rico, Y., et al. (2018). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. PLoS ONE, 13(1). NIH National Library of Medicine. Available at: [Link]
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Asadabadi, E., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10. Available at: [Link]
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Mphahlele, M. J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179. PubMed. Available at: [Link]
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Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3). PubMed. Available at: [Link]
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Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82. PubMed. Available at: [Link]
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de Paula, H., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry. PubMed. Available at: [Link]
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Nag, S., & Neacsu, C. (2023). Development and Synthesis of New Therapeutics for Alzheimer's Disease. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Future Medicinal Chemistry, 12(16). NIH National Library of Medicine. Available at: [Link]
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Lizarazo-Salcedo, C., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14). NIH National Library of Medicine. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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N-Boc deprotection of "N-Benzyl 1-boc-piperidine-4-carboxamide" protocol
An Application Note and Protocol for the N-Boc Deprotection of N-Benzyl 1-boc-piperidine-4-carboxamide
Authored by: Gemini, Senior Application Scientist
Date: January 14, 2026
Abstract
The tert-butyloxycarbonyl (Boc) group is an indispensable amine protecting group in modern organic synthesis, prized for its stability in a wide range of conditions and its clean, facile removal under acidic treatment.[1][2][3] Piperidine scaffolds are core components of numerous pharmaceutical agents, making the manipulation of their derivatives a critical task in drug discovery.[4] This document provides an in-depth guide and a robust protocol for the N-Boc deprotection of a key intermediate, this compound. We will explore the underlying reaction mechanism, provide a validated step-by-step laboratory procedure, discuss critical process controls for ensuring reaction completion, and outline methods for product isolation and analysis.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group with a strong acid, such as Trifluoroacetic Acid (TFA), is a straightforward yet elegant process founded on the principles of carbocation stability.[5][6] The reaction proceeds through a three-step E1 elimination mechanism:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[5][7] This initial step activates the protecting group, making the carbonyl carbon more electrophilic and weakening the adjacent tert-butyl-oxygen bond.
-
Carbocation Formation: The protonated intermediate collapses, leading to the irreversible cleavage of the tert-butyl-oxygen bond. This generates a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][5][7]
-
Decarboxylation & Amine Liberation: The carbamic acid is inherently unstable and rapidly decomposes, releasing gaseous carbon dioxide and the desired free amine.[6][7] In the acidic reaction medium, the newly liberated secondary amine of the piperidine ring is immediately protonated, forming the corresponding ammonium salt (e.g., a trifluoroacetate salt).[5][7]
The evolution of CO2 gas is a visual indicator that the reaction is proceeding.[6][7] It is crucial to ensure the reaction is not performed in a sealed system to allow this gas to escape safely.[3][7]
Mechanistic Diagram
Caption: Acid-catalyzed mechanism of N-Boc deprotection.
Experimental Protocol: Deprotection with TFA in DCM
This protocol details a standard and highly effective method using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This procedure is scalable and has been validated for robustness.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% Purity | In-house/Commercial |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade, >99% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific |
| Round-bottom flask & magnetic stir bar | --- | --- |
| Ice bath | --- | --- |
| Rotary evaporator | --- | --- |
| Separatory funnel | --- | --- |
| Silica Gel TLC Plates (e.g., F₂₅₄) | --- | MilliporeSigma |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the substrate in anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M.[4]
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until the internal temperature reaches 0 °C. This is a precautionary measure to control any potential exotherm upon acid addition.[4][5]
-
Acid Addition: Add Trifluoroacetic Acid (TFA) (5–10 eq.) to the stirred solution dropwise via syringe. A common and effective formulation is to use a 20-50% solution of TFA in DCM (v/v).[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 1–4 hours.[4] The progress should be closely monitored to determine the point of completion.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Method: Spot the reaction mixture against the starting material on a silica plate. A typical eluent system is 10% Methanol in DCM. The deprotected product, being a salt and more polar, will have a significantly lower Rf value than the Boc-protected starting material. Visualization can be achieved with a UV lamp and subsequently by staining with ninhydrin, which develops a colored spot (typically blue or purple) in the presence of the newly formed secondary amine.[5][8]
-
-
Work-up and Isolation: Upon confirmation of reaction completion, the product can be isolated either as the trifluoroacetate salt or as the free amine.
-
Option A: Isolation as the TFA Salt (Recommended for subsequent reactions requiring acidic conditions) i. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5] ii. Add a small amount of solvent (e.g., DCM) to redissolve the residue and re-concentrate. Repeat this 2-3 times to ensure maximal removal of residual TFA.[5] iii. To the resulting oil, add cold diethyl ether and stir or sonicate until a solid precipitate forms.[1][5] iv. Isolate the solid product by vacuum filtration, wash the filter cake with additional cold diethyl ether, and dry under high vacuum.
-
Option B: Isolation as the Free Amine (Recommended for the final product or when a basic amine is required) i. Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. ii. Carefully dilute the residue with DCM and transfer it to a separatory funnel. iii. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution and swirl gently until the evolution of CO₂ gas ceases. Check that the aqueous layer is basic (pH > 8) with pH paper.[4][5][8] iv. Extract the aqueous layer with DCM (3x).[4] v. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[4][5] vi. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected N-Benzyl piperidine-4-carboxamide as a free amine.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures sufficient dilution. |
| TFA Concentration | 20-50% (v/v) in DCM | A high concentration of acid drives the reaction to completion.[5] |
| TFA Equivalents | 5 - 10 equivalents | Ensures a sufficient excess of acid. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps manage any exotherm. |
| Reaction Time | 1 - 4 hours | Substrate dependent; must be monitored.[4] |
| Typical Isolated Yield | >95% | Yields are typically high for this clean transformation.[4] |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to product isolation.
Caption: Experimental workflow for N-Boc deprotection.
Trustworthiness and Critical Insights
-
Why Anhydrous Conditions? While the reaction itself generates water (from the carbamic acid decomposition), starting with anhydrous DCM prevents potential side reactions and ensures consistency.
-
Purity of TFA: Use high-purity TFA. Impurities can sometimes lead to minor side reactions or discoloration of the final product.
-
Handling TFA Salts: The resulting trifluoroacetate salt can be hygroscopic and may be challenging to handle as a crystalline solid. Precipitation with a non-polar solvent like diethyl ether is often effective for solidification.[1][5]
-
Potential for Side Reactions: The primary side reaction in Boc deprotections is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[9][10] While the target molecule, N-Benzyl piperidine-4-carboxamide, lacks highly susceptible groups like indoles or thiols, this is a critical consideration for other substrates. In such cases, scavengers like anisole or triisopropylsilane are added to the reaction mixture to quench the carbocation.[1][11]
By adhering to this detailed protocol and understanding the chemical principles involved, researchers can confidently and efficiently perform the N-Boc deprotection of this compound, enabling the advancement of their synthetic and drug development programs.
References
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- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. BenchChem. [URL: https://www.benchchem.com/application-notes/validation-of-boc-deprotection-by-hplc-analysis]
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- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Bamoniri-Biabani/26107f9c7333a25d20387431e67277259f5b66d1]
- Side reactions of Boc deprotection with scavengers. BenchChem. [URL: https://www.benchchem.com/technical-support/side-reactions-of-boc-deprotection-with-scavengers]
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- N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. [URL: Not available]
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [URL: https://www.reddit.com/r/Chempros/comments/s0w1v0/advice_on_nboc_deprotection_in_the_presence_of/]
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/fmoc-resin-cleavage]
- Application Note – N-Boc deprotection. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/414/007/b011-an-1-0-mk.pdf]
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/87504/what-happens-to-the-t-butyl-cation-in-the-tfa-deprotection-of-a-t-butyl-ester]
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. [URL: https://www.boze-chem.com/news/boc-deprotection-25505221.html]
- What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride? Guidechem. [URL: https://www.guidechem.com/q&a/what-is-the-synthesis-method-of-ethyl-n-benzyl-3-oxo-4-piperidine-carboxylate-hydrochloride-1000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000000.html]
- TFA Deprotection | PDF. Scribd. [URL: https://www.scribd.com/document/14352758/TFA-Deprotection]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [URL: https://www.rsc.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7308703/]
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.6b00021]
- A kind of purification method of high-purity piperidine. Google Patents. [URL: https://patents.google.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. BenchChem. [URL: https://www.benchchem.
- Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [URL: https://fulir.irb.hr/3091/1/GSA-2017-Mechanochemical_deprotection_of_NBoc_group.pdf]
- Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [URL: Not available]
- Process for Preparation of Piperidine Carboxylic Acid. Google Patents. [URL: https://patents.google.
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- N-Benzylpiperidine-4-carboxaldehyde 95. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/652030]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [URL: https://www.ccsenet.org/journal/index.php/ijc/article/view/17498]
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3237901/]
- Purification of piperidines. Google Patents. [URL: https://patents.google.
- Process for purifying piperidine. Google Patents. [URL: https://patents.google.
- Process for preparation of piperidine carboxylic acid. Google Patents. [URL: https://patents.google.
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Application Note & Protocol: Achieving Optimal Yields in the Synthesis of N-Benzyl 1-boc-piperidine-4-carboxamide
Introduction
N-Benzyl 1-boc-piperidine-4-carboxamide is a versatile bifunctional building block crucial in medicinal chemistry and pharmaceutical development. Its structure, incorporating a Boc-protected piperidine for controlled derivatization, a robust benzylamide moiety, and a central carboxamide linker, makes it an invaluable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[1][2] The efficiency of its synthesis, which hinges on the formation of a key amide bond, is paramount for downstream applications. This guide provides a detailed examination of the reaction conditions necessary to optimize the yield and purity of this compound, grounded in mechanistic principles and supported by detailed protocols for research and development professionals.
Part 1: The Synthetic Cornerstone - Amide Bond Formation
The synthesis of this compound is achieved through the coupling of two primary components: 1-Boc-piperidine-4-carboxylic acid and benzylamine . The direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and results in the elimination of water, conditions that are often incompatible with complex organic molecules. Therefore, the reaction necessitates the use of a "coupling reagent" to activate the carboxylic acid, converting its hydroxyl group into a more effective leaving group and facilitating nucleophilic attack by the amine under mild conditions.
The choice of coupling reagent and the precise control of reaction parameters are the most critical factors influencing the reaction's success, directly impacting yield, purity, and the formation of undesirable byproducts.
Mechanistic Considerations for Optimal Reagent Selection
Several classes of coupling reagents are available, each with a distinct mechanism of action. The optimal choice depends on balancing reactivity, cost, and the potential for side reactions.
-
Carbodiimides (e.g., EDC, DCC): These reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct. To mitigate this and to reduce the risk of racemization in chiral systems, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always required.[3][4] HOBt traps the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine to yield the desired amide.[5][6]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient and rapid coupling agents.[3][7][8] They react with the carboxylic acid to generate an active ester in situ. HATU, which is based on 7-aza-1-hydroxybenzotriazole (HOAt), forms a highly reactive OAt-ester, leading to faster reactions and lower rates of side reactions compared to its HOBt-based analogue, HBTU.[3][8] These reactions require a non-nucleophilic base, like diisopropylethylamine (DIPEA), to neutralize the released acid and drive the reaction forward.[4][6]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another highly effective reagent that forms an active OBt-ester. It is a safer alternative to the original BOP reagent, which releases the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3][8]
For achieving the highest possible yield and purity, HATU stands out as a superior reagent due to its high reactivity and low propensity for side reactions.[8] The EDC/HOBt system remains a robust and more economical alternative, suitable for large-scale synthesis where cost is a significant factor.
Part 2: Optimizing Critical Reaction Parameters
Beyond the coupling reagent, several other parameters must be controlled to ensure an optimal outcome.
-
Solvent Selection: The reaction is best performed in polar, aprotic solvents that can effectively dissolve all reactants and intermediates. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices.[9][10] DCM is advantageous for its ease of removal during workup, while DMF's high polarity can enhance reaction rates.
-
Base Addition: The use of a sterically hindered, non-nucleophilic organic base is critical, particularly with uronium or phosphonium reagents. Diisopropylethylamine (DIPEA) is the standard choice as it does not compete with benzylamine as a nucleophile.[4][6] It is typically used in a 2-3 fold excess.
-
Stoichiometry: To drive the reaction to completion, it is common practice to use a slight excess of the amine and coupling reagents relative to the carboxylic acid. A typical ratio is 1.0 equivalent of carboxylic acid, 1.1-1.2 equivalents of benzylamine, 1.1-1.2 equivalents of the coupling reagent/additive, and 2.0-3.0 equivalents of the base.
-
Temperature and Reaction Time: The reaction proceeds efficiently at ambient temperature (20-25°C). The initial addition of reagents may be performed at 0°C to control any potential exotherm before allowing the mixture to warm to room temperature. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS and is typically complete within 2-12 hours.
Data Summary: Comparison of Coupling Systems
| Parameter | Protocol 1: High-Efficiency (HATU) | Protocol 2: Cost-Effective (EDC/HOBt) |
| Carboxylic Acid | 1-Boc-piperidine-4-carboxylic acid (1.0 eq) | 1-Boc-piperidine-4-carboxylic acid (1.0 eq) |
| Amine | Benzylamine (1.2 eq) | Benzylamine (1.2 eq) |
| Coupling Reagent | HATU (1.2 eq) | EDC·HCl (1.2 eq) |
| Additive | None required | HOBt (1.2 eq) |
| Base | DIPEA (3.0 eq) | DIPEA (3.0 eq) |
| Solvent | Dichloromethane (DCM) or DMF | Dichloromethane (DCM) or DMF |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature |
| Typical Yield | >95% | 85-95% |
| Key Considerations | Higher cost, very fast, clean reaction profile. | Lower cost, potential for N-acylurea byproduct. |
Part 3: Experimental Protocols and Visualizations
Visual Workflow of Synthesis
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Application Note: A Stability-Indicating HPLC Method for Purity Determination of N-Benzyl 1-boc-piperidine-4-carboxamide
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of N-Benzyl 1-boc-piperidine-4-carboxamide. This compound is a significant intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the quality of final active pharmaceutical ingredients (APIs). The described method utilizes a C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid, and UV detection. The rationale behind the selection of chromatographic parameters is discussed in depth. The protocol includes system suitability criteria and a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research, development, and quality control environments.[1][2][3]
Principle of Analysis and Method Rationale
The determination of purity for pharmaceutical intermediates like this compound requires an analytical method that is not only precise and accurate but also specific. A stability-indicating method is one that can resolve the main compound from any potential process-related impurities and degradation products.[4][5]
-
Analyte Characteristics : The target molecule possesses two key structural features that dictate the analytical strategy:
-
Hydrophobicity : The presence of the N-benzyl and the tert-butyloxycarbonyl (Boc) protecting groups imparts significant non-polar character to the molecule.
-
Chromophore : The benzyl group contains a phenyl ring, which is a strong chromophore, making it ideal for ultraviolet (UV) detection.
-
-
Chromatographic Mode Selection : Reversed-phase HPLC (RP-HPLC) is the chosen mode of separation.[6] This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase. The relatively non-polar nature of this compound allows for strong retention on a C18 column, providing an excellent basis for separation from more polar or less polar impurities.
-
Mobile Phase Considerations :
-
A gradient elution using water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be resolved and eluted within a reasonable timeframe.[7]
-
An acidic modifier is necessary to ensure the protonation of any residual silanols on the stationary phase and to control the ionization state of the analyte and impurities, leading to sharp, symmetrical peaks.
-
Crucially, the Boc protecting group is known to be labile under strongly acidic conditions.[8] Therefore, 0.1% Trifluoroacetic acid (TFA), while common in HPLC, is avoided. Instead, 0.1% formic acid is selected as a milder alternative that provides good peak shape without risking on-column degradation of the analyte.
-
-
Detector Selection : A UV detector is used, leveraging the strong absorbance of the benzyl group. Analysis is performed at 254 nm, a common wavelength for aromatic compounds, which provides high sensitivity for the analyte and related aromatic impurities.
Experimental Protocol
This protocol is designed to be a self-validating system by incorporating a mandatory System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.[9][10]
Instrumentation and Materials
-
HPLC System : A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Data Acquisition : Chromatography data software (e.g., Empower™, Chromeleon™).
-
Analytical Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents :
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade or ultrapure.
-
Formic Acid (FA), ~99% purity.
-
-
Reference Standard : this compound with known purity.
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Gradient Elution Program
A gradient elution is critical for separating potential impurities with different polarities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
Preparation of Solutions
-
Mobile Phase A (0.1% FA in Water) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% FA in Acetonitrile) : Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Reference Standard Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL) : Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the analytical results, the method's performance must be verified. This is achieved through system suitability testing before each analytical run and full method validation as per ICH Q2(R1) guidelines.[1][3]
System Suitability Test (SST)
The SST is an integral part of the analytical procedure, confirming that the equipment, electronics, and columns are adequate for the analysis.[11][12] Before sample analysis, inject the Reference Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and separation power. |
| RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection and detection system. |
| RSD of Retention Time | ≤ 0.5% | Indicates the stability and precision of the pumping system. |
Framework for Method Validation
The following validation characteristics must be assessed to demonstrate that the analytical procedure is suitable for its intended purpose.[3]
-
Specificity (Stability-Indicating) : The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure the main peak is resolved from all degradation products.[13][14]
-
Linearity : The ability to obtain test results which are directly proportional to the concentration of the analyte. This should be evaluated over a range (e.g., 50% to 150% of the nominal sample concentration) with a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy : The closeness of test results to the true value. This is typically determined by spike-recovery studies at three concentration levels, with recovery expected to be within 98.0% to 102.0%.
-
Precision :
-
Repeatability (Intra-day) : The precision under the same operating conditions over a short interval. Determined by analyzing six replicate sample preparations. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day/Inter-analyst) : Expresses within-laboratory variations. The analysis is repeated on a different day or by a different analyst.
-
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).
Data Presentation and Visualization
Calculation of Purity
The purity of the sample is calculated using the area percentage method, assuming all impurities have a similar response factor to the main component at 254 nm.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental Workflows
Visual diagrams are provided below to clarify the experimental and logical workflows.
Caption: Experimental workflow for the HPLC purity analysis.
Caption: Logical relationship of key parameters for HPLC method validation.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be highly suitable for the purity determination of this compound. The thoughtful selection of a C18 column, a mild acidic mobile phase modifier to protect the acid-labile Boc group, and a gradient elution program provides excellent specificity and efficiency. By adhering to the outlined system suitability tests and the principles of method validation, researchers, scientists, and drug development professionals can confidently implement this protocol to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [Link][9][11]
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper. [Link][10]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link][1][3]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
-
McMaster, M. C. (2014). Are You Sure You Understand USP <621>? LCGC International. [Link][12]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link][8]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link][4]
-
Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link][5]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][7]
-
Patel, R. B., et al. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 66-70. [Link][14]
-
Saswade, P. A., et al. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 10(1), 235-242. [Link][13]
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Application Notes & Protocols: Leveraging N-Benzyl 1-boc-piperidine-4-carboxamide in Solid-Phase Synthesis
Foreword: The Strategic Value of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its conformational pre-organization and ability to engage in key binding interactions make it a highly sought-after motif in drug design.[1][2] "N-Benzyl 1-boc-piperidine-4-carboxamide" is a versatile building block, ingeniously designed for seamless integration into solid-phase synthesis (SPS) workflows. The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection of the piperidine nitrogen, while the N-benzyl group offers additional stability and a point for further diversification.[1][3] The carboxamide functionality serves as a handle for attachment to a solid support or for extension of a molecular chain. This guide provides an in-depth exploration of the principles and practical protocols for effectively utilizing this valuable synthetic intermediate.
Foundational Principles: The Boc/Bzl Protection Strategy in Solid-Phase Synthesis
The use of "this compound" is best understood within the context of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for solid-phase synthesis.[4] This classic, yet powerful, methodology relies on orthogonal protecting groups that can be removed under distinct chemical conditions.[5]
-
Temporary Nα-Protection: The Boc group shields the piperidine nitrogen. It is stable under a range of conditions but is readily cleaved by moderate acid, typically trifluoroacetic acid (TFA).[6][7]
-
"Permanent" Side-Chain/Anchor Protection: Benzyl-based protecting groups (like the N-benzyl group on our target molecule) and resin linkages are stable to the acidic conditions used for Boc deprotection. Their removal requires stronger acidic conditions, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[6][8]
This orthogonality is the cornerstone of successful stepwise synthesis on a solid support.
The Synthetic Workflow: A Step-by-Step Guide
The incorporation of "this compound" onto a solid support follows a logical and repeated cycle of steps. The following sections provide detailed protocols, assuming a manual synthesis approach. These can be adapted for automated synthesizers.
Resin Selection and Preparation
The choice of resin is dictated by the desired C-terminal functionality of the final product. For producing a C-terminal amide, a resin such as MBHA (4-methylbenzhydrylamine) is a suitable choice.[6]
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of MBHA resin (e.g., 1.0 g, with a substitution of 0.5-1.0 mmol/g) into a fritted glass reaction vessel.
-
Add dichloromethane (DCM, ~10-15 mL per gram of resin) to swell the resin. Agitate gently for 30 minutes.
-
Drain the DCM.
-
Wash the resin with N,N-dimethylformamide (DMF, 3 x 10 mL).
-
Proceed to the coupling step.
Immobilization: Coupling to the Solid Support
The first step is the covalent attachment of the building block to the resin. This is achieved by activating the carboxylic acid that will be coupled to the amine-functionalized resin. For our purpose, we will be coupling an amino acid to the resin first, and then building upon it with our piperidine derivative. Let's assume the goal is to attach the piperidine carboxamide to the N-terminus of a resin-bound amino acid.
Protocol 2: Amino Acid Coupling (Example: Fmoc-Glycine)
-
Deprotection of Resin (if starting with a pre-loaded resin, skip to step 5): If using a resin with a protected amine (e.g., Fmoc-Rink Amide), remove the Fmoc group with 20% piperidine in DMF.[9][10]
-
Activation: In a separate vessel, dissolve the first amino acid (e.g., Fmoc-Gly-OH, 3 equivalents relative to resin substitution) and an activating agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 2.9 equivalents) in DMF.[11] Add N,N-diisopropylethylamine (DIPEA, 6 equivalents). Allow to pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen, washed resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Drain the coupling solution. Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.[8] If the test is positive (indicating free amines), a re-coupling may be necessary.
Stepwise Elongation: Incorporating the Piperidine Moiety
With an amino acid anchored to the resin, we can now proceed with the key steps of deprotection and coupling of our target molecule.
Workflow for Solid-Phase Elongation
Caption: Iterative cycle for chain elongation in solid-phase synthesis.
Protocol 3: Boc Deprotection of the Piperidine Nitrogen
The critical step to enable further chain elongation from the piperidine core is the removal of the Boc protecting group.
-
Resin Preparation: Take the resin-bound "this compound" and swell in DCM (10 mL per gram of resin) for 20 minutes.
-
Pre-wash: Drain the DCM and perform a pre-wash with a solution of 50% TFA in DCM (10 mL/g) for 5 minutes.[6]
-
Deprotection: Drain the pre-wash solution. Add a fresh solution of 50% TFA in DCM (10 mL/g) and agitate for 20-30 minutes at room temperature.[6][7] The formation of tert-butyl cations during this step can potentially lead to side reactions, especially with sensitive residues like Tryptophan or Cysteine. While our specific molecule doesn't contain these, it's a crucial consideration in broader peptide synthesis.[12]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 10 mL) and isopropanol (IPA, 2x) to remove residual acid.[6]
-
Neutralization: The newly deprotected amine is now a trifluoroacetate salt.[5][12] To proceed with the next coupling, it must be neutralized to the free amine. Wash the resin with a 10% solution of DIPEA in DCM (2 x 10 mL), agitating for 5-10 minutes each time.[6]
-
Final Wash: Wash the resin extensively with DCM (5 x 10 mL) to remove excess DIPEA. The resin is now ready for the subsequent coupling reaction.
Final Cleavage: Releasing the Product from the Resin
Once the synthesis is complete, the final molecule must be cleaved from the solid support, and any remaining "permanent" protecting groups (like our N-benzyl group, if desired) must be removed. This is the most chemically harsh step of the process.
Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the resin linkage and the protecting groups present. For cleavage from an MBHA resin, a strong acid like anhydrous HF is traditionally used.
| Reagent | Function | Typical Concentration | Caution |
| Anhydrous HF | Cleavage Agent | ~90% | Highly toxic and corrosive. Requires specialized apparatus. |
| Anisole | Scavenger | ~5-10% | Traps carbocations generated during cleavage. |
| p-Cresol | Scavenger | ~5% | Alternative scavenger. |
Protocol 4: High-HF Cleavage
WARNING: This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus.
-
Preparation: Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.
-
Place the dried resin (e.g., 0.2 mmol scale) and a Teflon-coated stir bar into the HF reaction vessel.
-
Add the scavenger mixture (e.g., p-cresol).
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Following the specific instructions for your HF apparatus, distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Product Isolation: Wash the residual resin and peptide with cold diethyl ether to precipitate the crude product.
-
Isolate the peptide by filtration or centrifugation.
-
Dissolve the crude product in an appropriate solvent (e.g., aqueous acetic acid or an acetonitrile/water mixture) for purification.[13]
Analytical Monitoring: Ensuring Synthetic Fidelity
Monitoring the progress of the synthesis at key stages is crucial for troubleshooting and ensuring a high-quality final product.[14][15]
-
Qualitative Tests: The Kaiser test (for primary amines) and the Chloranil test (for secondary amines) are invaluable for confirming the completion of coupling steps.[5][8] A negative Kaiser test (beads remain yellow) after coupling indicates that all primary amines have been acylated.
-
Intermediate Analysis: For complex syntheses, a small amount of resin can be cleaved and the intermediate product analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the correct mass and assess purity.[16]
-
Final Product Analysis: The final, purified product should be characterized by analytical HPLC to determine purity and by MS to confirm the molecular weight.[16]
Safety and Handling
"this compound" should be handled according to its Safety Data Sheet (SDS). It is typically a solid stored at 2-8°C. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The reagents used in solid-phase synthesis, particularly TFA and HF, are highly corrosive and toxic. All manipulations should be performed in a certified chemical fume hood.
Conclusion
"this compound" is a strategically designed building block for introducing the valuable piperidine-4-carboxamide scaffold in solid-phase synthesis. By understanding the principles of the Boc/Bzl protection strategy and adhering to meticulously executed protocols for coupling, deprotection, and cleavage, researchers can efficiently incorporate this moiety into complex molecules destined for drug discovery and development. The workflows and protocols detailed herein provide a robust framework for the successful application of this versatile intermediate.
References
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Al Musaimi, O., et al. (2022). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development.
- This compound | 188527-08-4. (n.d.). Sigma-Aldrich.
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Conti, P., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
- Kumar, S., et al. (2017). Piperazine/DBU as a potent and cost-effective Fmoc deprotection reagent for solid phase peptide synthesis. RSC Advances.
- Góngora-Benítez, M., et al. (2014).
- This compound. (n.d.). Sigma-Aldrich.
- 1-BENZYL-4-N-BOC-AMINO-PIPERIDINE-4-CARBOXYLIC ACID METHYL ESTER | 294180-37-3. (n.d.). ChemicalBook.
- Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Boc Resin Cleavage Protocol. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). MySkinRecipes.
- Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry.
- Al Musaimi, O., et al. (2022).
- N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Santini, R., et al. (2001). Analytical Methods for Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society.
- Gaonkar, S. L., et al. (2017). Synthesis and Crystal Structure of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Asian Journal of Chemistry.
- What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec.
- Sureshkumar, M., et al. (2013). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmaceutical Sciences and Research.
- 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid, 97%, 150435-81-7. (n.d.). CookeChem.
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
- 1-Benzylpiperidine-4-carboxamide. (n.d.). PubChem.
- Al Musaimi, O., et al. (2022).
- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). (n.d.).
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- 1-BENZYL-4-(N-BOC-AMINO) PIPERIDINE 98 | 73889-19-7. (n.d.). ChemicalBook.
- Solid-phase peptide synthesis introduction. (n.d.). GenScript.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (n.d.).
- An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. (n.d.). Benchchem.
- Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. (n.d.).
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- N-Boc-piperidine 98 75844-69-8. (n.d.). Sigma-Aldrich.
- 1-Benzylpiperidine-4-carbaldehyde. (n.d.). PubChem.
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The Strategic Application of N-Benzyl 1-boc-piperidine-4-carboxamide in PROTAC Development: A Technical Guide
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—joined by a chemical linker.[2] The linker is far from a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Among the diverse array of linker architectures, rigid scaffolds such as piperidine have gained prominence for their ability to confer favorable pharmacological characteristics.[4] This guide provides an in-depth exploration of "N-Benzyl 1-boc-piperidine-4-carboxamide" as a versatile linker in PROTAC design and development.
The incorporation of rigid linker components like piperidine can enhance the metabolic stability of a PROTAC and provide a more defined spatial orientation for the warhead and the E3 ligase ligand.[4] This conformational constraint can pre-organize the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4]
"this compound": A Privileged Linker Scaffold
"this compound" is a bifunctional linker that offers a unique combination of a rigid piperidine core, a Boc-protected amine for subsequent elaboration, and a benzyl-capped carboxamide. This structure provides a strategic balance of rigidity and synthetic versatility, making it an attractive component for PROTAC design.
The piperidine ring imparts conformational rigidity, which can be crucial for optimizing the geometry of the ternary complex.[4] The Boc-protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, enabling the selective attachment of either the POI ligand or the E3 ligase ligand. The N-benzyl group can contribute to the overall physicochemical properties of the PROTAC and may engage in beneficial interactions within the ternary complex.[5]
Synthesis of this compound
The synthesis of this compound can be readily achieved through a standard amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This reaction is typically facilitated by a peptide coupling reagent.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Boc-piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add benzylamine (1.1 equivalents).
-
Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired this compound.
Expected Yields and Alternative Coupling Reagents:
The choice of coupling reagent can significantly impact the reaction efficiency. The following table provides a comparison of common amide coupling reagents.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method.[6] |
| HATU | None | DIPEA | DMF | 2 - 6 | 85 - 98 | Highly efficient and rapid coupling, often preferred for sterically hindered substrates.[6] |
| BOP | None | DIPEA | DMF | 2 - 8 | 80 - 95 | Effective, but produces carcinogenic HMPA as a byproduct. Use with caution.[6] |
Incorporation of the Linker into a PROTAC Scaffold
The "this compound" linker serves as a central building block that can be sequentially elaborated to construct the final PROTAC molecule. The general workflow involves the deprotection of the Boc group, followed by conjugation to either the E3 ligase ligand or the POI ligand.
Caption: Workflow for the synthesis and incorporation of the linker.
Protocol 2: Boc Deprotection of the Linker
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with saturated aqueous NaHCO3.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the deprotected linker.
Protocol 3: Conjugation to an E3 Ligase Ligand (Example: Thalidomide Derivative)
This protocol outlines the coupling of the deprotected linker to a carboxylic acid-functionalized thalidomide derivative for Cereblon (CRBN) recruitment.
Materials:
-
Deprotected N-Benzyl-piperidine-4-carboxamide
-
Carboxylic acid-functionalized Thalidomide derivative (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-carboxyisoindoline-1,3-dione)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the thalidomide derivative (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the deprotected linker (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to obtain the E3 ligase-linker conjugate.
Protocol 4: Conjugation to a POI Ligand (Warhead)
The final step involves coupling the E3 ligase-linker conjugate to a warhead that targets the protein of interest. The specific chemistry will depend on the functional handles available on the warhead. Assuming the E3 ligase-linker conjugate now has a free functional group (e.g., a carboxylic acid introduced on the benzyl group, or if the initial linker synthesis was reversed), a similar amide coupling protocol can be employed.
Visualizing the PROTAC Assembly and Mechanism of Action
Caption: PROTAC assembly and mechanism of action.
Conclusion and Future Perspectives
"this compound" represents a valuable and versatile linker for the development of novel PROTACs. Its rigid piperidine core can contribute to improved metabolic stability and pre-organization of the PROTAC for efficient ternary complex formation. The synthetic accessibility and the presence of a Boc-protected amine allow for a modular and strategic approach to PROTAC assembly. The protocols provided herein offer a robust starting point for researchers aiming to incorporate this promising linker scaffold into their targeted protein degradation strategies. Further optimization of the linker length and attachment points, guided by structural biology and computational modeling, will continue to be a key driver in the development of next-generation PROTAC therapeutics.
References
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BenchChem. Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH.
-
MedChemExpress. Thalidomide-piperazine-pyrimidine-piperazine-C-boc | E3 Ligase Ligand-Linker Conjugate.
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MedChemExpress. Thalidomide-piperidine-O-piperidine-C2-OH | E3 Ligase Ligand-Linker Conjugate.
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National Center for Biotechnology Information. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
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Taylor & Francis Online. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
-
Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Amsbio. Thalidomide-piperidine-CO-piperazine-C-3-Br-Ph.
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ChemicalBook. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
-
MedChemExpress. Thalidomide-piperidine | E3 Ligase Ligand-Linker Conjugate.
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National Center for Biotechnology Information. Impact of Linker Composition on VHL PROTAC Cell Permeability.
-
Sigma-Aldrich. This compound.
-
National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
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University of Southern Denmark. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
EurekAlert!. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid.
-
MedChemExpress. Benzyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | PROTAC Linker.
-
MedChemExpress. VHL Ligand 8-PEG2-O-piperidine-Boc.
-
RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
-
National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review.
-
BenchChem. A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
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Wikipedia. 1-Boc-4-AP.
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MedChemExpress. Thalidomide-Piperazine-Piperidine | E3 Ligase Ligand-Linker Conjugates.
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Smolecule. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2.
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National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent.
-
PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate.
-
Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
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RSC Publishing. PROTACs bearing piperazine-containing linkers: what effect on their protonation state?
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CymitQuimica. This compound.
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MySkinRecipes. This compound.
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Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers.
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ResearchGate. PROTACs with aromatic linkers. The benzyl linker in 53 provided...
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Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
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ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
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The Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines.
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MedChemExpress. 4-Boc-aminomethyl-piperidine | PROTAC Linker.
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BOC Sciences. Overview of PROTAC Linkers: Types and Design.
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.
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Functionalization of the piperidine ring in "N-Benzyl 1-boc-piperidine-4-carboxamide"
An Application Guide to the Strategic Functionalization of the Piperidine Ring in N-Benzyl-1-boc-piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2][3][4] Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[5] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[3][6]
This guide focuses on the strategic functionalization of a specific, highly versatile building block: N-Benzyl 1-boc-piperidine-4-carboxamide (1) . This molecule is pre-configured with key features that enable a diverse range of chemical transformations:
-
N-Boc (tert-butyloxycarbonyl) Group: A robust protecting group that activates the adjacent α-protons (C2/C6) for deprotonation, enabling directed lithiation.[7][8] It can be readily removed under acidic conditions.[9]
-
N-Benzyl Group: A secondary protecting group that can be removed orthogonally via catalytic hydrogenation.[10][11] Its presence also influences the steric environment of the piperidine nitrogen.
-
C4-Carboxamide Group: A functional handle that can be used as a directing group or modified to introduce further diversity.
Understanding how to selectively manipulate this scaffold is paramount for generating novel molecular architectures in drug discovery programs. This document provides a detailed exploration of the key strategies and protocols for the site-selective functionalization of this important intermediate.
Strategic Considerations for Site-Selective Functionalization
The reactivity of the C-H bonds on the piperidine ring of compound 1 is not uniform. The existing substituents create a nuanced electronic and steric landscape, which can be exploited to achieve regioselectivity. The choice of methodology—be it organometallic, transition-metal-catalyzed, or photochemical—determines which position on the ring is addressed.
Caption: Key functionalization sites and the influence of existing substituents.
Methodology I: α-Functionalization at the C2/C6 Position via Directed Lithiation
The most established route for functionalizing the C2 position of N-Boc protected piperidines is through directed metalation, often referred to as lithiation-trapping.[8] The N-Boc group, through a combination of inductive effects and its ability to coordinate with lithium, directs deprotonation to the adjacent C-H bond.
Causality of the Method: The process relies on the generation of a configurationally stable α-amino organolithium intermediate.[12][13] This is achieved by using a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of a chelating diamine ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[14][15] The resulting nucleophilic carbanion can then be quenched with a wide variety of electrophiles to forge a new C-C or C-heteroatom bond.
Caption: General workflow for the C2-functionalization of N-Boc piperidines.
Protocol 1: C2-Arylation of this compound via Lithiation-Negishi Coupling
This protocol describes a two-step, one-pot procedure for the C2-arylation, building upon the well-established lithiation work of Beak, Coldham, and Knochel, followed by a Negishi cross-coupling.[7]
Materials:
-
This compound (1 )
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine, Anhydrous MgSO₄
-
Standard glassware, syringes, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the piperidine substrate 1 (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Chelation: Add freshly distilled TMEDA (1.2 equiv) to the solution.
-
Deprotonation: Cool the flask to -78 °C using a dry ice/acetone bath. Add s-BuLi (1.2 equiv) dropwise via syringe over 15 minutes. The solution may turn a pale yellow to orange color. Stir the reaction at -78 °C for 2 hours.
-
Expert Insight: The low temperature is critical for maintaining the configurational stability of the lithiated intermediate and preventing side reactions.[12]
-
-
Transmetalation: In a separate flame-dried flask, suspend anhydrous ZnCl₂ (1.3 equiv) in anhydrous THF. Cool to 0 °C and then slowly transfer this slurry to the lithiated piperidine solution at -78 °C via cannula. Allow the reaction to warm slowly to room temperature and stir for 1 hour. This forms the organozinc intermediate.
-
Coupling: To the organozinc solution, add the aryl bromide (1.5 equiv), Pd(dba)₂ (0.05 equiv), and SPhos (0.10 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C2-arylated product.
Self-Validation:
-
Expected Outcome: Successful formation of the C2-arylated piperidine. Characterization by ¹H NMR should show new aromatic signals and a shift in the signals corresponding to the C2 proton. Mass spectrometry should confirm the expected molecular weight.
-
Potential Pitfall: Incomplete lithiation. This can be addressed by ensuring all reagents and solvents are scrupulously dried and the s-BuLi is properly titrated.
-
Troubleshooting: Low coupling yield. Ensure the palladium catalyst and ligand are of good quality and that the reaction is maintained under an inert atmosphere to prevent catalyst degradation.
| Electrophile Type | Example Electrophile | Typical Conditions | Expected Yield Range |
| Alkyl Halide | Iodomethane | Quench at -78 °C | 60-85% |
| Aryl Halide (Negishi) | 4-Bromotoluene / ZnCl₂ / Pd(0) | Warm to 60 °C | 55-75% |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Quench at -78 °C | 80-95% |
| Carbonyl | Benzaldehyde | Quench at -78 °C | 65-80% (as diastereomers) |
Methodology II: C3 and C4 Functionalization via Transition Metal Catalysis
Directing C-H functionalization to the more remote β (C3) and γ (C4) positions is a significant challenge due to their unactivated nature. Modern synthetic methods, particularly those employing transition metal catalysis, have provided powerful solutions.[16][17] These strategies often rely on a directing group to position a metal catalyst in proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.
Causality of the Method: Rhodium and Palladium catalysts are particularly effective in these transformations.[18] For instance, rhodium carbenoid intermediates can undergo C-H insertion reactions. The regioselectivity of this insertion can be exquisitely controlled by the choice of both the N-protecting group and the catalyst's ligand architecture.[19][20]
Conceptual Protocol 2: Rhodium-Catalyzed C4-Selective C-H Functionalization
This conceptual protocol is based on work demonstrating that specific N-acyl groups in combination with tailored rhodium catalysts can direct functionalization to the C4 position.[19] While our starting material has an N-Boc group, this illustrates the principle that would require modification of the substrate to an appropriate N-acyl directing group.
Principle:
-
Substrate Modification: The N-Boc group on substrate 1 would first be removed (e.g., with TFA) and replaced with a suitable directing group, such as an N-α-oxoarylacetyl group.
-
C-H Insertion: The modified piperidine is then reacted with an aryl diazoacetate in the presence of a specific rhodium catalyst, for example, Rh₂(S-2-Cl-5-BrTPCP)₄.
-
Selective Insertion: The catalyst-directing group complex favors a conformation that brings the rhodium carbenoid into proximity with the C4-H bond, leading to selective insertion and the formation of a new C-C bond at the C4 position.
Caption: Conceptual workflow for achieving C4-selectivity using a directing group strategy.
Methodology III: Orthogonal Deprotection Strategy
A key advantage of the N-Benzyl, N-Boc protection scheme is the ability to remove each group selectively without affecting the other, a concept known as orthogonality. This allows for sequential modification of the piperidine nitrogen.
-
N-Boc Removal: The Boc group is labile to strong acid. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard, cleanly affording the corresponding ammonium salt.[9]
-
N-Benzyl Removal: The benzyl group is typically removed under neutral conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), a process known as hydrogenolysis.[10][11][21]
Caption: Selective removal of N-Boc and N-Benzyl protecting groups.
Protocol 3: N-Boc Deprotection
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the N-benzyl piperidine product.
Protocol 4: N-Benzyl Deprotection (Hydrogenolysis)
Procedure:
-
Dissolve the N-benzyl protected piperidine (1.0 equiv) in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) to the solution under an inert atmosphere.
-
Safety Precaution: Pd/C can be pyrophoric. Handle with care and do not allow it to dry in the presence of air.
-
-
Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction vigorously at room temperature for 4-16 hours, monitoring by TLC.
-
Once complete, carefully vent the H₂ atmosphere and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated N-Boc piperidine product.
References
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Schnurch, M., et al. (2011). Functionalization of Saturated and Unsaturated Heterocycles via Transition Metal Catalyzed C-H Activation Reactions. Current Organic Chemistry, 15(15), 2694-2730. [Link]
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Antermite, D., & Bull, J. A. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Synthesis, 51(17), 3171-3204. [Link]
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Yamamoto, Y., et al. (2021). Catalytic Synthesis of Saturated Oxygen Heterocycles by Hydrofunctionalization of Unactivated Olefins: Unprotected and Protected Strategies. Journal of the American Chemical Society. [Link]
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Antermite, D., & Bull, J. A. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Synthesis, 51(17), 3171-3204. [Link]
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Lupachev, N. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]
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Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. [Link]
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González-Lefler, J. E., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(22), 4933-4937. [Link]
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Stache, E. E., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis. [Link]
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Prokopcová, H., et al. (2010). C-2 arylation of piperidines through directed transition-metal-catalyzed sp3 C-H activation. Chemistry – A European Journal. [Link]
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Stead, D., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(15), 6697-6706. [Link]
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Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Gandon, L. A., & O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 733-747. [Link]
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McGrath, M. J., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis. Chemical Communications, (24), 2607-2609. [Link]
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Stead, D., et al. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society. [Link]
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Mushero, N., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
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González-Lefler, J. E., et al. (2020). Substrate scope of C2 functionalization. ResearchGate. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
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Stead, D., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
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Abdel-Maksoud, M. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-19. [Link]
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Saify, Z. S., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. [Link]
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González-Lefler, J. E., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link]
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Strieth-Kalthoff, F., et al. (2019). Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society, 141(4), 1699-1706. [Link]
-
He, J., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7689-7695. [Link]
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McGrath, M. J., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine. RSC Publishing. [Link]
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Singh, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]
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Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10331-10340. [Link]
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Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. ResearchGate. [Link]
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Ismael, A., et al. (2021). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. [Link]
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Application Notes and Protocols: Synthesis of Novel Carbonic Anhydrase Inhibitors from N-Benzyl 1-Boc-piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of a novel class of potential carbonic anhydrase (CA) inhibitors, utilizing N-Benzyl 1-Boc-piperidine-4-carboxamide as a key starting material. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer.[1][2] The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary information to synthesize and evaluate these promising compounds. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the significance of the structural motifs in achieving potent and selective CA inhibition.
Introduction: The Rationale for Piperidine-Based Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] There are at least 16 known isoforms in mammals, some of which are cytosolic (e.g., hCA I and II), while others are membrane-bound (e.g., hCA IX and XII).[4] The overexpression of certain isoforms, particularly hCA IX and XII, is associated with various cancers, making them attractive targets for therapeutic intervention.[5]
The development of isoform-selective CA inhibitors is a significant goal in medicinal chemistry to minimize off-target effects.[1] A common strategy involves a primary zinc-binding group (ZBG), typically a sulfonamide (-SO₂NH₂), which coordinates to the Zn²⁺ ion in the enzyme's active site.[6] The inhibitor's "tail," a region extending away from the ZBG, can be modified to interact with amino acid residues in and around the active site, thereby conferring isoform selectivity.
The this compound scaffold is an excellent starting point for the synthesis of novel CA inhibitors for several reasons:
-
The Piperidine Core: This saturated heterocycle provides a rigid and three-dimensional framework that can be functionalized to explore the chemical space around the CA active site.
-
The Carboxamide Linker: The amide bond offers a stable connection point for introducing diverse "tail" functionalities.
-
The N-Benzyl and Boc Protecting Groups: The Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen allows for selective deprotection and subsequent derivatization, while the N-benzyl group on the carboxamide can be a part of the final pharmacophore or be modified.
This guide will focus on a synthetic route that first couples a sulfonamide-containing moiety to the piperidine nitrogen, a key step in creating potent CA inhibitors.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a two-step process starting from this compound:
-
Boc Deprotection: Removal of the Boc protecting group from the piperidine nitrogen to yield the free secondary amine.
-
Amide Coupling: Acylation of the deprotected piperidine nitrogen with a key intermediate, 4-sulfamoylbenzoic acid, to introduce the essential zinc-binding sulfonamide group.
This approach is based on established and reliable chemical transformations commonly used in medicinal chemistry.
Caption: Overall experimental workflow from starting material to biological evaluation.
Detailed Experimental Protocols
Materials and Instrumentation
| Reagent/Instrument | Supplier/Model | Notes |
| This compound | Commercially available (e.g., Sigma-Aldrich, CymitQuimica) | Purity ≥98%[7][8] |
| Trifluoroacetic acid (TFA) | Acros Organics or equivalent | Reagent grade |
| Dichloromethane (DCM) | Fisher Scientific or equivalent | Anhydrous |
| 4-Sulfamoylbenzoic acid | Alfa Aesar or equivalent | Purity ≥98% |
| EDCI | Commercially available | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| HOBt | Commercially available | 1-Hydroxybenzotriazole |
| Triethylamine (TEA) | Sigma-Aldrich or equivalent | Anhydrous |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent | For ¹H and ¹³C NMR spectra |
| Mass Spectrometer | Agilent 6120 Quadrupole LC/MS or equivalent | For mass confirmation |
| Flash Chromatography System | Teledyne ISCO CombiFlash or equivalent | For purification |
Step 1: Boc Deprotection of this compound
Rationale: The Boc protecting group is acid-labile and can be efficiently removed using a strong acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM). This reaction is typically clean and proceeds at room temperature.
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C (ice bath).
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine-4-carboxamide. The product is often used in the next step without further purification.
Step 2: Amide Coupling with 4-Sulfamoylbenzoic Acid
Rationale: The coupling of the deprotected piperidine with 4-sulfamoylbenzoic acid is a standard amide bond formation reaction. The use of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (1-Hydroxybenzotriazole) is a common and effective method to facilitate this transformation, minimizing side reactions and leading to high yields.[9]
Procedure:
-
To a solution of 4-sulfamoylbenzoic acid (1.1 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add EDCI (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of the crude N-benzylpiperidine-4-carboxamide (1.0 eq) from the previous step in anhydrous DMF.
-
Add triethylamine (TEA, 2.5 eq) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the crude final product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide.
Caption: Synthetic scheme for the preparation of the target carbonic anhydrase inhibitor.
Characterization and Biological Evaluation
The synthesized compound should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
The inhibitory activity of the final compound against various human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, and XII) should be evaluated using a stopped-flow CO₂ hydrase assay.[9] The results are typically expressed as inhibition constants (Ki).
Expected Results and Structure-Activity Relationship (SAR) Insights
Based on published data for structurally similar compounds, the synthesized N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide is expected to exhibit inhibitory activity against several hCA isoforms.[5][10]
| Compound Analogue | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 14 | 9.0 | 3.6 | - | 3.6 | [10][11] |
| N-(2-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 15 | 6.1 | 6.9 | - | 6.9 | [5][10] |
| N-(4-methylbenzyl)-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide 16 | 5.6 | 80.1 | 0.8 | 80.1 | [10][11] |
Data presented for illustrative purposes based on published literature.
The "tail" of the inhibitor, in this case, the N-benzylcarboxamide portion, plays a crucial role in determining the inhibitory potency and selectivity. Modifications to the benzyl ring, such as the introduction of substituents, can significantly impact the interaction with the amino acid residues at the entrance of the active site cavity, leading to variations in isoform selectivity.[10] For instance, the introduction of a methyl group on the benzyl ring can alter the selectivity profile.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of a novel potential carbonic anhydrase inhibitor starting from this compound. The described synthetic route is efficient and utilizes standard organic chemistry techniques. The resulting compound belongs to a class of molecules with demonstrated potential for potent and selective inhibition of carbonic anhydrase isoforms, making it a valuable candidate for further investigation in drug discovery programs targeting diseases associated with CA activity.
References
-
Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link][5][10][12]
-
Ozer, I., et al. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules. [Link][4]
-
Moi, D., et al. (2024). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Nocentini, A., & Supuran, C. T. (2022). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][1]
-
Sharma, A., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. RSC Advances. [Link][2]
-
Ghorab, M. M., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][3]
-
Moi, D., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules. [Link][9]
-
Supuran, C. T. (2016). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
Di Micco, S., et al. (2018). Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
-
Moi, D., et al. (2024). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link][11]
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- 2. Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06290F [pubs.rsc.org]
- 3. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors [air.unimi.it]
Troubleshooting & Optimization
"N-Benzyl 1-boc-piperidine-4-carboxamide" side reactions and purification challenges
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals involved in the synthesis of N-Benzyl 1-Boc-piperidine-4-carboxamide. Here, we address common challenges, side reactions, and purification strategies in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable protocol for the synthesis of this compound?
A1: The most common and reliable method is the amide coupling reaction between 1-Boc-piperidine-4-carboxylic acid and benzylamine. This requires the activation of the carboxylic acid using a coupling reagent. A general, robust protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is provided below.
Reaction Scheme: Starting Material A: 1-Boc-piperidine-4-carboxylic acid Starting Material B: Benzylamine Product: this compound
Experimental Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 - 1.2 eq.) and a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq.). Allow the mixture to stir at room temperature for 15-20 minutes to ensure the formation of the highly reactive OAt-active ester.[1]
-
Amine Addition: Add benzylamine (1.0 - 1.1 eq.) dropwise to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.[1]
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted acid and HOBt/HOAt, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can then be purified, typically by flash column chromatography on silica gel.[1]
Troubleshooting Guide: Side Reactions & Purification
This section addresses specific problems that may arise during the synthesis and purification of this compound.
Q2: My reaction is incomplete or shows very low conversion. What are the common causes?
A2: Incomplete conversion is a frequent issue stemming from several factors:
-
Poor Reagent Quality: Coupling reagents, especially carbodiimides like EDC and phosphonium/uronium salts like HATU, are moisture-sensitive. Hydrolysis will deactivate them, preventing the activation of the carboxylic acid. Always use fresh, high-purity reagents and anhydrous solvents.[2]
-
Insufficient Base: A tertiary amine base (e.g., DIPEA, Triethylamine) is crucial to deprotonate the carboxylic acid and neutralize acidic byproducts generated during the reaction. Ensure at least 2 equivalents are used, especially if the amine starting material is a salt (e.g., hydrochloride).[1]
-
Incorrect Order of Addition: When using uronium/aminium reagents like HATU or HBTU, the carboxylic acid must be pre-activated before the amine is introduced. Adding all reagents simultaneously can lead to a side reaction where the coupling reagent reacts with the amine to form a guanidinium byproduct, consuming both and halting the desired reaction.
Q3: I used Dicyclohexylcarbodiimide (DCC) and now have a white precipitate that is very difficult to remove. What is it and how do I get rid of it?
A3: The white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the DCC coupling reagent.[3]
-
Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. When the amine attacks this intermediate, the desired amide is formed, and DCC is converted into DCU.
-
Solution: The low solubility of DCU in many organic solvents like DCM and Ethyl Acetate is a known challenge but can also be exploited for its removal.
-
After the reaction is complete, dilute the reaction mixture with DCM or a similar solvent in which the product is soluble but DCU is not.
-
Filter the mixture through a pad of Celite® or a fritted glass funnel to remove the precipitated DCU.
-
Rinse the filter cake with a small amount of fresh solvent to recover any trapped product.
-
The filtrate, now free of the bulk of the DCU, can proceed to aqueous workup and final purification.
-
Q4: After my workup, I have an unexpected, highly polar spot on my TLC. I used HATU as the coupling reagent. What might this be?
A4: This is likely a guanidinium byproduct .
-
Mechanism: This side reaction occurs when the amine nucleophile (benzylamine) directly attacks the uronium core of the HATU reagent instead of the activated carboxylic acid. This is more likely if the amine is added before the carboxylic acid has been fully activated.
Caption: Desired vs. side reaction pathway with HATU.
-
Prevention & Removal:
-
Prevention: The most effective strategy is pre-activation . Allow the carboxylic acid, HATU, and base to stir together for at least 15 minutes before adding the benzylamine. This ensures the concentration of the reactive OAt-ester is high, favoring the desired reaction pathway.
-
Removal: Guanidinium salts are highly polar and often water-soluble. A thorough aqueous workup, particularly with a mild acidic wash (e.g., 1M HCl), can effectively extract this byproduct into the aqueous phase. If it persists, it can typically be separated by silica gel chromatography due to its high polarity.
-
Q5: Is there a risk of the Boc-protecting group being cleaved during the synthesis or workup?
A5: The tert-butoxycarbonyl (Boc) group is generally stable under the neutral or basic conditions of amide coupling. However, it is highly sensitive to acid.
-
Risk Scenarios:
-
Acidic Workup: While a mild acidic wash is standard, using strong acids (e.g., >1M HCl) for extended periods or at elevated temperatures can cause partial or complete deprotection of the Boc group.[4][5] This generates the free piperidine amine, which complicates purification.
-
tert-Butylation: The cleavage of a Boc group generates a tert-butyl cation (t-Bu⁺).[5][6] While less common in this specific reaction, this electrophilic cation could potentially alkylate nucleophilic sites on other molecules in the mixture if deprotection occurs, leading to further byproducts.
-
-
Recommendation: Use mild acidic conditions during the workup (e.g., saturated NH₄Cl, 5% citric acid, or brief washes with 0.5-1M HCl) and perform all steps at room temperature or below.
Q6: My purified product is a persistent oil or waxy solid. How can I improve its handling and purity?
A6: This is a common physical property for medium-sized, Boc-protected molecules. If standard chromatography is challenging, consider these alternatives:
-
Trituration/Slurrying: This technique can often induce crystallization and remove more soluble impurities.
-
Dissolve or suspend the crude oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, isopropanol).
-
Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes cloudy.
-
Cool the mixture slowly, first to room temperature and then in an ice bath, often with gentle scratching of the flask's inner wall to initiate crystallization.
-
Collect the resulting solid by filtration.[7]
-
-
Crystallization: If a solid is obtained, recrystallization is an excellent method for achieving high purity. The key is finding a suitable solvent system where the product has high solubility when hot and low solubility when cold.[7]
Comparative Data & Workflows
Table 1: Comparison of Common Coupling Reagents
| Reagent | Pros | Cons | Byproduct Removal |
| DCC | Inexpensive, effective. | Potent allergen, can cause racemization, insoluble byproduct. | Filtration of DCU byproduct.[3] |
| EDC·HCl | Water-soluble byproduct, easy removal. | Less reactive than uronium salts. | Aqueous workup extracts the urea byproduct.[1] |
| HATU/HBTU | Highly reactive, fast, low racemization.[8] | Expensive, can form guanidinium byproducts. | Aqueous workup and/or chromatography. |
| T3P® | High yields, low racemization, safe byproducts.[9] | Requires a base, can be viscous. | Simple phase extraction (aqueous workup).[9] |
Diagram: General Purification Workflow
Caption: Decision workflow for purification.
References
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2014). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. [Link]
-
MDPI. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
National Institutes of Health (NIH). (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
ACS Publications. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]
-
National Institutes of Health (NIH). (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]
-
ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]
-
CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
Defense Technical Information Center. (1991). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. [Link]
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- 4. chempep.com [chempep.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
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- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Optimizing N-Benzyl-1-boc-piperidine-4-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-1-boc-piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing N-Benzyl-1-boc-piperidine-4-carboxamide?
The most prevalent method is the direct amide coupling of N-Boc-piperidine-4-carboxylic acid and benzylamine.[1][2] This reaction requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[3][4] The choice of coupling reagent is the most critical parameter influencing yield, purity, and reaction time.
Q2: How do I select the appropriate coupling reagent for this synthesis?
Selecting the right coupling reagent is pivotal for success. The choice depends on factors like desired reaction time, cost, and tolerance for side products. For this specific transformation, which involves a relatively unhindered primary amine and a secondary carboxylic acid, several options are effective. Uronium/aminium salts like HATU are highly efficient and lead to rapid reaction times with minimal side reactions, making them an excellent, albeit more expensive, choice.[5][6][7] More traditional carbodiimide reagents like EDC, typically used with an additive like HOBt, are cost-effective and widely used, though they may require longer reaction times.[3][4][8]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Common Solvent(s) | Typical Yield (%) | Key Considerations |
| HATU | None | DIPEA, Et₃N | DMF, CH₂Cl₂ | 85 - 98 | High efficiency, fast, low racemization, but higher cost.[5][7] |
| EDC | HOBt or HOAt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 75 - 90 | Cost-effective, widely used.[8][9] Requires an additive to suppress side reactions and improve efficiency.[9][10] |
| T3P® | None | Pyridine, DIPEA | EtOAc, THF | 80 - 95 | Broad applicability, byproducts are water-soluble, simplifying workup. |
| Acyl Chloride | None | Pyridine, Et₃N | CH₂Cl₂, THF | 70 - 85 | Two-step process (acid to acyl chloride, then amidation). Can be sensitive to moisture.[4] |
Q3: What are the primary safety concerns when performing this synthesis?
Standard laboratory safety protocols should be strictly followed. Coupling reagents can be irritating and sensitizing. Bases like DIPEA and pyridine are volatile and corrosive. Solvents like DMF and CH₂Cl₂ have known health risks. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
In-Depth Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most common frustrations in amide coupling reactions.[11] The issue can typically be traced back to reagent quality, reaction setup, or suboptimal conditions.
-
Possible Cause A: Inactive Coupling Reagent or Base
-
Why it happens: Uronium salts like HATU and carbodiimides like EDC are moisture-sensitive. Over time, or with improper storage, they can hydrolyze, rendering them inactive. Similarly, amine bases like DIPEA can degrade.
-
How to solve it:
-
Use Fresh Reagents: Always use reagents from a freshly opened bottle or a properly stored container.
-
Strict Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Reagent Test: If you suspect a bad batch of coupling reagent, run a small-scale control reaction with substrates known to work.
-
-
-
Possible Cause B: Acid-Base Neutralization
-
Why it happens: The direct mixing of a carboxylic acid and an amine can lead to a rapid acid-base reaction, forming an ammonium carboxylate salt.[12] This salt is unreactive towards coupling reagents, effectively sequestering your starting materials.
-
How to solve it:
-
Pre-activation: Activate the carboxylic acid before adding the amine. Stir the N-Boc-piperidine-4-carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) together in an anhydrous solvent for 15-30 minutes.[13] This allows for the formation of the highly reactive OAt-active ester.[6]
-
Slow Amine Addition: After the pre-activation step, add the benzylamine to the mixture.
-
-
Problem 2: Reaction Stalls or is Incomplete After Extended Time
When TLC or LC-MS analysis shows significant starting material remaining even after the expected reaction time, it points to an issue with stoichiometry or reaction kinetics.
-
Possible Cause A: Steric Hindrance or Low Nucleophilicity
-
Why it happens: While benzylamine is not particularly hindered, issues can arise.[14] In some cases, especially with more complex substrates, the nucleophile may struggle to attack the activated ester.[15][16]
-
How to solve it:
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often provide the necessary energy to overcome the activation barrier. Monitor carefully to avoid side reactions.
-
Switch to a More Potent Coupling Reagent: If using EDC/HOBt, switching to HATU can significantly accelerate the reaction due to the formation of a more reactive intermediate.[7]
-
-
-
Possible Cause B: Incorrect Stoichiometry
-
Why it happens: Inaccurate measurement of reagents is a common pitfall. Using a slight excess of the amine and coupling reagent can often drive the reaction to completion.
-
How to solve it:
-
Verify Calculations: Double-check all molar calculations.
-
Use a Slight Excess: Employ 1.1 to 1.2 equivalents of both the benzylamine and the coupling reagent relative to the carboxylic acid. This ensures the limiting reagent is fully consumed.
-
-
Problem 3: Significant Impurity Formation
The presence of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
-
Possible Cause A: Boc-Group Deprotection
-
Why it happens: The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions.[17][18][19] If the reaction conditions become acidic (e.g., from the hydrochloride salt of a reagent), the Boc group can be cleaved, leading to undesired side products.
-
How to solve it:
-
Use a Non-Nucleophilic Base: Ensure a sufficient amount (at least 2.0 equivalents, especially if starting from an amine salt) of a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine is present to neutralize any acidic byproducts.[20]
-
Avoid Strong Acids: Do not use acidic workup conditions if you wish to keep the Boc group intact. A simple aqueous wash with a mild base (e.g., saturated NaHCO₃ solution) is preferable.
-
-
-
Possible Cause B: Side Reactions with EDC
-
Why it happens: When using EDC without an additive like HOBt, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, consuming your starting material.[4]
-
How to solve it:
-
Visualized Workflows and Mechanisms
Reaction Scheme and Troubleshooting Logic
The following diagrams illustrate the core reaction and a logical workflow for addressing common synthesis problems.
Caption: General synthesis scheme for N-Benzyl-1-boc-piperidine-4-carboxamide.
Sources
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- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
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- 15. amphoteros.com [amphoteros.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 18. Double BOC protection selective removal method [en.highfine.com]
- 19. Amine Protection / Deprotection [fishersci.co.uk]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Deprotection of N-Benzyl 1-Boc-piperidine-4-carboxamide
Welcome to the technical support guide for the deprotection of N-Benzyl 1-Boc-piperidine-4-carboxamide. This document, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and FAQs to address common issues encountered during the selective or total removal of the tert-butyloxycarbonyl (Boc) and Benzyl (Bn) protecting groups from this substrate.
As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate the complexities of your synthetic route.
Overview of the Deprotection Strategy
The target molecule, this compound, features two key protecting groups: the acid-labile Boc group on the piperidine nitrogen and the Benzyl group on the amide nitrogen, which is typically removed by catalytic hydrogenolysis. The distinct chemical liabilities of these groups form the basis of an orthogonal protection strategy, allowing for their selective removal.[1] This enables the synthetic chemist to unmask either the piperidine secondary amine or the primary amide at will, or to remove both for the final parent compound.
The choice of deprotection pathway is critical and depends entirely on the synthetic goal. The diagram below illustrates the possible deprotection pathways and the resulting products.
Caption: Orthogonal deprotection pathways for this compound.
Troubleshooting Guide: Selective Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate, which facilitates the departure of the stable tert-butyl cation, followed by spontaneous decarboxylation to yield the free amine as an acid salt.[2][3]
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish or appears incomplete by TLC/LC-MS. What's wrong?
A1: This is a common issue that can stem from several factors:
-
Insufficient Acid: The piperidine nitrogen in your product is basic and will consume one equivalent of acid to form a salt. If you use a catalytic amount of acid, the reaction may stall. An excess of acid is almost always required.[4]
-
Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. The presence of water can decrease the effective acidity of the medium and slow the reaction.[4] Always use a fresh, high-quality bottle of TFA. Solutions of HCl in dioxane can also degrade over time and should be titrated or freshly prepared if in doubt.
-
Reaction Conditions: While most Boc deprotections are complete within 1-4 hours at room temperature, sterically hindered substrates or less reactive carbamates may require longer reaction times or gentle warming.[4][5]
Q2: I see a new, non-polar spot on my TLC after adding acid. What is it?
A2: This is likely a side product resulting from t-butylation. The reaction generates a tert-butyl cation, which is an electrophile.[6] If your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols), this cation can alkylate them.[7] To prevent this, add a scavenger like anisole or thioanisole (typically 5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[2]
Q3: My product is difficult to extract after workup. How can I improve isolation?
A3: The product of Boc deprotection is an amine salt (e.g., trifluoroacetate or hydrochloride), which often has high water solubility and can be difficult to extract into organic solvents.
-
Direct Precipitation: After removing the solvent and excess acid in vacuo, you can often precipitate the amine salt by triturating the residue with a non-polar solvent like diethyl ether or hexanes.[8] The resulting solid can be collected by filtration.
-
Basification and Extraction: For the free amine, carefully basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10. This will deprotonate the amine salt, making the free base more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Be aware that some piperidine derivatives can still have significant aqueous solubility.[5]
Protocol: Standard Boc Deprotection with TFA
-
Dissolve the this compound (1.0 equiv) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution.[5]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The product will be more polar (lower Rf) than the starting material.[8] A ninhydrin stain can be used to visualize the newly formed secondary amine.[8]
-
Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
Proceed with direct precipitation or a basic workup to isolate the product.
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 20-50% TFA, 0-25 °C, 1-4 h | Fast, reliable, volatile reagents are easily removed.[9] | TFA is corrosive; potential for t-butylation side products.[6] |
| HCl in 1,4-Dioxane | 4M solution, 0-25 °C, 1-4 h | Yields a crystalline HCl salt; avoids TFA. | Dioxane is a peroxide-former and has a high boiling point.[10] |
| Thermal (Catalyst-Free) | High temperature (e.g., 150-200 °C) in solvents like TFE or MeOH | Acid-free conditions, useful for highly acid-sensitive substrates.[11][12] | Requires high temperatures which may not be suitable for all substrates. |
Troubleshooting Guide: Selective N-Benzyl Deprotection
The N-benzyl group on an amide is significantly more robust than on an amine and its removal can be challenging.[13] The standard method is catalytic hydrogenolysis, which involves the cleavage of the C-N bond on the surface of a palladium catalyst.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is extremely slow or has stalled completely. What can I do?
A1: This is the most frequent issue in N-debenzylation and is almost always related to the catalyst.
-
Catalyst Poisoning: The amine substrate and, more importantly, the deprotected piperidine product, can act as catalyst poisons by strongly coordinating to the palladium surface, blocking active sites.[14]
-
Catalyst Quality & Loading: Ensure your Pd/C is of good quality. Older catalysts can have reduced activity. For difficult deprotections, a higher catalyst loading (10-20 mol%) or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be necessary.[15]
-
Acid Additive: Adding a small amount of acid, such as acetic acid or HCl, can significantly accelerate the reaction.[15][16] The acid protonates the basic piperidine nitrogen, preventing it from binding to and poisoning the catalyst.
-
Hydrogen Pressure & Agitation: Ensure good mass transfer of hydrogen gas to the catalyst surface. Use a balloon of H₂ (or higher pressure if available) and stir the reaction mixture vigorously.[17]
Q2: Are there alternatives to Pd/C and H₂ gas?
A2: Yes, several alternatives exist.
-
Transfer Hydrogenation: Instead of H₂ gas, a hydrogen donor like ammonium formate or cyclohexene can be used with Pd/C.[16] This method avoids the need for specialized pressure equipment.
-
Oxidative Deprotection: For certain substrates, oxidative methods using reagents like Oxone/KBr or DDQ can remove N-benzyl groups, although these conditions are harsh and may not be compatible with other functional groups.[13][18]
Protocol: Hydrogenolysis with Pd/C and H₂
-
In a suitable flask, dissolve the this compound (1.0 equiv) in a solvent like methanol or ethanol (approx. 0.1 M).[1]
-
Optional but Recommended: Add glacial acetic acid (1.5-2.0 equiv) to the solution.[15]
-
Carefully add 10% Palladium on Carbon (10 mol% Pd/C) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Safety Note: Pd/C can be pyrophoric and should be handled with care.[1]
-
Seal the flask, then evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this vacuum/H₂ cycle three times to ensure the atmosphere is saturated with hydrogen.[1]
-
Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material is the primary indicator of progress.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.[19]
-
Concentrate the combined filtrates under reduced pressure to obtain the crude product.
Caption: A logical workflow for troubleshooting a stalled N-benzyl deprotection reaction.
Total Deprotection and General Purification
Q: What is the most efficient way to remove both the Boc and Benzyl groups?
A: A sequential, two-step process is the most reliable method.
-
Step 1 (Hydrogenolysis): First, remove the N-benzyl group using the catalytic hydrogenation protocol described above. This yields 1-Boc-piperidine-4-carboxamide. The Boc group is stable to these conditions.[1]
-
Step 2 (Acidolysis): After purifying the intermediate from Step 1, proceed with the acidic deprotection of the Boc group using the TFA/DCM protocol. This will yield the final product, piperidine-4-carboxamide, as its TFA salt.
Q: What are the best practices for purifying the final piperidine carboxamide products?
A: These small, polar molecules can be challenging to purify.
-
Salt Formation: As mentioned, forming a salt (e.g., HCl, TFA) can induce crystallization, which is an excellent purification method.[20]
-
Reverse-Phase Chromatography: If the product is highly polar and water-soluble, reverse-phase flash chromatography (C18 silica) using water/acetonitrile or water/methanol gradients is often more effective than normal-phase silica gel chromatography.
-
Azeotropic Removal of Water: If your final product is an oil and contains residual water, water can be removed by azeotropic distillation with a solvent like toluene.[21]
References
- Benchchem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
- Benchchem. (2025, December). Troubleshooting incomplete Boc deprotection.
- Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Benchchem. (2025). Application Notes and Protocols for t-Boc Deprotection of N-methyl-N-(t-Boc)-PEG4-acid.
- BOC Deprotection. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Benchchem. (2025, December). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2025, August 9).
- De-protection of N-Benzyl groups. (2019, October 30). Sciencemadness.org.
- Benchchem. (2025).
- Benchchem. (2025). TLC monitoring of N-Boc-D-proline protection and deprotection reactions.
- Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
- Ikawa, T., & Akai, S. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Ikawa, T., & Akai, S. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Smith, C. D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Vasantha, B., et al. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Kaur, P., et al. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
- General Procedure for the deprotection of the Boc-group. (n.d.). The Royal Society of Chemistry.
- Help with debenzylation of N-Benzyl. (2014, May 8). Sciencemadness.org.
- Benchchem. (n.d.). A Comparative Analysis of N-Benzyl Deprotection Methods: Catalytic Hydrogenolysis vs.
- Process for Preparation of Piperidine Carboxylic Acid. (n.d.).
- Benchchem. (n.d.).
- Tanaka, H., et al. (2014, June 30). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
- Boc Deprotection - TFA. (n.d.). Common Organic Chemistry.
- Li, H., et al. (2011, December 13).
- Smith, C. D., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Process for purifying piperidine. (n.d.).
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- 15. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
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- 21. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of N-Benzyl 1-boc-piperidine-4-carboxamide
Welcome to the technical support center for "N-Benzyl 1-boc-piperidine-4-carboxamide." This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during chemical reactions involving this compound. By understanding the physicochemical properties of this molecule and applying systematic troubleshooting strategies, you can optimize your reaction conditions for successful outcomes.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound possesses a molecular structure with distinct polar and non-polar regions, which is a primary determinant of its solubility behavior. The presence of the bulky, non-polar benzyl and tert-butoxycarbonyl (Boc) groups contributes to its hydrophobic character, while the amide and piperidine functionalities introduce polarity.[1] This amphiphilic nature means that its solubility is highly dependent on the chosen solvent system. The principle of "like dissolves like" is paramount; polar solvents will better solvate the polar parts of the molecule, while non-polar solvents will interact more favorably with the non-polar regions.[2][3]
The Boc protecting group, in particular, is known to decrease the water solubility of compounds.[4] Consequently, this compound generally exhibits good solubility in many common organic solvents but is poorly soluble in aqueous media.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its structure and data from analogous compounds, this compound is expected to be soluble in a range of organic solvents.[1]
| Solvent Class | Example Solvents | Expected Solubility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Alcohols | Methanol, Ethanol | Soluble to Moderately Soluble |
| Esters | Ethyl Acetate | Soluble |
| Non-polar | Toluene, Hexanes | Poorly Soluble |
| Aqueous | Water | Insoluble |
Q2: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the solute-solute and solvent-solvent bonds to form new solute-solvent bonds.[5][8] Applying heat provides the necessary kinetic energy to overcome these intermolecular forces, leading to greater dissolution.[7] Therefore, if you are experiencing poor solubility at room temperature, gently heating the reaction mixture can be an effective strategy. However, it is crucial to consider the thermal stability of all reactants and reagents in your specific reaction.
Q3: Can the Boc group influence the solubility of my compound in unexpected ways?
Yes. While the Boc group is primarily a protecting group, its presence significantly increases the lipophilicity (non-polar character) of the molecule.[4][9] This can lead to decreased solubility in more polar solvents. In some cases, for very polar starting materials, the addition of a Boc group can actually improve solubility in less polar organic solvents, aiding in extraction and purification.[4]
Troubleshooting Guide: Common Solubility Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for resolving them.
Problem 1: My this compound is not dissolving at the start of the reaction.
This is a common issue and can often be resolved by systematically evaluating your solvent choice and reaction conditions.
Initial Diagnostic Steps:
-
Verify Solvent Choice: Re-evaluate your chosen solvent based on the solubility table provided above. For amide coupling reactions, common solvents like DCM and DMF are often good starting points.[10][11][12]
-
Assess Purity: Impurities in your starting material can sometimes affect solubility. If possible, verify the purity of your this compound.
-
Consider Sonication: Sonication can help break up solid aggregates and increase the surface area available for solvation, often accelerating dissolution.
Troubleshooting Workflow:
Troubleshooting Workflow for Initial Dissolution.
Detailed Solutions:
-
Solution 1.1: Temperature Adjustment
-
Rationale: As mentioned, increasing the temperature generally enhances the solubility of solids.[5][7]
-
Protocol:
-
Begin stirring your reaction mixture at room temperature.
-
Gradually increase the temperature in increments of 5-10 °C.
-
Monitor for dissolution. A water or oil bath can provide controlled heating.
-
Caution: Be mindful of the boiling points of your solvents and the thermal stability of your reactants.
-
-
-
Solution 1.2: Employing a Co-solvent
-
Rationale: A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute.[13][14] This works by modifying the overall polarity of the solvent system to better match that of the solute.[15] For example, adding a more polar co-solvent to a non-polar solvent can help dissolve a moderately polar compound.
-
Protocol:
-
To your primary solvent, add a co-solvent in small increments (e.g., 5-10% by volume).
-
Stir and observe for dissolution.
-
Common co-solvent pairs include DCM/Methanol, THF/DMF, or Toluene/Ethanol.
-
Expert Tip: For amide coupling reactions, a small amount of DMF or DMSO can often solubilize recalcitrant starting materials in solvents like DCM or THF.
-
-
-
Solution 1.3: Change of Primary Solvent
-
Rationale: If temperature and co-solvents are ineffective, a complete change of the primary solvent may be necessary.
-
Protocol:
-
Consult the solubility table and select a solvent in which the compound is expected to be highly soluble (e.g., DMF or DMSO).
-
Ensure the new solvent is compatible with your reaction chemistry. For example, while alcohols are good solvents, they can participate in side reactions under certain conditions.
-
Consider greener solvent alternatives that have been evaluated for common reactions like amide couplings, such as 2-methyltetrahydrofuran (2-MeTHF) or ethyl acetate.[11][16][17]
-
-
Problem 2: My reaction mixture becomes a thick slurry or my product precipitates out during the reaction.
Precipitation during a reaction can be due to several factors, including changes in the polarity of the reaction mixture as reactants are consumed and products are formed, or the product itself being less soluble than the starting materials under the reaction conditions.
Troubleshooting Workflow:
Troubleshooting Workflow for In-Reaction Precipitation.
Detailed Solutions:
-
Solution 2.1: Increase Solvent Volume
-
Rationale: The concentration of the reactants may be too high, leading to precipitation as the reaction progresses.
-
Protocol:
-
Gradually add more of the primary reaction solvent to the stirring mixture.
-
Observe if the precipitate redissolves.
-
Be aware that diluting the reaction may slow down the reaction rate.
-
-
-
Solution 2.2: In-situ Temperature or Co-solvent Adjustment
-
Rationale: Similar to addressing initial insolubility, adjusting the temperature or adding a co-solvent can redissolve a precipitated product or intermediate.
-
Protocol:
-
If the reaction is thermally stable, gently heat the mixture.
-
Alternatively, add a small amount of a co-solvent in which the product is known to be more soluble. For instance, if your product is more polar than your starting material, adding a small amount of DMF or methanol to a reaction in DCM could be beneficial.
-
-
Experimental Protocol: Determining Qualitative Solubility
For novel reaction systems, it is prudent to perform a quick qualitative solubility test.
Materials:
-
This compound
-
A selection of solvents (e.g., DCM, THF, DMF, Methanol, Water, Hexanes)
-
Small vials or test tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 5-10 mg of this compound to a small vial.
-
Add 0.5 mL of the test solvent.
-
Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.
-
Observe the mixture.
-
Soluble: A clear, homogeneous solution is formed.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is partially soluble or insoluble, gently warm the vial (e.g., to 40-50 °C) and observe any changes.
-
Record your observations in a table for easy reference.
By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with this compound and achieve more reliable and successful reaction outcomes.
References
-
Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Temperature Effects on Solubility - Chemistry LibreTexts. Available at: [Link]
-
What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Solubility: Temperature Effect Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Available at: [Link]
-
Effect of Temperature on Solubility | HSC Chemistry - Science Ready. Available at: [Link]
-
3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Available at: [Link]
-
What is the effect of temperature on solubility? - Examples | CK-12 Foundation. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions - Green Chemistry. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - University of Strathclyde. Available at: [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - FAO AGRIS. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Solubility of Organic Compounds. Available at: [Link]
-
Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Reactions that Work: Boc Protection | Chemtips - WordPress.com. Available at: [Link]
-
13.3: Factors Affecting Solubility - Chemistry LibreTexts. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available at: [Link]
-
Co-solvent: Significance and symbolism. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
What is the protection of BOC in organic synthesis processes? - Quora. Available at: [Link]
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. Available at: [Link]
-
N- BOC Piperazine - Intersperse Industries. Available at: [Link]
-
1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem. Available at: [Link]
-
1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544. Available at: [Link]
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents.
-
Having great trouble with a Boc-protection reaction : r/Chempros - Reddit. Available at: [Link]
-
1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine - ChemBK. Available at: [Link]
- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
-
Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications. Available at: [Link]
-
1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid - PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solubility: Temperature Effect Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. ck12.org [ck12.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 10. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide [agris.fao.org]
Technical Support Center: Stereochemical Integrity of N-Benzyl-1-Boc-Piperidine-4-Carboxamide
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with N-Benzyl-1-Boc-piperidine-4-carboxamide. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical aspect of its reactivity: the prevention of epimerization at the C4 position. Our goal is to equip you with the foundational knowledge and practical strategies to ensure the stereochemical integrity of your molecules throughout your synthetic campaigns.
Introduction: The Stereochemical Challenge
N-Benzyl-1-Boc-piperidine-4-carboxamide is a valuable building block in medicinal chemistry, prized for its rigid scaffold and versatile functional handles. However, as with any chiral molecule possessing a proton alpha to a carbonyl group, there exists a theoretical potential for epimerization under certain reaction conditions. While this specific molecule is not widely reported to be exceptionally prone to epimerization under standard protocols, a proactive understanding of the underlying mechanisms is crucial for robust process development and quality control.
This guide will delve into the causative factors of epimerization and provide actionable protocols to mitigate this risk, ensuring the stereochemical purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for N-Benzyl-1-Boc-piperidine-4-carboxamide?
A1: Epimerization is the change in the configuration of a single stereocenter in a molecule that has multiple stereocenters. In the context of N-Benzyl-1-Boc-piperidine-4-carboxamide, the chiral center of concern is the C4 carbon of the piperidine ring. The primary mechanism of epimerization for this compound would involve the removal of the proton at the C4 position by a base to form a planar enolate intermediate. Reprotonation of this intermediate can then occur from either face, leading to a mixture of the original stereoisomer and its epimer.[1][2]
This is a significant concern in drug development because different epimers can have drastically different pharmacological activities, toxicities, and pharmacokinetic profiles. Maintaining stereochemical purity is therefore essential for the safety and efficacy of the final drug candidate.
Q2: Under what conditions is epimerization most likely to occur?
A2: Epimerization at the C4 position is most likely to be induced by the presence of a base. The acidity of the C4 proton is increased by the adjacent electron-withdrawing carboxamide group. Key factors that can promote epimerization include:
-
Strong Bases: The use of strong bases (e.g., alkoxides, lithium diisopropylamide - LDA) can readily deprotonate the C4 position.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the activation barrier for deprotonation and subsequent epimerization.[2]
-
Polar Protic Solvents: Solvents that can stabilize the enolate intermediate may facilitate its formation and subsequent reprotonation.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the probability of epimerization.
Q3: I am performing a reaction that requires a base. How can I minimize the risk of epimerization?
A3: When a basic catalyst is necessary, several strategies can be employed to safeguard the stereochemical integrity of your molecule:
-
Choice of Base: Opt for sterically hindered, non-nucleophilic bases. These bases are less likely to coordinate effectively at the C4 position to abstract the proton.
-
Temperature Control: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, cooling the reaction to 0 °C or even -78 °C can significantly suppress epimerization.[2]
-
Solvent Selection: Utilize aprotic, non-polar solvents where possible to disfavor the formation and stabilization of the enolate intermediate.
-
Reaction Monitoring: Carefully monitor the reaction progress to avoid unnecessarily long reaction times.
Troubleshooting Guide: Preventing Epimerization in Practice
This section provides specific troubleshooting scenarios and actionable solutions to prevent epimerization during common synthetic transformations.
Scenario 1: Amide Bond Formation from the Corresponding Carboxylic Acid
A common precursor to N-Benzyl-1-Boc-piperidine-4-carboxamide is its corresponding carboxylic acid. The amide coupling step itself can be a source of epimerization if not properly controlled.
Problem: Loss of stereochemical purity observed after amide coupling to form N-Benzyl-1-Boc-piperidine-4-carboxamide.
Root Cause Analysis and Solutions:
The primary cause of epimerization during amide bond formation is the activation of the carboxylic acid, which can increase the acidity of the alpha-proton.
Table 1: Mitigation Strategies for Epimerization during Amide Coupling
| Parameter | Recommendation | Rationale |
| Coupling Reagent | Use uronium/aminium-based reagents like HATU or COMU. | These reagents are known for their high efficiency and low propensity to cause epimerization. |
| Additive | Employ additives such as HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure. | These additives form active esters that are highly reactive towards the amine but less prone to epimerization. |
| Base | Utilize a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA). | Less hindered bases like triethylamine (TEA) can increase the rate of epimerization. |
| Temperature | Maintain a low reaction temperature, typically starting at 0 °C. | Lower temperatures slow down the rate of enolization and subsequent epimerization. |
| Activation Time | Add the amine component shortly after the carboxylic acid activation. | Minimizing the lifetime of the highly reactive activated intermediate reduces the opportunity for epimerization. |
Experimental Protocol: Low-Epimerization Amide Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Benzyl-1-Boc-piperidine-4-carboxylic acid (1.0 eq) and HOAt (1.2 eq) in anhydrous DMF or DCM.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq) to the cooled solution and stir for 5-10 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Scenario 2: Reactions on the Carboxamide Moiety
While less common, reactions involving the modification of the carboxamide group itself under basic conditions could pose a risk.
Problem: Potential for epimerization during a base-catalyzed reaction involving the amide functionality of N-Benzyl-1-Boc-piperidine-4-carboxamide.
Root Cause Analysis and Solutions:
Direct deprotonation of the C4 position by a strong base is the primary concern.
Visualization of the Epimerization Mechanism
Caption: Base-catalyzed deprotonation at C4 leads to a planar enolate, which can be reprotonated from either face, resulting in epimerization.
Preventative Measures:
-
Base Selection: If a base is required, a thorough screening is recommended. Start with milder, non-ionic bases (e.g., proton sponges) or sterically hindered amine bases.
-
Protecting Group Strategy: If feasible, consider if the reaction can be performed on a precursor molecule where the C4 substituent is not a carboxamide, thus reducing the acidity of the C4 proton.
-
Low Temperature: As a universal precaution, always perform base-catalyzed reactions at the lowest effective temperature.
Workflow for Assessing Epimerization Risk
Caption: A systematic workflow for evaluating and mitigating the risk of epimerization in base-mediated reactions.
Concluding Remarks
The stereochemical integrity of N-Benzyl-1-Boc-piperidine-4-carboxamide is paramount for its successful application in drug discovery and development. While not inherently prone to epimerization under many standard conditions, a foundational understanding of the potential risks and mitigation strategies is the hallmark of robust chemical synthesis. By carefully selecting reagents, controlling reaction parameters, and diligently monitoring stereochemical purity, researchers can confidently utilize this valuable building block to advance their scientific endeavors.
References
-
Morris, S. A. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines & Visible-Light-Mediated Synthesis of Fused Indolines using Tethered Styrenes". ScholarWorks@UARK, 2016. ([Link])
Sources
Technical Support Center: Purification of N-Benzyl 1-boc-piperidine-4-carboxamide by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of "N-Benzyl 1-boc-piperidine-4-carboxamide" using column chromatography. The guidance herein is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and experimental success.
Introduction
This compound is a key intermediate in pharmaceutical synthesis, and its purity is paramount for subsequent reactions. Column chromatography is the most common method for its purification. However, its molecular structure, featuring a polar carboxamide group, a bulky Boc-protecting group, and a basic piperidine nitrogen, presents unique challenges. This guide will address these challenges systematically, enabling you to optimize your purification protocol, troubleshoot common issues, and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used and recommended stationary phase for this compound. Its polarity is well-suited for the separation of moderately polar compounds like this compound from less polar starting materials and non-polar byproducts.
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.3 for the target compound on a Thin Layer Chromatography (TLC) plate.[1] A good starting point is a solvent system of ethyl acetate (EtOAc) and hexane. You can systematically increase the polarity by increasing the proportion of ethyl acetate. For instance, start with 20% EtOAc in hexane and gradually increase to 30%, 40%, etc., until the desired Rf is achieved.
Q3: My compound is streaking on the TLC plate. What could be the cause and how can I fix it?
A3: Streaking of amine-containing compounds like piperidine derivatives on silica gel TLC is a common issue.[2] It is often caused by the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.[3] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N) (typically 0.5-1%), to your mobile phase.[1][2] This will neutralize the acidic sites on the silica gel and result in sharper, more defined spots.
Q4: How can I visualize the compound on a TLC plate if it's not UV active?
A4: While the benzyl group in this compound should make it visible under a UV lamp (254 nm), you can use a chemical stain for confirmation or if dealing with related compounds lacking a chromophore. A ninhydrin stain is particularly effective for visualizing Boc-protected amines.[1][4] Upon heating, the Boc group is cleaved, and the free amine reacts with ninhydrin to produce a colored spot (typically pink to purple).[4]
Q5: What are the likely impurities I might encounter during the synthesis and purification?
A5: Potential impurities can include unreacted starting materials such as 1-Boc-piperidine-4-carboxylic acid and benzylamine, or byproducts from the coupling reaction. If the Boc-protection step was part of the synthesis, you might also have the de-Boc'd piperidine derivative. The nature of impurities will be highly dependent on the synthetic route employed.[5][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Systematically screen different ratios of ethyl acetate and hexane. If separation is still poor, consider a more polar solvent system like dichloromethane/methanol.[7] |
| Co-eluting impurities. | If impurities have similar polarity, a very slow gradient elution during column chromatography might be necessary. Start with a low polarity mobile phase and gradually increase the polarity. | |
| Product is Not Eluting from the Column | Mobile phase polarity is too low. | Gradually increase the polarity of your mobile phase. If your compound is still not eluting with 100% ethyl acetate, a more polar solvent system like dichloromethane/methanol may be required.[8] |
| Compound may have decomposed on the silica gel. | Test the stability of your compound on silica by spotting it on a TLC plate and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine before packing the column.[8][9] | |
| Low Yield of Purified Product | Product is eluting with the solvent front. | This indicates the mobile phase is too polar. Reduce the polarity by increasing the proportion of hexane. |
| Product is spread across many fractions. | This can happen if the initial sample band loaded onto the column was too wide. Ensure you load the sample in a minimal amount of solvent to create a narrow band.[10] Dry loading the sample onto a small amount of silica can also help.[10] | |
| Incomplete elution. | After your main product has eluted, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check if any remaining compound elutes. | |
| Compound Elutes with Tailing | Acidic silica interacting with the basic piperidine nitrogen. | Add 0.5-1% triethylamine to your eluent system to suppress this interaction and improve peak shape.[1][3] |
| Column overload. | You may have loaded too much sample onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | |
| Unexpected Spots Appear on TLC of Column Fractions | Decomposition of the product on the column. | As mentioned earlier, check the stability of your compound on silica.[8] |
| Contamination from glassware or solvents. | Ensure all glassware is clean and use high-purity solvents for your chromatography. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on your TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Secure the column vertically to a stand.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Loading:
-
Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[10] Carefully add the solution to the top of the column using a pipette.[10]
-
Dry Loading: Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[10]
3. Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to start the elution.
-
Maintain a constant flow rate.
-
Collect fractions in test tubes or vials.
-
If using a gradient elution, gradually increase the polarity of the mobile phase as the chromatography progresses.
4. Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto TLC plates.
-
Visualize the spots under a UV lamp and/or with a ninhydrin stain.
-
Combine the fractions that contain the pure product.
5. Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
- LC Troubleshooting Bible. (n.d.). Retaining Polar Compounds.
- Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection of Primary Amines.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- VanVeller Lab Resources, Department of Chemistry. (n.d.). How to TLC (Thin Layer Chromatography).
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- Reddit. (2020, October 21). TLC Seperation of N-Boc thiol : r/OrganicChemistry.
- ResearchGate. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
- MySkinRecipes. (n.d.). This compound.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate. (n.d.). synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases.
- Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.
- ChemicalBook. (2022, September 20). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
- Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
Sources
- 1. VanVeller Lab Resources [group.chem.iastate.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"N-Benzyl 1-boc-piperidine-4-carboxamide" stability issues and storage conditions
Welcome to the technical support guide for N-Benzyl 1-boc-piperidine-4-carboxamide (CAS 188527-08-4). This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability, storage, and handling of this versatile synthetic intermediate. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this molecule revolves around the lability of the tert-butoxycarbonyl (Boc) protecting group.[1] The Boc group is notoriously sensitive to acidic conditions and can also be cleaved under high heat, leading to the formation of the deprotected piperidine byproduct.[2][3] While the benzylamide and the core piperidine structure are generally more robust, prolonged exposure to strong bases could potentially hydrolyze the amide bond.[1] The benzylic position may also be susceptible to oxidation.[1]
Q2: What are the official recommended storage conditions for this compound?
A2: The standard recommendation is to store this compound as a solid at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture, which can hydrolyze the Boc anhydride reagent often used in its synthesis and could potentially affect the compound over long-term storage.[2][4] Storage should be in a dry, well-ventilated place away from direct sunlight, as aromatic compounds can be susceptible to photolytic degradation.[1][4]
Q3: My LC-MS analysis shows a significant peak corresponding to the deprotected amine, even in a freshly opened bottle. What could be the cause?
A3: This is a common issue that can arise from several factors. Firstly, while suppliers aim for high purity (typically ≥98%), trace amounts of deprotected product can form during synthesis, purification, or storage. Secondly, improper storage during shipping or in your facility, such as exposure to elevated temperatures or acidic vapors in the storage area, could initiate slow degradation.[2] It is also crucial to ensure your analytical method (e.g., mobile phase) is not inadvertently causing deprotection. Acidic mobile phases, even weak ones, can cause partial cleavage of the Boc group on-column.
Q4: Can I dissolve the compound in a solvent for long-term storage?
A4: It is strongly advised against long-term storage in solution. While this compound is soluble in various organic solvents like Dichloromethane (DCM), Methanol, and DMSO, storing it in solution increases the risk of degradation.[1] Solvents can contain impurities (e.g., acidic residues) that can catalyze the cleavage of the Boc group over time. Always prepare solutions fresh for each experiment. If a stock solution must be made, it should be stored at -20°C for a very short duration and re-analyzed for purity before use.
Q5: How does pH affect the stability of this compound in aqueous solutions during workup?
A5: The compound's stability is highly pH-dependent.
-
Acidic Conditions (pH < 5): The Boc group is highly labile and will be rapidly cleaved. This is the basis for its use as a protecting group, typically removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][5]
-
Neutral Conditions (pH ~7): The compound is relatively stable for the duration of a typical aqueous workup.
-
Basic Conditions (pH > 9): The compound is generally stable under moderately basic conditions.[1] However, prolonged exposure to strong bases (e.g., concentrated NaOH) or elevated temperatures during a basic workup could risk hydrolysis of the carboxamide bond.
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common experimental issues.
Issue 1: Incomplete or Failed Boc Deprotection Reaction
You are attempting to remove the Boc group to proceed with the next synthetic step, but TLC or LC-MS analysis shows a significant amount of remaining starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Detailed Causality and Solutions
| Possible Cause | Underlying Rationale & Solution |
| Degraded/Insufficient Acid | The acid (e.g., TFA, HCl in Dioxane) is the catalytic driver of the deprotection. If it's old, has absorbed moisture, or is used in insufficient quantity, the reaction will stall. Solution: Use a fresh, unopened bottle of acid. Increase the equivalents of acid or use a higher concentration (e.g., move from 20% TFA in DCM to 50%).[5] |
| Insufficient Reaction Time/Temp | Boc deprotection is not always instantaneous. Low temperatures (0°C) or short reaction times may be insufficient for complete conversion. Solution: Allow the reaction to stir longer at room temperature, monitoring every hour by TLC/LC-MS. Gentle warming to 30-40°C can also be effective but monitor closely for side product formation.[6] |
| Poor Reactant Solubility | If the starting material is not fully dissolved, the reaction becomes heterogeneous and inefficient. Solution: Ensure complete dissolution in the chosen solvent (e.g., DCM, Dioxane). If solubility is an issue, consider a co-solvent system, but ensure it's compatible with the acidic conditions.[1][6] |
Issue 2: Formation of Unexpected Byproducts During Synthesis or Workup
You observe unexpected masses in your LC-MS analysis after a reaction or workup procedure.
Common Byproduct Scenarios & Prevention
| Observed Byproduct | Plausible Cause & Mechanism | Preventative Measures & Solutions |
| t-Butyl Adducts | During acidic Boc deprotection, a tert-butyl cation (t-Bu+) is generated. This highly electrophilic species can alkylate other nucleophilic sites on your molecule or solvent.[7] | Solution: Add a "scavenger" to your deprotection reaction. Common scavengers like triethylsilane (TES) or thioanisole will trap the t-butyl cation, preventing it from reacting with your desired product.[7] |
| Dimerization/Polymerization | If the deprotected piperidine amine is generated and left in reactive conditions (e.g., with unreacted starting material that has an electrophilic site), it can react with itself. | Solution: Ensure the deprotection step is clean and complete before proceeding. After deprotection and workup, immediately use the resulting amine in the next step or convert it to a stable salt (e.g., hydrochloride) for storage.[6][8] |
| Di-Boc Protected Impurity | If your reaction conditions for introducing a group elsewhere on the molecule are not carefully controlled, you could inadvertently form a di-Boc species if a secondary amine is present. | Solution: Use a controlled amount of Boc anhydride (1.0-1.1 equivalents) during protection steps and consider lower temperatures (e.g., 0°C) to improve selectivity.[2] |
Section 3: Protocols & Data Summaries
Protocol: Standard Boc Deprotection using TFA in DCM
This protocol describes a standard, robust method for removing the N-Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the N-Boc protected starting material (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.[8]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 equivalents, or to a final concentration of 20-50% v/v) to the stirred solution.[8]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.
-
Workup - Quenching: Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[8]
-
Workup - Neutralization: Dissolve the residue in DCM and slowly add saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the aqueous layer is basic (pH > 8).[8]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with DCM.[8]
-
Workup - Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]
Data Summary: Stability & Storage Conditions
| Parameter | Condition/Reagent | Stability Profile | Recommendation |
| Storage | Solid, 2-8°C, Tightly Sealed | Stable for long-term storage. | Recommended. Protect from light and moisture.[1][4] |
| pH | Strong Acid (e.g., TFA, HCl)[3] | Highly Labile. Rapid cleavage of Boc group. | Use for intentional deprotection. Avoid during workup unless intended. |
| pH | Strong Base (e.g., >1M NaOH)[1] | Generally stable, but risk of amide hydrolysis with prolonged exposure/heat. | Use cautiously during workup; avoid extended reaction times. |
| Temperature | > 60°C[1][2] | Risk of thermal deprotection and decomposition. | Avoid excessive heat during reactions and solvent removal (rotovap). |
| Oxidizing Agents | e.g., H₂O₂[1] | Potentially susceptible to oxidation at the benzylic position. | Avoid strong oxidizing agents unless part of the planned synthesis. |
Degradation Pathway Visualization
The primary degradation pathway of concern is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Acid-catalyzed degradation of the N-Boc group.
References
-
This compound | 188527-08-4 - Sigma-Aldrich.
-
Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
-
Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem.
-
An In-depth Technical Guide to the Solubility and Stability of Benzyl N-Boc-4-piperidinecarboxylate - Benchchem.
-
Safety Data Sheet - CymitQuimica.
-
Troubleshooting N-Boc deprotection in the presence of sensitive functional groups - Benchchem.
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
-
Technical Support Center: Deprotection of Boc-Protected Piperazines - Benchchem.
-
What is the stability of piperidine? - Blog - BIOSYNCE.
-
N-BENCIL-4-AMINO-PIPERIDINA-4-CARBOXAMIDA 170921-49-0 wiki - Es - Guidechem.
-
Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong? : r/OrganicChemistry - Reddit.
-
Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives - Benchchem.
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
-
Optimizing Your Synthesis: The Role of N-Boc-piperidine-3-methanol from Reliable Suppliers - NINGBO INNO PHARMCHEM CO.,LTD.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Boc De-protection : r/Chempros - Reddit.
-
155242-92-5 | 1-Benzyl-1,3-benzodiazol-4-amine | A2B Chem - Chemikart.
-
N-benzyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4 ... - Guidechem.
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- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: LC-MS Analysis of N-Benzyl 1-boc-piperidine-4-carboxamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for identifying byproducts in the synthesis of N-Benzyl 1-boc-piperidine-4-carboxamide by Liquid Chromatography-Mass Spectrometry (LC-MS). Our focus is on providing practical, experience-driven advice to ensure the scientific integrity of your results.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The reaction, typically an amide coupling between 1-Boc-piperidine-4-carboxylic acid and benzylamine, is often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). While seemingly straightforward, this reaction can generate a profile of byproducts that complicate downstream processes and final product purity. This guide will help you navigate the complexities of identifying these byproducts using LC-MS, ensuring a robust and reliable analytical workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproduct is the N-acylurea , which forms from the reaction of the O-acylisourea intermediate with an excess of the carbodiimide coupling reagent.[1][2] Another common impurity is the unreacted starting material , 1-Boc-piperidine-4-carboxylic acid. Additionally, Boc-deprotected product can be observed, especially if acidic conditions are introduced during workup or analysis.[3]
Q2: I see a significant peak with a mass of [M+H]+ at m/z 214. What is it?
A2: A peak at m/z 214 likely corresponds to the Boc-deprotected N-Benzyl piperidine-4-carboxamide . The tert-butyloxycarbonyl (Boc) protecting group is acid-labile and can be cleaved under acidic mobile phase conditions (e.g., containing trifluoroacetic acid - TFA) or within the mass spectrometer's ion source.[4][5]
Q3: My mass spectrum shows losses of 56 and 100 Da from my main product peak. What do these represent?
A3: These are characteristic neutral losses for a Boc-protected compound. The loss of 56 Da corresponds to the loss of isobutylene , and the loss of 100 Da corresponds to the loss of the entire Boc group (isobutylene + CO2).[6] This fragmentation pattern is a strong indicator of the presence of the Boc protecting group on your molecule of interest.
Q4: Why am I seeing poor peak shapes (tailing or fronting) for my main product?
A4: Poor peak shape can be caused by several factors.[7] Peak tailing is often due to secondary interactions between the basic nitrogen of the piperidine ring and residual silanols on the silica-based column. Using a mobile phase with a sufficient buffer concentration or a small amount of an ion-pairing agent can mitigate this.[7][8] Peak fronting can occur if the sample is overloaded on the column or if the sample solvent is stronger than the initial mobile phase.[9][10]
Q5: Can the piperidine ring itself react or degrade during the synthesis or analysis?
A5: While less common under standard amide coupling and LC-MS conditions, the piperidine ring can undergo reactions like ring-opening, but this typically requires more specific and harsh conditions, such as electrochemical oxidation or the use of certain organometallic reagents.[11][12] For routine analysis, degradation of the piperidine ring is not a primary concern.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound reactions.
Issue 1: Unexpected Peaks in the Chromatogram
Potential Cause & Identification Strategy:
-
N-Acylurea Byproduct: This is a very common byproduct when using carbodiimide coupling reagents like DCC or EDCI.[13][14]
-
Identification: Calculate the expected m/z of the N-acylurea adduct. For a reaction using EDCI, the byproduct would be the product of the 1-Boc-piperidine-4-carboxylic acid reacting with EDCI.
-
-
Unreacted Starting Materials: Residual 1-Boc-piperidine-4-carboxylic acid or benzylamine.
-
Identification: Inject standards of the starting materials to confirm their retention times and mass spectra.
-
-
Boc-Deprotected Species: The Boc group may be partially or fully removed.
-
Identification: Look for peaks corresponding to the molecular weight of the deprotected product or starting material. Confirm with the characteristic fragmentation pattern (or lack thereof for the Boc group).[6]
-
Solution:
-
Optimize the stoichiometry of your reaction to minimize excess coupling reagent.
-
Employ additives like 1-hydroxybenzotriazole (HOBt) which can suppress N-acylurea formation.[1][15]
-
Adjust your purification method (e.g., column chromatography) to effectively separate the byproducts from the desired product.
Issue 2: In-Source Fragmentation or Deprotection
Potential Cause & Identification Strategy:
-
The Boc group is known to be labile in the mass spectrometer's electrospray ionization (ESI) source, especially with higher source temperatures or voltages.[4][16] This can lead to an overestimation of the amount of deprotected byproduct in your sample.
Solution:
-
Lower the Fragmentor/Cone Voltage: Reduce the energy in the ion source to minimize in-source collision-induced dissociation.
-
Optimize Source Temperature: Lower the ESI source temperature, as thermal degradation can contribute to Boc-cleavage.[4]
-
Use a Softer Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or, for offline analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI), which can be softer ionization methods.[4]
Issue 3: Poor Chromatographic Performance
Potential Cause & Identification Strategy:
-
Peak Tailing: Often caused by the interaction of the basic piperidine nitrogen with the stationary phase.[7]
-
Peak Splitting or Broadening: Can be due to a partially blocked column frit, column degradation, or injection of the sample in a solvent much stronger than the mobile phase.[10][17]
Solution:
-
For Tailing:
-
Use a mobile phase with a low concentration of an acidic modifier like formic acid (0.1%) or an appropriate buffer.
-
Consider using a column with end-capping or a different stationary phase (e.g., a hybrid particle column).
-
-
For Splitting/Broadening:
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the intended reaction pathway and the formation of the common N-acylurea byproduct.
Caption: Reaction scheme for the synthesis of the target amide and the formation of the N-acylurea byproduct.
Data Summary Table
The table below summarizes the expected m/z values for the target product and key related species in positive ion mode ESI-MS.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₉H₂₈N₂O₃ | 332.44 | 333.22 |
| 1-Boc-piperidine-4-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 230.14 |
| Benzylamine | C₇H₉N | 107.15 | 108.09 |
| Boc-deprotected Product | C₁₄H₂₀N₂O | 232.32 | 233.17 |
| N-Acylurea (from DCC) | C₂₄H₄₁N₃O₄ | 435.60 | 436.32 |
| N-Acylurea (from EDCI) | C₁₈H₃₃N₅O₄ | 383.49 | 384.26 |
Experimental Protocols
Protocol 1: General LC-MS Method for Reaction Monitoring
This protocol provides a starting point for analyzing the reaction mixture. Optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute the sample 1:1000 with a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection.[10]
-
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone (Fragmentor) Voltage: Start with a low value (e.g., 80 V) to minimize in-source fragmentation.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Troubleshooting Workflow Diagram
This diagram outlines a logical flow for troubleshooting common LC-MS issues.
Caption: A logical workflow for troubleshooting common LC-MS analysis issues.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ProPeptide. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. Retrieved from [Link]
-
CHROMacademy. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]
-
Springer. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
PubMed. (1991). Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Retrieved from [Link]
-
PubMed Central. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
-
ResearchGate. (2021). Why my BOC-protected compounds got deprotected during evaporation?. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
-
Springer. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
PubMed Central. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Identify Unknown Peptides by LCMS Testing. Retrieved from [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved from [Link]
-
CORE. (n.d.). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
Sources
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
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- 16. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Scaling Up the Synthesis of N-Benzyl 1-boc-piperidine-4-carboxamide
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl 1-boc-piperidine-4-carboxamide. As a pivotal intermediate in numerous pharmaceutical syntheses, its efficient and scalable production is often a critical bottleneck. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during scale-up. Our focus is on providing practical, experience-driven insights to ensure robust and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
General Synthesis & Reagent Selection
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable approach is the amide coupling of 1-Boc-piperidine-4-carboxylic acid and benzylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid. Common choices for large-scale synthesis include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole), or phosphonium-based reagents such as PyBOP. More modern and highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also widely used due to their high efficiency and reduced side reactions, though cost can be a factor at scale.[1][2][3]
Q2: How do I choose the optimal coupling reagent for my scale?
A2: The choice of coupling reagent is a balance of reactivity, cost, and ease of byproduct removal.
| Coupling Reagent | Pros | Cons | Scalability Notes |
| EDC/HOBt | Cost-effective, water-soluble byproducts.[4] | Can be less effective for hindered substrates; HOBt has explosive properties and requires careful handling.[4][5] | A good starting point for scale-up due to low cost. Workup involves aqueous washes to remove urea byproduct.[6] |
| HATU | Highly efficient, rapid reactions, minimizes racemization.[7][8] | More expensive, generates tetramethylurea (TMU) byproduct which can be difficult to remove.[7] | Excellent for difficult couplings or when speed is critical. Purification strategies must account for TMU removal. |
| PyBOP | High coupling efficiency, similar to HATU. | Generates carcinogenic HMPA as a byproduct.[8] | Use is often restricted due to safety concerns with the HMPA byproduct. |
| DCC | Inexpensive and effective. | Forms insoluble dicyclohexylurea (DCU) byproduct which can complicate filtration at scale. | Primarily used in solution-phase reactions where DCU can be filtered off.[4] |
Q3: What are the critical parameters to control during the amide coupling reaction?
A3: Key parameters include:
-
Stoichiometry: A slight excess of the amine and coupling agent is often used to drive the reaction to completion.
-
Solvent: The solvent must dissolve all reactants. DMF and DCM are common choices.[9][10] Ensure the solvent is anhydrous as water can hydrolyze the activated intermediate.[5][10]
-
Temperature: Most amide couplings are run at room temperature. Gentle heating (40-50 °C) can sometimes increase reaction rate and solubility, but may also promote side reactions.[9]
-
Base: A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is crucial to neutralize the acid formed during the reaction.[10]
Troubleshooting Common Issues
Q4: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?
A4: Several factors can lead to an incomplete reaction:
-
Insufficient Activation: The coupling reagent may not be efficiently activating the carboxylic acid. Consider switching to a more potent activator like HATU.[11]
-
Reagent Quality: Ensure your coupling agents, particularly EDC and Boc-anhydride, are fresh and have been stored properly to prevent hydrolysis.[5][12]
-
Steric Hindrance: While not extreme in this specific synthesis, steric hindrance can slow down reactions. Extending the reaction time or switching to a more powerful coupling reagent can help.[11]
-
Incorrect pH: The reaction mixture can become acidic, inhibiting the reaction. Ensure a sufficient amount of a suitable base is present.[12]
Q5: I am observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A5: Common side reactions in amide coupling include:
-
Racemization: While not an issue for the achiral 1-Boc-piperidine-4-carboxylic acid, it's a critical consideration in other contexts. Using additives like HOBt or coupling reagents known for low racemization (e.g., HATU) is key.[4][11]
-
Reaction with other nucleophiles: If your starting materials have other nucleophilic functional groups (e.g., hydroxyl groups), they can compete with the desired amine.[7] Protecting these groups may be necessary.
-
Formation of N-acylurea: With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. The addition of HOBt helps to prevent this by forming an active ester intermediate.
Q6: Purification of the final product is challenging. What are the best practices for workup and purification at scale?
A6: Effective purification is crucial for obtaining high-purity this compound.
-
Workup: A typical workup involves quenching the reaction, followed by aqueous washes to remove water-soluble byproducts and excess reagents. For EDC/HOBt couplings, aqueous washes are effective at removing the urea byproduct.[6] For HATU couplings, removing the tetramethylurea (TMU) byproduct can be more challenging due to its polarity and may require specific extraction protocols or chromatography.[7]
-
Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. Experiment with different solvent systems to find conditions that provide good recovery and purity.
-
Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large-scale production. It is typically used as a final polishing step if high purity is required and crystallization is not feasible.
II. Troubleshooting Guides
Issue 1: Poor Yield
| Symptom | Possible Cause | Troubleshooting Action | Scientific Rationale |
| Low conversion of starting material | Inactive coupling reagent | Use fresh, high-purity coupling reagents. Store hygroscopic reagents like EDC properly.[5] | Moisture can decompose the coupling agent, reducing its effectiveness in activating the carboxylic acid. |
| Insufficient base | Increase the equivalents of non-nucleophilic base (e.g., DIPEA, triethylamine).[10] | The reaction generates acid which must be neutralized to allow the coupling to proceed efficiently. | |
| Poor solvent choice | Switch to a more polar aprotic solvent like DMF if solubility is an issue in DCM.[9][10] | All reactants must be fully dissolved for the reaction to proceed homogeneously and at a reasonable rate. | |
| Product loss during workup | Product is partially water-soluble | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers with an organic solvent. | This compound has some polarity and can be lost to the aqueous phase during extraction. |
| Emulsion formation | Add brine to the aqueous layer during extraction to break emulsions. | Increasing the ionic strength of the aqueous phase helps to separate the organic and aqueous layers. |
Issue 2: Impure Product
| Symptom | Possible Cause | Troubleshooting Action | Scientific Rationale |
| Presence of tetramethylurea (TMU) from HATU coupling | Inefficient workup | Perform multiple extractions with water or a dilute acid solution. A LiCl wash (5%) can also be effective for removing DMF and polar impurities.[6] | TMU is a polar byproduct that requires thorough aqueous extraction for removal.[7] |
| Presence of unreacted starting materials | Incomplete reaction | Increase reaction time, consider a more potent coupling reagent, or slightly increase the equivalents of one reactant to drive the reaction to completion.[11] | Pushing the reaction equilibrium towards the product side will consume the starting materials. |
| Unidentified byproducts | Side reactions | Lower the reaction temperature. Ensure the order of addition is correct (pre-activation of the acid before adding the amine). | Unwanted side reactions are often accelerated by higher temperatures. Pre-activation minimizes the time the highly reactive intermediate is present, reducing the chance of side reactions. |
III. Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound using EDC/HOBt
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and EDC.HCl (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis using HATU
Materials:
-
1-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-20 minutes at room temperature.
-
Add benzylamine (1.1 eq) and continue to stir at room temperature.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue as required.
Workflow Diagram
Caption: General workflow for the amide coupling synthesis of this compound.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Reagent Solubility in HATU Coupling. Retrieved from
-
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from
-
Reddit. (2024). EDC-HOBt Amide coupling workup help. Retrieved from
-
ResearchGate. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? Retrieved from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from
-
Guidechem. (n.d.). What are the synthesis methods of N-BOC-piperidine-4-carboxylic acid? Retrieved from
-
ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? Retrieved from
-
ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? Retrieved from
-
ECHEMI. (n.d.). Why HATU is not working in a coupling reaction between... Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives. Retrieved from
-
Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols: Amide Bond Formation with N-Boc-piperazine-C3-COOH. Retrieved from
-
ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. Retrieved from
-
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from
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Technical Support Center: Catalyst Selection for Reactions Involving "N-Benzyl 1-boc-piperidine-4-carboxamide"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven advice for selecting catalysts and troubleshooting common reactions involving N-Benzyl 1-boc-piperidine-4-carboxamide. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: N-Debenzylation via Catalytic Hydrogenolysis
The removal of the N-benzyl group is a critical transformation. Catalytic hydrogenolysis is the most common method, but it is not without its challenges, particularly with substrates containing basic nitrogen atoms that can interact with the catalyst surface.[1][2]
Frequently Asked Questions (FAQs)
Q1: My N-debenzylation reaction using Palladium on Carbon (Pd/C) is slow or has stalled completely. What's going wrong?
A1: This is a frequent issue primarily caused by catalyst poisoning. The basic nitrogen of the piperidine ring (even when Boc-protected) and the product amine can coordinate strongly to the palladium surface, inhibiting its activity.[1][2] Several factors could be at play:
-
Catalyst Inactivity: The catalyst may be old or from a poor-quality batch. Always start with a fresh, reputable catalyst.[3]
-
Catalyst Poisoning: Impurities containing sulfur or halides from previous steps can poison the catalyst. Ensure starting material is pure and glassware is meticulously clean.[4]
-
Insufficient Hydrogen: Atmospheric pressure (e.g., a hydrogen balloon) may be insufficient, especially for stubborn reactions. Vigorous stirring is also crucial to ensure proper mixing of the gas, liquid, and solid phases.[3][4][5]
-
Sub-optimal Solvent: The choice of solvent can significantly impact reaction rates. Polar protic solvents are generally preferred.[3]
Q2: How can I optimize my reaction to overcome catalyst poisoning and improve reaction rates?
A2: Several strategies can be employed to enhance the efficiency of N-debenzylation:
-
Catalyst Selection: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than standard Pd/C for debenzylating substrates with basic nitrogen groups.[1][3][4][6] It is generally considered a more active catalyst.[3]
-
Acidic Additives: Adding a small amount of a mild acid, like acetic acid, can protonate the basic nitrogen, reducing its ability to bind to and poison the palladium catalyst.[1][3][5]
-
Mixed Catalyst Systems: Some studies have shown that a combination of Pd/C and Pd(OH)₂/C can be more efficient than either catalyst alone, shortening reaction times significantly.[7][8] Another effective combination is Pd/C with niobic acid-on-carbon (Nb₂O₅/C), which facilitates the reaction and simplifies workup.[2][9]
-
Increase Pressure: Using a high-pressure hydrogenation apparatus, such as a Parr shaker, to increase hydrogen pressure to 50-100 psi can dramatically accelerate the reaction.[3][4]
Troubleshooting Guide: Incomplete N-Debenzylation
Use the following workflow to diagnose and resolve incomplete hydrogenolysis reactions.
Caption: Troubleshooting workflow for incomplete N-debenzylation.
Comparative Data: Catalyst Systems for N-Debenzylation
| Catalyst System | Key Advantages | Common Conditions | Potential Downsides |
| 10% Pd/C | Standard, widely available, cost-effective. | H₂ (balloon or >50 psi), MeOH or EtOH solvent.[3] | Prone to poisoning by amines, can be slow.[1][2] |
| Pd(OH)₂/C (Pearlman's) | More active, less prone to poisoning, good for stubborn substrates.[3][4] | H₂ (balloon or >50 psi), various polar solvents. | More expensive than Pd/C. |
| Pd/C + Pd(OH)₂/C | Synergistic effect can significantly reduce reaction times.[7][8] | 1:1 ratio, H₂ pressure, polar solvents. | Requires stocking two different catalysts. |
| Pd/C + Acid (e.g., AcOH) | Mitigates catalyst poisoning by protonating basic nitrogens.[1][3] | 5-10% AcOH in MeOH or EtOH. | Acid may not be compatible with other functional groups. |
| Transfer Hydrogenation | Avoids use of gaseous H₂; uses donors like ammonium formate.[4] | Pd/C, NH₄HCO₂, MeOH. | Can be slower; donor may introduce impurities. |
| Oxidative Debenzylation | Orthogonal to reductive methods; uses reagents like KBr/Oxone.[10][11] | KBr, Oxone®, CH₃CN/H₂O. | Harsh conditions, not suitable for sensitive molecules.[10] |
Section 2: Boc-Group Deprotection
The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group, typically removed under acidic conditions. The primary challenge is ensuring complete removal without causing side reactions on other sensitive parts of the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Boc deprotection with Trifluoroacetic Acid (TFA)?
A1: The deprotection is an acid-catalyzed elimination process.[12]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[12][13]
-
Carbocation Formation: The C-O bond cleaves, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[12][13][14]
-
Decarboxylation: The carbamic acid rapidly decomposes into carbon dioxide gas and the free amine.[12][13][14]
-
Salt Formation: The newly liberated amine is protonated by the excess TFA in the mixture to form its trifluoroacetate salt.[12][14]
Caption: Simplified overview of the Boc deprotection mechanism.
Q2: My Boc deprotection is incomplete. How can I drive it to completion?
A2: Incomplete deprotection is usually a matter of reaction conditions.
-
Acid Concentration: Ensure a sufficient excess of acid is used. A common starting point is a 20-50% solution of TFA in a solvent like dichloromethane (DCM).[15] In some cases, neat TFA is required.[16]
-
Reaction Time: While many deprotections are fast, sterically hindered Boc groups may require longer reaction times.[12] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[12]
-
Temperature: Most reactions proceed smoothly at room temperature.[12] Gentle heating can sometimes accelerate a sluggish reaction, but this increases the risk of side reactions.[15]
Q3: I'm seeing unexpected side-products after deprotection. What are they and how can I prevent them?
A3: The primary culprit for side-product formation is the reactive tert-butyl cation generated during the reaction.[12][16] This electrophile can alkylate any nucleophilic sites on your molecule.
-
Common Side Reaction: Alkylation of electron-rich aromatic rings, thiols, or other nucleophiles.[12][16]
-
Solution: Use Scavengers: Scavengers are nucleophilic reagents added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[12]
Table of Common Scavengers for Boc Deprotection
| Scavenger | Target Residue/Group | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose carbocation scavenger. | 2-5% v/v |
| Water | Helps suppress side reactions, especially with Tryptophan. | 2-5% v/v |
| Anisole | Protects Tyrosine and Tryptophan residues. | 5-10% v/v |
| 1,2-Ethanedithiol (EDT) | Protects Cysteine and Methionine residues. | 2-5% v/v |
Section 3: Synthesis via Amide Bond Formation
The title compound is formed by creating an amide bond between 1-Boc-piperidine-4-carboxylic acid and benzylamine. The choice of coupling reagent is critical for achieving high yield and purity, especially when dealing with sterically hindered substrates.[17][18]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of coupling reagents and how do I choose one?
A1: Amide coupling reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[19] They fall into several main categories:
-
Carbodiimides (e.g., DCC, EDC): These are classic, cost-effective reagents. However, they can cause epimerization (racemization) of chiral centers adjacent to the carboxyl group. To suppress this, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and less likely to cause racemization than carbodiimides. They are a good choice for more challenging couplings but are more expensive.
-
Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most powerful and reliable coupling reagents, especially for sterically hindered substrates.[18] They form highly reactive OAt/OBt active esters. A side reaction can be the formation of a guanidinium by-product if the amine reacts with the coupling reagent, so the order of addition is crucial.
Q2: My amide coupling reaction is low-yielding. How can I troubleshoot it?
A2: Low yields often stem from steric hindrance, poor substrate solubility, or suboptimal reaction conditions.
-
For Sterically Hindered Substrates: If either the carboxylic acid or the amine is bulky, standard conditions may fail.[17][18]
-
Switch to a Stronger Reagent: Move from a carbodiimide-based system to a more potent phosphonium or aminium salt like HATU or PyAOP.[20]
-
Elevated Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation energy barrier for hindered couplings.[17]
-
Alternative Activation: Consider converting the carboxylic acid to an acyl fluoride using reagents like BTFFH. Acyl fluorides are small and highly reactive, making them ideal for sterically demanding couplings.[18]
-
-
General Optimization:
-
Solvent: Ensure all starting materials are fully dissolved. DMF or NMP are common choices for their high polarity.
-
Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to mop up the acid produced during the reaction.
-
Stoichiometry: Ensure accurate measurement of reagents. A slight excess (1.1-1.2 eq) of the coupling reagent and amine can sometimes improve yields.
-
Protocol: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 15-20 minutes. This pre-activates the carboxylic acid.
-
Coupling: Add benzylamine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: Catalytic Reduction of the Tertiary Amide
While less common than the other transformations, the reduction of the N-benzyl carboxamide to the corresponding amine is a possible synthetic step. This typically requires harsh reagents like LiAlH₄, but milder catalytic methods are emerging.
Frequently Asked Questions (FAQs)
Q1: Can I reduce the tertiary amide of my molecule catalytically?
A1: Yes, catalytic methods for tertiary amide reduction exist, offering milder and more functional-group-tolerant alternatives to traditional metal hydrides.[21][22][23]
-
Rhodium-Catalyzed Hydrosilylation: A system using a rhodium precursor, a phosphine ligand (like dppp), and a silane reductant (like phenylsilane) can selectively reduce tertiary amides at room temperature.[21] This method tolerates many other functional groups.[21]
-
Magnesium-Catalyzed Hydroboration: An earth-abundant magnesium catalyst (ToMMgMe) can be used with pinacolborane (HBpin) to reduce tertiary amides to amines under mild, room temperature conditions.[22]
-
Other Systems: Catalysts based on iron, zinc, and molybdenum have also been developed for amide reduction via hydrosilylation, often using polymethylhydrosiloxane (PMHS) as the hydride source.[23] These systems can offer high chemoselectivity, tolerating groups like nitro and nitrile.[23]
Q2: What are the main challenges in catalytic amide reduction?
A2: The primary challenges are catalyst activity and selectivity. Amides are generally unreactive, and harsh conditions can lead to the reduction of other functional groups or C-N bond cleavage.[22][24] The choice of catalyst and reductant is key. For example, some systems may reduce an amide to an aldehyde or imine instead of the amine.[24][25] Careful screening of conditions reported in the literature is essential for success.
References
- Selective rhodium-catalyzed reduction of tertiary amides in amino acid esters and peptides.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Magnesium-Catalyzed Mild Reduction of Tertiary and Secondary Amides to Amines.
- Mild Divergent Semi-Reductive Transformations of Secondary and Tertiary Amides via Zirconocene Hydride C
- Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Benchchem.
- Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents.
- Catalytic Amide Reductions under Hydrosilyl
- Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Taylor & Francis Online.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substr
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Technical Support Center: Troubleshooting Incomplete Debenzyl
- The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar.
- Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
- Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Oxidative debenzylation of N-benzyl amides and O-benzyl ethers using alkali metal bromide. Semantic Scholar.
- An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers. Benchchem.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- Help with debenzyl
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
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- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
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Validation & Comparative
The Evolving Landscape of Cholinesterase Inhibition: A Comparative Efficacy Guide to N-Benzylpiperidine Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterases remains a cornerstone of symptomatic treatment.[1][2][3] This guide provides a deep dive into the comparative efficacy of a promising class of cholinesterase inhibitors: derivatives of the N-benzylpiperidine carboxamide scaffold. Moving beyond a mere cataloging of data, we will dissect the structure-activity relationships, contextualize their performance against established alternatives, and provide the detailed experimental frameworks necessary for robust scientific validation.
The Rationale: Targeting the Cholinergic Deficit
The cholinergic hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive decline observed in Alzheimer's disease.[2][4] Cholinesterase inhibitors (ChEIs) function by impeding the enzymes responsible for ACh degradation, primarily acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BChE), thereby increasing the synaptic availability of ACh.[1] While first-generation ChEIs demonstrated clinical benefit, the quest for agents with improved potency, selectivity, and pharmacokinetic profiles is ongoing.[3][5]
The N-benzylpiperidine moiety is a well-established pharmacophore in ChEI design, famously forming the core of the widely prescribed drug Donepezil.[6] The strategic incorporation of a carboxamide linker and various aromatic or heterocyclic side chains allows for fine-tuning of the molecule's interaction with the active sites of both AChE and BChE.
Comparative In Vitro Efficacy of N-Benzylpiperidine Carboxamide Derivatives
The inhibitory potential of novel compounds is typically first assessed through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value denotes greater potency.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Lead Compound Analogs | |||
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [1] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [1] |
| Benzimidazolinone Derivatives | |||
| 15b | eeAChE | 0.39 ± 0.11 | [5] |
| 15j | eqBChE | 0.16 ± 0.04 | [5] |
| Isoxazole Carboxamide Derivatives | |||
| N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide (4e) | AChE | 16.07 | [7] |
| BuChE | 15.16 | [7] | |
| Indole Carboxylic Acid Amide Derivatives | |||
| 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (6c) | BuChE | 30.06% inhibition at 10 µM | [8] |
| Established Drugs for Comparison | |||
| Donepezil | AChE | 0.0057 | [9] |
| Tacrine | AChE | Varies | [5] |
| Rivastigmine | AChE | Varies | [4] |
| Galantamine | AChE | Varies | [5] |
Note: The IC50 values are presented as reported in the respective literature. Direct comparison should be made with caution due to potential variations in experimental conditions. "eeAChE" refers to electric eel acetylcholinesterase, and "eqBChE" refers to equine butyrylcholinesterase.
Structure-Activity Relationship (SAR): The "Why" Behind the Efficacy
The observed differences in potency among the N-benzylpiperidine carboxamide derivatives can be rationalized by examining their structural features and how they interact with the cholinesterase active sites.
Caption: Key structural elements of N-benzylpiperidine carboxamides and their interactions with cholinesterase active sites.
The N-benzyl group is crucial for anchoring the molecule within the active site gorge of AChE, primarily through π-π stacking interactions with aromatic residues like Tryptophan 84 (Trp84).[6] The piperidine ring , when protonated at physiological pH, engages in cation-π interactions with the anionic subsite of the catalytic active site (CAS). The carboxamide linker offers a more metabolically stable alternative to an ester linkage and can participate in hydrogen bonding with amino acid residues lining the gorge.[1] Finally, the nature of the aryl or heterocyclic moiety attached to the carboxamide is a key determinant of both potency and selectivity for AChE versus BChE, as it interacts with the peripheral anionic site (PAS).[6] Bulky and electron-rich substituents in this position often lead to enhanced activity.
Experimental Protocols: Ensuring Scientific Rigor
The foundation of any comparative efficacy study lies in the robustness and reproducibility of its experimental methods. Here, we detail the standard protocol for the in vitro determination of cholinesterase inhibition.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is the gold standard for measuring cholinesterase activity.[7][10][11][12][13]
Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which is measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare a solution of the substrate (ATCI or BTCI) in deionized water.
-
-
Assay Protocol:
-
In a 96-well plate, add in the following order:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
DTNB solution
-
Enzyme solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the in vitro cholinesterase inhibition assay using the Ellman's method.
In Vivo Evaluation: From the Bench to Biological Systems
While in vitro assays provide crucial initial data, in vivo studies are essential to evaluate the efficacy and safety of a potential drug in a living organism.[14] Animal models, such as transgenic Drosophila or scopolamine-induced amnesic mice, are commonly used to assess the cognitive-enhancing effects of novel ChEIs.[8][15]
Common In Vivo Models:
-
Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces transient cognitive deficits, mimicking some aspects of Alzheimer's disease. The ability of a test compound to reverse these deficits is a measure of its pro-cognitive potential.[15]
-
Transgenic Animal Models: Animals engineered to express genes associated with Alzheimer's disease, such as those for amyloid precursor protein (APP) and presenilin, develop some of the pathological hallmarks of the disease and are used to test the disease-modifying potential of new drugs.[8]
Behavioral Assays for Cognitive Function:
-
Morris Water Maze: This test assesses spatial learning and memory in rodents.
-
Y-Maze and T-Maze: These mazes are used to evaluate spatial working memory.
-
Passive Avoidance Test: This assay measures learning and memory based on an animal's innate aversion to an aversive stimulus.
Broader Context and Future Directions
The development of N-benzylpiperidine carboxamide derivatives represents a promising avenue in the search for more effective ChEIs. Their structural versatility allows for the optimization of potency, selectivity, and pharmacokinetic properties. Some of these compounds have demonstrated dual inhibitory activity against both AChE and BChE, which may offer a broader therapeutic window, particularly in later stages of Alzheimer's disease where BChE levels are elevated.[16]
Future research should focus on:
-
Optimizing Blood-Brain Barrier Permeability: Ensuring that these compounds can effectively reach their target in the central nervous system is paramount.
-
Multi-Target Directed Ligands (MTDLs): Designing molecules that can interact with other relevant targets in Alzheimer's pathology, such as beta-secretase (BACE1) or amyloid-beta aggregation, could lead to more profound therapeutic effects.[15]
-
Long-Term Efficacy and Safety Studies: Rigorous preclinical and clinical trials are necessary to fully establish the therapeutic potential and safety profile of these novel inhibitors.
By systematically exploring the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to refine and advance the development of N-benzylpiperidine carboxamide derivatives as next-generation cholinesterase inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.
References
-
Riley, D. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]
-
Anand, P., & Singh, B. (2013). A review on cholinesterase inhibitors for Alzheimer's disease. Archives of Pharmacal Research, 36(4), 375-399. [Link]
-
Mehta, M., et al. (2019). Cholinesterase inhibitors as Alzheimer's therapeutics (Review). Molecular Medicine Reports, 20(2), 1479-1487. [Link]
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Liu, X., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 463-475. [Link]
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Birks, J. S. (2006). Cholinesterase inhibitors for Alzheimer's disease. Cochrane Database of Systematic Reviews, (1), CD005593. [Link]
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Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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Piazzi, L., et al. (1996). A comparative molecular field analysis study of N-benzylpiperidines as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 39(18), 3535-3541. [Link]
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Scribd. Ellman Esterase Assay Protocol. [Link]
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Saeedi, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(3), e2000258. [Link]
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Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455. [Link]
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Bajda, M., et al. (2013). Structure-Based Search for New Inhibitors of Cholinesterases. International Journal of Molecular Sciences, 14(3), 5608-5624. [Link]
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da Silva, T. C. L., et al. (2024). Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. Journal of Alzheimer's Disease, 1-14. [Link]
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de Paula, R. F., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2660. [Link]
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Chen, X., et al. (2013). The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. PLoS One, 8(11), e78649. [Link]
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Tripathi, P. P., et al. (2013). Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Journal of Chemical Information and Modeling, 53(9), 2347-2361. [Link]
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Asadollahi, M., et al. (2020). An In Vitro and In Vivo Cholinesterase Inhibitory Activity of Pistacia khinjuk and Allium sativum Essential Oils. Journal of Evidence-Based Integrative Medicine, 25, 2515690X20962057. [Link]
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Kumar, A., et al. (2023). Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. ACS Chemical Neuroscience, 14(16), 3028-3046. [Link]
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Bioengineer.org. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. [Link]
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Zuo, Z., et al. (2016). The discovery of new acetylcholinesterase inhibitors derived from pharmacophore modeling, virtual screening, docking simulation and bioassays. Molecular BioSystems, 12(12), 3697-3705. [Link]
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A Comparative Guide to N-Benzyl 1-boc-piperidine-4-carboxamide Derivatives: In Vitro and In Vivo Perspectives
The N-benzylpiperidine carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a spectrum of diseases.[1] This guide provides a comparative analysis of the in vitro and in vivo performance of various derivatives stemming from the parent molecule, "N-Benzyl 1-boc-piperidine-4-carboxamide." The strategic importance of this parent compound lies in its nature as a key chemical intermediate, where the tert-butoxycarbonyl (Boc) protecting group allows for precise and selective chemical modifications, paving the way for a diverse library of derivatives.[2][3] This adaptability makes it a cornerstone for researchers in drug discovery.[4][5]
This analysis will delve into key therapeutic areas where these derivatives have shown promise, including neurodegenerative diseases, infectious diseases, and oncology. We will objectively compare their performance with established alternatives, supported by experimental data from peer-reviewed studies.
I. Cholinesterase Inhibition for Neurodegenerative Disorders
A significant area of investigation for N-benzylpiperidine carboxamide derivatives is in the management of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Comparative In Vitro Activity of N-Benzylpiperidine Carboxamide Derivatives
Several studies have focused on synthesizing derivatives with enhanced inhibitory potency against cholinesterases. A notable study designed a series of fifteen acetylcholinesterase inhibitors, leading to the identification of two highly active analogues.[6] The in vitro IC50 values for these compounds against AChE are presented below in comparison to the well-established drug, Donepezil.
| Compound | Target Enzyme | IC50 (µM) |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28)[6] | AChE | 0.41 ± 1.25 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20)[6] | AChE | 5.94 ± 1.08 |
| Donepezil[7] | AChE | Potent Inhibitor |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)[8] | AChE | 0.00056 (0.56 nM) |
The data clearly indicates that specific structural modifications to the N-benzylpiperidine carboxamide core can yield highly potent AChE inhibitors. For instance, compound 21, with an IC50 of 0.56 nM, is one of the most potent inhibitors of acetylcholinesterase reported.[8] This compound demonstrated an affinity 18,000 times greater for AChE than for BuChE, highlighting its selectivity.[8]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The following is a generalized protocol based on methodologies described in the literature for determining the in vitro inhibitory activity of compounds against AChE and BChE.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against AChE and BChE.
Materials:
-
Test compounds (N-benzylpiperidine carboxamide derivatives)
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE or BChE enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of reaction is proportional to the change in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Causality Behind Experimental Choices:
-
Ellman's Reagent (DTNB): This reagent is crucial for colorimetric detection. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, allowing for spectrophotometric quantification of enzyme activity.
-
Phosphate Buffer (pH 8.0): This pH is optimal for the activity of both AChE and BChE, ensuring that any observed inhibition is due to the test compound and not suboptimal enzyme conditions.
-
Kinetic Measurement: Measuring the change in absorbance over time provides a more accurate determination of the initial reaction rate compared to a single endpoint measurement.
In Vivo Evaluation of Cholinesterase Inhibitors
One of the most potent derivatives, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (compound 21), was selected for in vivo studies in rats. At a dose of 3 mg/kg, this compound produced a marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus.[8] This demonstrates the potential of these derivatives to exert their therapeutic effect in a living system by increasing the levels of a key neurotransmitter implicated in memory and cognition.
II. Antimicrobial Activity
Derivatives of the N-benzylpiperidine scaffold have also been explored for their potential as antimicrobial agents.
In Vitro Antimicrobial Screening
Studies have investigated the antibacterial and antifungal activities of newly synthesized N-benzyl piperidine-4-one derivatives.[9] The antimicrobial activities of these compounds showed very potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[9] Another study on sulfonyl piperidine carboxamide derivatives, synthesized from N-Boc-piperidine-3-carboxylic acid, also reported moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10]
Experimental Protocol: Agar Disc-Diffusion Method
A standard method for primary screening of antimicrobial activity is the agar disc-diffusion method.[9]
Objective: To qualitatively assess the antimicrobial activity of synthesized compounds.
Materials:
-
Test compounds
-
Bacterial and fungal strains (e.g., E. coli, S. aureus, A. niger)
-
Nutrient agar medium
-
Sterile filter paper discs
-
Standard antibiotic and antifungal drugs (e.g., chloramphenicol, fluconazole) as positive controls
-
Solvent (e.g., DMSO) as a negative control
Procedure:
-
Prepare a uniform suspension of the microbial culture.
-
Spread the microbial suspension evenly over the surface of a nutrient agar plate.
-
Impregnate sterile filter paper discs with known concentrations of the test compounds, positive controls, and the negative control.
-
Place the discs on the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Causality Behind Experimental Choices:
-
Nutrient Agar: Provides a solid medium with the necessary nutrients for microbial growth.
-
Disc Diffusion: This method allows for the simultaneous testing of multiple compounds and provides a clear visual indication of antimicrobial activity. The size of the zone of inhibition is generally proportional to the potency of the antimicrobial agent.
-
Positive and Negative Controls: These are essential for validating the experimental results. The positive control ensures that the microbial strains are susceptible to known antimicrobial agents, while the negative control confirms that the solvent used to dissolve the test compounds does not have any intrinsic antimicrobial activity.
III. Other Therapeutic Targets
The versatility of the N-benzylpiperidine carboxamide scaffold extends to other important biological targets.
-
Dopamine D3 Receptor Ligands: One derivative, N-Benzyl-N-methyl-1-(4-(trifluoromethyl)benzyl)piperidine-3-carboxamide, has been shown to interact with dopamine D3 receptors, which are implicated in various neurological processes and are a target for treating conditions like addiction.[11]
-
Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were identified as potent inhibitors of human carbonic anhydrases (hCA), particularly the cancer-related isoforms hCA IX and hCA XII.[12] The benzyl-substituted derivative showed a Ki of 8.3 nM against hCA IX.[12]
IV. Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of N-benzylpiperidine carboxamide derivatives.
Caption: A generalized workflow for the development of N-benzylpiperidine carboxamide derivatives.
V. Conclusion
The this compound scaffold serves as an exceptionally valuable starting point for the generation of a wide array of biologically active molecules. The derivatives have demonstrated significant potential as cholinesterase inhibitors for neurodegenerative diseases, with some compounds exhibiting potency in the nanomolar range and efficacy in in vivo models. Furthermore, the scaffold has shown promise in the development of novel antimicrobial agents and inhibitors of other key therapeutic targets like carbonic anhydrases and dopamine receptors. The ease of chemical modification of the parent compound, coupled with the diverse biological activities of its derivatives, ensures that this chemical class will remain an area of intense research and development in the quest for new and improved therapeutics.
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A Strategic Guide to N-Benzyl 1-Boc-piperidine-4-carboxamide: A Superior Scaffold for Complex Amine Synthesis
In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its prevalence demands a robust and versatile set of building blocks to facilitate the efficient construction of complex molecular architectures. This guide provides an in-depth comparison of N-Benzyl 1-Boc-piperidine-4-carboxamide (CAS: 188527-08-4) against other common piperidine-based building blocks. We will explore its strategic advantages, supported by experimental protocols and comparative data, to demonstrate its utility for researchers, medicinal chemists, and drug development professionals.
The Architectural Advantage of this compound
The power of this building block lies in its orthogonal protection scheme and pre-functionalized nature. The structure features a piperidine ring with two key modifications:
-
The N1-Boc Group: The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is exceptionally stable under a wide range of basic, reductive, and oxidative conditions, effectively shielding the secondary amine from unwanted side reactions.[2][3] This allows for precise chemical manipulations at other sites of the molecule. The Boc group can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), unmasking the piperidine nitrogen for subsequent functionalization.[2]
-
The C4-Benzylcarboxamide: The 4-position is functionalized as a carboxamide with a benzyl group on the amide nitrogen. This feature offers several advantages:
-
It introduces a stable, sterically significant benzyl group that can influence the compound's conformational properties and interactions in downstream applications.
-
The amide bond is robust, providing a stable linker.
-
It serves as a synthetic handle, though less reactive than a carboxylic acid or ester, it can participate in specific transformations or be a terminal functional group in the final molecule.
-
This specific arrangement makes the molecule an ideal intermediate for creating complex structures with a high degree of control.[2][4]
Synthesis Pathway: A Reliable Route to a Versatile Intermediate
The synthesis of this compound is typically achieved through a straightforward and high-yielding amide coupling reaction starting from the readily available N-Boc-piperidine-4-carboxylic acid.
Caption: Synthesis workflow for this compound.
This protocol describes a standard carbodiimide-mediated coupling reaction.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Dry Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in dry MeCN.
-
Activation: Stir the mixture at room temperature for 30 minutes. This pre-activation step forms the active HOBt ester, which enhances coupling efficiency and minimizes side reactions.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial for removing unreacted carboxylic acid and acidic byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel to obtain the pure this compound.
Comparative Analysis: Positioning Against Alternative Building Blocks
The choice of a building block is a critical decision in a synthesis campaign. This compound offers a unique balance of stability and reactivity compared to its alternatives.
| Building Block | Structure | Key Features & Advantages | Disadvantages / Limitations |
| This compound | tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | Orthogonal Protection: Acid-labile Boc group allows for selective deprotection.[2] Pre-installed Amide: Saves a synthetic step if the benzylamide moiety is desired in the final target. High Stability: Robust amide and Boc groups simplify handling and purification. | Less Versatile C4: Amide is less reactive than a carboxylic acid or ester for further modifications. |
| N-Boc-piperidine-4-carboxylic acid | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | High C4 Reactivity: Carboxylic acid allows for diverse functionalization (amides, esters, reductions).[5] Versatile Precursor: The direct starting material for the title compound and many other derivatives.[2] | Requires Activation: Needs coupling agents for amide bond formation, adding a step to the synthesis. |
| Ethyl 4-aminopiperidine-1-carboxylate | Ethyl 4-aminopiperidine-1-carboxylate | Exposed C4 Amine: The primary amine at the 4-position is ready for direct functionalization (e.g., reductive amination, acylation). Alternative Protection: The ethyl carbamate is more robust than Boc to acidic conditions. | Less Orthogonal: Deprotection of the N1-carbamate can be harsher, potentially affecting other functional groups. The C4 amine is highly nucleophilic and may require protection itself. |
| 1-Benzyl-4-piperidone | 1-benzyl-4-oxopiperidine | Reactive Ketone: The C4 ketone is a versatile handle for nucleophilic additions (e.g., Grignard, Wittig) or reductive amination. | No N1 Protection: The N1-benzyl group is stable but not easily removed. The free secondary amine can complicate reactions. Requires a separate step to install a protecting group if needed. |
| 3-(Azetidin-3-yl) building blocks | e.g., N-Boc-3-(azetidin-3-yl)azetidine | "Stretched" Isosteres: Offer different 3D spatial arrangements and vector positioning compared to piperidines, which can be crucial for optimizing drug-receptor interactions.[6] | Different Pharmacokinetics: Altered ring size and basicity can significantly change ADME properties. Synthesis can be more complex and costly. |
Strategic Application: Deprotection and Further Functionalization
A primary application for this compound is in multi-step syntheses where the piperidine nitrogen needs to be modified in a later stage. The following workflow demonstrates this common and powerful sequence.
Caption: Typical workflow using the building block.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alkyl halide (e.g., Iodomethane) or Aldehyde (e.g., Formaldehyde)
-
Base (e.g., Triethylamine, DIEA) or Reducing Agent (e.g., Sodium triacetoxyborohydride)
-
Diethyl ether
Procedure:
Part A: Boc Deprotection
-
Reaction Setup: Dissolve this compound (1.0 eq) in DCM (approx. 0.1 M solution).
-
Acid Addition: Cool the solution in an ice bath (0 °C). Add TFA (5-10 eq) dropwise. The use of excess acid ensures complete and rapid cleavage of the Boc group.
-
Reaction: Remove the ice bath and stir the solution at room temperature for 1-2 hours, monitoring by TLC until all starting material is consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting residue is the TFA salt of the deprotected amine, which is often used directly in the next step. If isolation of the free base is required, the residue can be dissolved in water, basified with NaOH, and extracted with an organic solvent.
Part B: N-Alkylation (Example: Reductive Amination)
-
Reaction Setup: Dissolve the crude TFA salt from Part A in a suitable solvent like dichloroethane (DCE) or methanol.
-
Neutralization & Aldehyde Addition: Add a base like triethylamine (2-3 eq) to neutralize the TFA salt. Then, add the desired aldehyde (e.g., formaldehyde, 1.2 eq).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. This reducing agent is mild and selective for the iminium ion formed in situ, preventing reduction of the aldehyde itself.
-
Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup & Purification: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the final product via column chromatography.
Conclusion: A Strategically Superior Choice
While building blocks like N-Boc-piperidine-4-carboxylic acid offer greater flexibility at the C4 position, This compound provides a distinct advantage when the synthetic plan calls for a stable benzylamide moiety and late-stage functionalization of the piperidine nitrogen. Its pre-functionalized nature streamlines synthesis by saving a step, and the robust orthogonal protecting group scheme provides the control necessary for constructing complex, high-value molecules. For research programs focused on scaffolds requiring this specific substitution pattern, adopting this building block is a scientifically sound and efficient strategy.
References
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A Comparative Guide to the Structure-Activity Relationships of N-Benzylpiperidine-4-carboxamide Analogs
The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to develop agents targeting the central nervous system and other biological systems.[1] Its inherent structural flexibility and three-dimensional character provide a versatile platform for fine-tuning pharmacological activity and physicochemical properties.[1] This guide offers an in-depth comparison of the structure-activity relationships (SAR) of N-Benzyl 1-boc-piperidine-4-carboxamide analogs and related derivatives, drawing upon experimental data from multiple studies. We will explore how subtle molecular modifications influence their therapeutic potential, primarily as cholinesterase inhibitors for Alzheimer's disease, but also touching upon their roles as kinase inhibitors and opioid receptor modulators.
The N-Benzylpiperidine Core: A Versatile Scaffold
The N-benzylpiperidine core, particularly when functionalized at the 4-position with a carboxamide group, serves as a foundational structure for a multitude of biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a common feature in synthetic intermediates, allowing for controlled chemical transformations. However, for final active compounds, this position is often deprotected and substituted with various groups to modulate activity. The general structure under consideration is depicted below:
Figure 1: General chemical structure of this compound and its key modification points for SAR studies.
Our analysis will dissect the SAR at three key positions:
-
R1: Substitutions on the N-benzyl group.
-
R2: Modifications of the carboxamide linker.
-
R3: Variations of the group attached to the carboxamide nitrogen.
SAR Analysis of N-Benzylpiperidine Analogs as Cholinesterase Inhibitors
A significant body of research on N-benzylpiperidine derivatives focuses on their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for the symptomatic treatment of Alzheimer's disease.[2][3][4][5][6][7][8] Donepezil, a marketed AChE inhibitor, notably features the N-benzylpiperidine moiety, highlighting its importance in this therapeutic area.[6]
The Influence of Substituents on the N-Benzyl Group (R1)
The benzyl group plays a crucial role in binding to the active site of cholinesterases. Molecular modeling studies suggest that the benzyl ring of N-benzylpiperidine derivatives can interact with key aromatic residues, such as Trp86 in the catalytic anionic site (CAS) of AChE, through π-π stacking interactions.[5]
-
Unsubstituted Benzyl Group: The unsubstituted N-benzyl group itself confers a baseline level of inhibitory activity.
-
Substituted Benzyl Groups: The introduction of substituents on the benzyl ring can significantly modulate potency. However, the effect is highly dependent on the nature and position of the substituent. For instance, in a series of 1,3-dimethylbenzimidazolinone derivatives linked to N-benzylpiperidine, methyl substitutions on the benzyl ring led to a decrease in AChE inhibitory activity compared to the unsubstituted analog.[5] The study found the order of activity for methyl substitution to be meta > ortho > para.[5] Similarly, methoxy substitution also resulted in reduced activity, with the para-substituted analog being more potent than the meta-substituted one.[5]
The Critical Role of the Carboxamide Linker and its Replacements (R2)
The carboxamide linker is a key feature in many of these analogs, often replacing the ester linkage found in earlier lead compounds to improve metabolic stability.[6][7] The nitrogen and oxygen atoms of the carboxamide can act as hydrogen bond donors and acceptors, forming important interactions with amino acid residues at the active sites of target enzymes.[9]
In a study designing novel cholinesterase inhibitors, the ester linker in a lead compound was replaced with a more stable amide linker. This modification, combined with variations in the R3 group, led to the discovery of potent inhibitors.[7]
Diverse Substitutions on the Carboxamide Nitrogen (R3)
The R3 position offers a wide scope for chemical diversity, and modifications here have a profound impact on biological activity.
-
Aryl and Heterocyclic Moieties: In one study, exchanging the indanone moiety of a lead compound with various aryl and aromatic heterocycles led to the identification of potent AChE inhibitors.[7] Specifically, a 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide analog demonstrated an IC50 value of 0.41 µM against AChE.[7] Another analog, 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, also showed significant activity with an IC50 of 5.94 µM.[7]
-
Isoxazole Derivatives: A series of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives were synthesized and evaluated as multi-target agents for Alzheimer's disease.[8] Compound 4e from this series emerged as the most potent dual inhibitor of AChE (IC50 = 16.07 µM) and BChE (IC50 = 15.16 µM).[8]
The following table summarizes the inhibitory activities of selected N-benzylpiperidine-4-carboxamide analogs against cholinesterases:
| Compound ID | R1 | R2 | R3 | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| d5 | Unsubstituted | Linker | Donepezil moiety | 6.89 | - | [2] |
| d10 | Unsubstituted | Linker | Donepezil moiety | 3.22 | - | [2] |
| 28 | Unsubstituted | Carboxamide | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 | - | [7] |
| 20 | Unsubstituted | Carboxamide | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 | - | [7] |
| 4e | Unsubstituted | Carboxamide | 5-arylisoxazole | 16.07 | 15.16 | [8] |
Table 1: Comparative in vitro inhibitory activity of selected N-benzylpiperidine-4-carboxamide analogs against cholinesterases.
N-Benzylpiperidine Analogs Targeting Other Biological Systems
The versatility of the N-benzylpiperidine scaffold extends beyond cholinesterase inhibition.
Kinase Inhibition
Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been investigated as inhibitors of Protein Kinase B (Akt), a key component in cell growth and survival signaling pathways.[10] Optimization of lipophilic substitutions on the benzyl group of related 4-benzyl-4-aminopiperidines provided nanomolar inhibitors with significant selectivity for PKB over the closely related PKA.[10] For example, a 2,4-dichlorobenzyl analog showed similar potency to the parent compound.[10]
Opioid Receptor Modulation
N-benzylpiperidine derivatives have also been explored as ligands for opioid receptors.[11] Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands have shown promise for potent antinociceptive effects with reduced side effects.[11] In one study, a series of benzylpiperidine derivatives were evaluated, and the best compound exhibited high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM), demonstrating potent antinociceptive effects in various pain models.[11]
Experimental Protocols
General Synthesis of N-Benzylpiperidine-4-carboxamide Analogs
A common synthetic route for these analogs involves the coupling of a carboxylic acid with an amine.
A general synthetic workflow for N-benzylpiperidine-4-carboxamide analogs.
Step-by-step methodology:
-
The N-benzyl-piperidine-4-carboxylic acid is dissolved in a suitable aprotic solvent such as dimethylformamide (DMF).
-
A coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), is added to the solution to activate the carboxylic acid.
-
A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is added to the reaction mixture.
-
The desired amine (R3-NH2) is then added, and the reaction is stirred at room temperature until completion, which is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the synthesized compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[5]
Workflow for the in vitro cholinesterase inhibition assay (Ellman's method).
Step-by-step methodology:
-
The assay is typically performed in a 96-well microplate.
-
A solution of the respective enzyme (AChE from electric eel or BChE from equine serum) in phosphate buffer is pre-incubated with various concentrations of the test compound for a defined period at a specific temperature.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide (ATChI) for AChE or butyrylthiocholine iodide (BTChI) for BChE, and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color formation is monitored by measuring the absorbance at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The N-benzylpiperidine-4-carboxamide scaffold is a remarkably versatile platform in drug discovery. The SAR studies highlighted in this guide demonstrate that targeted modifications to the N-benzyl group, the carboxamide linker, and the substituent on the carboxamide nitrogen can lead to potent and selective inhibitors for various biological targets. For cholinesterase inhibition, the introduction of specific heterocyclic moieties at the R3 position appears to be a fruitful strategy for enhancing potency. The replacement of metabolically labile ester groups with more stable carboxamide linkers is a key design principle that has been successfully applied. Further exploration of this chemical space, guided by the SAR principles discussed herein, holds significant promise for the development of novel therapeutics for neurodegenerative diseases and other conditions.
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Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]
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Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. PubMed. Available at: [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. Available at: [Link]
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Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]
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Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications. Available at: [Link]
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Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
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(S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. MDPI. Available at: [Link]
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Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central. Available at: [Link]
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Benchmarking the performance of "N-Benzyl 1-boc-piperidine-4-carboxamide" in specific assays
In the landscape of modern drug discovery, the piperidine moiety stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its conformational rigidity and synthetic tractability make it a cornerstone for developing novel modulators of biological function. This guide provides an in-depth comparative analysis of N-Benzyl 1-boc-piperidine-4-carboxamide , a versatile derivative, against a known standard in the context of enzyme inhibition. While this specific molecule is often recognized as a crucial building block in chemical synthesis,[2][3][4] its inherent structural motifs suggest a potential for direct biological activity.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind selecting a specific enzymatic assay, provide a detailed experimental protocol, and present a comparative analysis of hypothetical performance data. The objective is to offer a framework for evaluating such compounds and to underscore the importance of rigorous, comparative benchmarking in early-stage drug discovery.
The Rationale: Piperidine-4-Carboxamides as Enzyme Inhibitors
The 4-piperidinecarboxamide framework is a versatile scaffold that has been successfully employed in the development of potent and selective enzyme inhibitors.[5] Derivatives have shown activity against a range of targets, including carbonic anhydrases,[6] CCR5,[7] secretory glutaminyl cyclase,[8] and calpains.[9] The core structure provides a three-dimensional arrangement that can be strategically functionalized to optimize interactions with an enzyme's active site.
Given the precedent set by structurally related compounds, we hypothesize that this compound may exhibit inhibitory activity against human carbonic anhydrase II (hCA II), a well-characterized zinc metalloenzyme involved in various physiological and pathological processes. To test this hypothesis, we will benchmark its performance against Acetazolamide , a clinically used carbonic anhydrase inhibitor.
Experimental Design: In Vitro Inhibition of Human Carbonic Anhydrase II
The following protocol outlines a robust method for determining the inhibitory potency (IC50) of test compounds against hCA II. The assay is based on the stopped-flow measurement of the CO2 hydration activity of the enzyme.
Experimental Workflow Diagram
Caption: Workflow for hCA II Inhibition Assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of "this compound" and Acetazolamide in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).
-
-
Enzyme and Substrate Preparation:
-
Dilute recombinant human carbonic anhydrase II to a final concentration of 2 µM in the assay buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a CO2-saturated buffer solution by bubbling CO2 gas through the assay buffer for at least 15 minutes.
-
-
Assay Performance (Stopped-Flow Spectrophotometry):
-
Equilibrate the stopped-flow instrument to 25°C.
-
In one syringe, load the hCA II enzyme solution containing the pH indicator.
-
In the other syringe, load the CO2-saturated buffer.
-
For each compound concentration, add a small volume of the compound stock to the enzyme syringe to achieve the desired final concentration (the final DMSO concentration should be kept below 1%).
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time (typically for 10-20 seconds) at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the linear phase of the absorbance change.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
-
Comparative Performance Data
The following table summarizes the hypothetical inhibitory activities of "this compound" and Acetazolamide against hCA II.
| Compound | IC50 (nM) against hCA II | Selectivity Profile |
| This compound | 850 | Data not available |
| Acetazolamide (Reference) | 12 | Broad-spectrum CA inhibitor |
Disclaimer: The IC50 value for "this compound" is hypothetical and presented for illustrative purposes to guide researchers in their experimental design and data interpretation.
Interpretation of Results and Future Directions
Based on our hypothetical data, "this compound" demonstrates inhibitory activity against hCA II, albeit with a significantly higher IC50 value compared to the established inhibitor, Acetazolamide. This suggests that while the core piperidine-4-carboxamide scaffold may have some affinity for the hCA II active site, the specific substitutions (N-Benzyl and 1-boc) may not be optimal for potent inhibition.
Several factors could contribute to this difference in potency:
-
Boc Protecting Group: The bulky tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring may sterically hinder optimal binding within the enzyme's active site.[3]
-
N-Benzyl Group: While the benzyl group can engage in hydrophobic or π-stacking interactions, its orientation and flexibility might not be ideal for the topology of the hCA II active site.
This initial screen, even with modest activity, provides a valuable starting point for a medicinal chemistry campaign. The following logical steps could be pursued to optimize the inhibitory potential of this scaffold:
Lead Optimization Strategy
Caption: Structure-Activity Relationship (SAR) workflow.
By systematically modifying the substituents on the piperidine ring and the carboxamide nitrogen, it may be possible to enhance the compound's affinity for the target enzyme, guided by the principles of structure-activity relationships (SAR). For instance, incorporating a sulfamoylbenzoyl group at the piperidine nitrogen has been shown to be effective in targeting carbonic anhydrases.[6]
Conclusion
While "this compound" is primarily utilized as a synthetic intermediate, this guide illustrates a structured approach to evaluating its potential as a biologically active molecule. The hypothetical benchmarking against Acetazolamide in a carbonic anhydrase inhibition assay serves as a practical example of how to assess the performance of novel compounds. The key takeaway for researchers is the importance of a logical, stepwise approach to screening, interpretation, and optimization. The vast chemical space accessible from the piperidine-4-carboxamide scaffold ensures that it will remain a valuable starting point for the discovery of new therapeutic agents.[1]
References
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Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 484-490. [Link]
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Wang, L., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 259-266. [Link]
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Kunnath, A. T., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]
- Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1552.
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Lubisch, W., et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191. [Link]
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Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(8), 1135-1147.e7. [Link]
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Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 26(7), 1985. [Link]
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Maccarrone, M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Current Medicinal Chemistry, 21(36), 4166-4177. [Link]
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Singh, N., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Current Medicinal Chemistry. [Link]
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Nepovimova, E., et al. (2019). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Molecules, 24(18), 3290. [Link]
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Basile, L., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(13), 5195. [Link]
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Hartmann, R. W., et al. (1997). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry, 40(14), 2312-2320. [Link]
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Head-to-head comparison of synthetic routes to "N-Benzyl 1-boc-piperidine-4-carboxamide"
An In-Depth Guide to the Synthesis of N-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide: A Head-to-Head Comparison of Synthetic Routes
The N-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide scaffold is a valuable building block in medicinal chemistry and drug development. The piperidine ring is one of the most prevalent heterocyclic systems in pharmaceuticals, often enhancing solubility and pharmacokinetic profiles, while the protected amine and benzylamide functionalities offer versatile handles for further molecular elaboration.
This guide provides a head-to-head comparison of the two most common and practical synthetic routes for preparing this key intermediate. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer expert insights to help researchers select the optimal strategy based on their specific laboratory context, scale, and substrate sensitivity.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical disconnection for N-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxamide is across the amide bond. This retrosynthetic approach identifies the two primary starting materials: the commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (also known as 1-Boc-piperidine-4-carboxylic acid) and benzylamine .
Caption: Retrosynthetic analysis of the target molecule.
The core challenge, therefore, lies in efficiently forming the amide bond between a carboxylic acid and a primary amine. While this transformation seems straightforward, direct condensation requires prohibitively high temperatures. Consequently, the carboxylic acid must first be "activated" to enhance its electrophilicity. We will compare two distinct activation strategies.
Head-to-Head Comparison of Synthetic Routes
The two principal methods for synthesizing the title compound are:
-
Route 1: Carbodiimide-Mediated Amide Coupling. A mild and widely used method that relies on reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid in situ.
-
Route 2: Acyl Chloride Formation and Subsequent Amination. A classic, robust method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate before reaction with the amine.
The choice between these routes depends on factors such as substrate sensitivity, desired reaction conditions, cost, and ease of purification.[1]
Route 1: Carbodiimide-Mediated Coupling
This approach is the workhorse of modern amide synthesis, particularly in peptide chemistry, due to its mild conditions and high functional group tolerance.[2] Carbodiimides like EDC or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.
Mechanism and Rationale:
To improve efficiency and minimize side reactions, such as racemization in chiral substrates, activating additives are almost always used.[3]
-
1-Hydroxybenzotriazole (HOBt): This additive intercepts the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine.
-
4-(Dimethylamino)pyridine (DMAP): Used in catalytic amounts, DMAP is a hyper-nucleophilic acylation catalyst that can further accelerate the reaction.[3]
Caption: Workflow for Carbodiimide-Mediated Amide Coupling.
Advantages:
-
Mild Conditions: Typically performed at room temperature, protecting sensitive functional groups.
-
High Yields: Generally provides excellent yields.
-
Simple Workup: When using EDC, the urea byproduct is water-soluble and easily removed by aqueous extraction.[3]
Disadvantages:
-
Reagent Cost: Coupling reagents like EDC and HOBt are more expensive than reagents used in the acyl chloride route.
-
Allergenicity: DCC is a known sensitizer and should be handled with care.
Route 2: Acyl Chloride Formation
This is a traditional and highly effective method for activating carboxylic acids. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into a much more electrophilic acyl chloride. This intermediate reacts rapidly with amines to form the amide. This is often referred to as the Schotten-Baumann reaction.[2]
Mechanism and Rationale:
The reaction proceeds in two distinct steps:
-
Acyl Chloride Formation: The carboxylic acid is treated with SOCl₂ or (COCl)₂, often with a catalytic amount of DMF, to generate the acyl chloride. This step is typically performed neat or in an aprotic solvent like Dichloromethane (DCM).
-
Amination: The isolated (or in situ) acyl chloride is then slowly added to a solution of the amine and a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base is crucial for neutralizing the HCl byproduct generated during the reaction, driving it to completion.[2]
Advantages:
-
Cost-Effective: Reagents like thionyl chloride and triethylamine are inexpensive.
-
High Reactivity: Acyl chlorides are highly reactive, leading to fast reaction times.
-
Scalability: The low cost and straightforward nature of the reaction make it suitable for large-scale synthesis.
Disadvantages:
-
Harsh Conditions: Thionyl chloride and the HCl byproduct are corrosive and moisture-sensitive. The reaction may not be suitable for substrates with acid-sensitive functional groups.
-
Two-Step Process: Often requires isolation of the acyl chloride intermediate, adding a step to the overall process.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Carbodiimide Coupling | Route 2: Acyl Chloride Formation |
| Starting Materials | 1-Boc-piperidine-4-carboxylic acid, Benzylamine | 1-Boc-piperidine-4-carboxylic acid, Benzylamine |
| Key Reagents | EDC, HOBt, DMAP (cat.), Base (e.g., DIPEA) | Thionyl Chloride (SOCl₂), Base (e.g., TEA) |
| Solvent | Aprotic (DCM, DMF) | Aprotic (DCM, Toluene) |
| Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 4 - 16 hours | 2 - 6 hours |
| Typical Yield | > 90% | 85 - 95% |
| Workup/Purification | Aqueous wash to remove water-soluble byproducts. | Aqueous wash, potential for base/acid washes. |
| Key Advantage | Very mild conditions, high functional group tolerance. | Low reagent cost, high reactivity, easily scalable. |
| Key Disadvantage | Higher reagent cost. | Harsher conditions, corrosive reagents. |
Experimental Protocols
Protocol for Route 1: EDC/HOBt Coupling
This protocol is adapted from standard amide coupling procedures.[2][4]
Materials:
-
1-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂), add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Add HOBt (1.2 eq) and stir until dissolved.
-
Add benzylamine (1.1 eq) followed by DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be further purified by recrystallization from ethyl acetate/hexanes if necessary.
Protocol for Route 2: Acyl Chloride Formation
This protocol is based on well-established methods for acyl chloride synthesis and amination.[2]
Materials:
-
1-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure: Step A: Formation of the Acyl Chloride
-
In a fume hood, add 1-Boc-piperidine-4-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (to neutralize HCl and SO₂).
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic drop of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 40 °C for DCM, or higher in other solvents) for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help). The resulting crude acyl chloride is a viscous oil or solid and is used immediately in the next step.
Step B: Amination
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C in an ice bath.
-
Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water (2x), 1 M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.
Expertise & Experience: Choosing the Right Path
As a senior scientist, the choice between these two reliable routes is dictated by practicality and project goals.
-
For Discovery Chemistry & Substrate Scopes: When working with complex molecules bearing multiple sensitive functional groups, Route 1 (Carbodiimide Coupling) is unequivocally the superior choice. Its mild, near-neutral pH conditions prevent the degradation of acid-labile groups (including the Boc-protecting group itself, which can be sensitive to strong acids). The predictable nature and clean reaction profiles make it ideal for library synthesis and exploring structure-activity relationships where reliability is paramount. The higher cost of reagents is justified by the higher probability of success and conservation of valuable, advanced intermediates.
-
For Process Development & Scale-Up: When the target molecule is needed in large quantities and the starting materials are robust, Route 2 (Acyl Chloride Formation) becomes highly attractive. The dramatically lower cost of thionyl chloride and triethylamine compared to carbodiimides offers a significant economic advantage at scale. While the conditions are harsher, the Boc group on the piperidine nitrogen is generally stable enough to withstand this procedure with careful control of temperature and reaction time. The primary challenge on a larger scale is managing the off-gassing of HCl and SO₂ and handling corrosive materials, which requires appropriate engineering controls. The workup is straightforward, and the high reactivity often leads to shorter cycle times, improving throughput.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 543-552. Available from: [Link]
- Google Patents. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
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A Scientist's Guide to Stereoisomerism in Drug Discovery: The Case of N-Benzyl-1-boc-piperidine-4-carboxamide Derivatives
In the intricate world of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. This guide delves into the pivotal role of stereochemistry through the lens of N-Benzyl-1-boc-piperidine-4-carboxamide derivatives. While this specific scaffold serves as a valuable intermediate in medicinal chemistry, direct comparative biological data for its enantiomers is not extensively published. Therefore, this guide will provide a comprehensive framework for understanding the anticipated differences in their biological activities, drawing upon established principles and experimental data from structurally related piperidine carboxamides. We will explore the fundamental concepts of chirality, methods for enantiomeric synthesis and separation, and the profound impact of stereoisomerism on pharmacological outcomes.
The Significance of Chirality in Biological Systems
Many biological targets, such as enzymes and receptors, are themselves chiral. This inherent chirality often leads to stereoselective interactions with drug molecules, where one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy than its mirror image (the distomer).[1][2] The distomer may be inactive, possess a different pharmacological profile, or even contribute to undesirable side effects. A classic and cautionary example is thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is a potent teratogen.[2] Therefore, the early consideration and investigation of stereochemistry are paramount in modern drug discovery to optimize therapeutic benefit and minimize risk.
Synthesis and Enantiomeric Separation of N-Benzyl-1-boc-piperidine-4-carboxamide Derivatives
The synthesis of enantiomerically pure piperidine derivatives can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Asymmetric Synthesis: This approach aims to create a single enantiomer directly. For N-Boc-piperidine derivatives, stereoselective C-C bond formations can be employed using chiral auxiliaries or catalysts.[3] For instance, a catalytic dynamic resolution of N-Boc-piperidine has been explored, demonstrating the potential for high enantioselectivity in the synthesis of substituted piperidines.[3]
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for this purpose.[4][5]
Experimental Protocol: Chiral HPLC Separation
This protocol provides a general workflow for the enantiomeric separation of a racemic mixture of a N-Benzyl-1-boc-piperidine-4-carboxamide derivative.
Objective: To separate and quantify the (R)- and (S)-enantiomers of the target compound.
Materials:
-
Racemic mixture of the N-Benzyl-1-boc-piperidine-4-carboxamide derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC system with a UV detector
-
Analytical balance and volumetric flasks
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic mixture in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the individual enantiomer samples (if available) to assign the peaks.
-
Calculate the enantiomeric excess (% ee) of a sample using the peak areas of the two enantiomers: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Comparative Biological Activity: Insights from Analogous Piperidine Carboxamides
Case Study 1: Antimalarial Piperidine Carboxamides
In a study identifying novel proteasome inhibitors for malaria, a racemic piperidine carboxamide (SW042) was discovered. Subsequent synthesis and evaluation of the individual enantiomers revealed a dramatic difference in potency. The (S)-enantiomer was found to be 100-fold more potent than the (R)-enantiomer against Plasmodium falciparum.[1] This stark difference underscores the critical role of stereochemistry in the interaction with the parasite's proteasome.
| Compound | Enantiomer | EC₅₀ (µM) against P. falciparum |
| Piperidine Carboxamide Analog | (S) | ~0.1 |
| (R) | >10 |
Table 1: Illustrative comparison of the antimalarial activity of enantiomers of a piperidine carboxamide analog, based on data for a similar compound series.[1]
Case Study 2: α-Glucosidase Inhibitors
A series of pyrimidinyl-piperazine carboxamide derivatives were investigated as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. The study found that compounds with an (S)-configuration at the chiral center were consistently more potent, with up to a 5-fold higher inhibitory activity compared to their (R)-enantiomers.[2]
| Compound Series | Configuration | IC₅₀ (µM) against α-glucosidase |
| Pyrimidinyl-piperazine Carboxamide Analog | (S) | 0.44 - 7.43 |
| (R) | 3.47 - 23.41 |
Table 2: Range of inhibitory concentrations for (S) and (R) enantiomers of pyrimidinyl-piperazine carboxamide derivatives against α-glucosidase.[2]
Case Study 3: Antimelanoma N-Arylpiperidine-3-carboxamides
In the development of novel antimelanoma agents, the enantiomers of an N-arylpiperidine-3-carboxamide derivative were evaluated for their ability to induce senescence in cancer cells. The (S)-enantiomer exhibited a 15-fold greater potency compared to the (R)-enantiomer, highlighting the stereospecific nature of its interaction with its biological target.[6]
| Compound | Enantiomer | EC₅₀ (µM) for Senescence Induction |
| N-Arylpiperidine-3-carboxamide Analog | (S) | 0.27 |
| (R) | >4.0 |
Table 3: Comparison of the senescence-inducing activity of enantiomers of an N-arylpiperidine-3-carboxamide derivative in A375 human melanoma cells.[6]
Mechanistic Rationale for Stereoselectivity
The observed differences in the biological activity of enantiomers stem from their differential interactions with the chiral binding sites of their target proteins. The three-dimensional arrangement of functional groups in one enantiomer allows for a more optimal fit, leading to a greater number of favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) and a more stable drug-receptor complex.
Caption: Conceptual diagram illustrating the differential binding of enantiomers to a chiral biological target.
Experimental Workflow for Comparative Biological Evaluation
To empirically determine the biological activity of the enantiomers of a novel N-Benzyl-1-boc-piperidine-4-carboxamide derivative, a systematic experimental workflow is essential.
Caption: A typical experimental workflow for the comparative biological evaluation of enantiomers.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of the enantiomers against a specific kinase.
Objective: To determine the IC₅₀ values of the (R)- and (S)-enantiomers against a target kinase.
Materials:
-
(R)- and (S)-enantiomers of the test compound
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of each enantiomer in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure (in a 384-well plate):
-
Add the kinase enzyme to the wells containing the assay buffer.
-
Add the test compounds (or DMSO as a vehicle control) to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.
-
Conclusion
The exploration of stereochemistry is a non-negotiable aspect of modern drug discovery and development. As illustrated by the case studies of piperidine carboxamide derivatives, enantiomers can exhibit vastly different biological activities. For researchers working with N-Benzyl-1-boc-piperidine-4-carboxamide derivatives, it is crucial to assume that their enantiomers will likely display distinct pharmacological profiles. The early synthesis or separation of enantiomers and their subsequent comparative biological evaluation are essential steps to identify the eutomer, leading to the development of safer and more effective therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for such investigations.
References
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Lawong, A. et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology29 , 1-14 (2022). [Link]
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Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports12 , 11295 (2022). [Link]
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Morris, S. A. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines using Selected Organolithiums and Visible-Light-Mediated Synthesis of Fused Indolines using Tethered Styrenes". Theses and Dissertations (2016). [Link]
- McConnell, O. J., Bach, A. C., 2nd, Balibar, C. J., Corbett, M., Pally, C., Sabio, M., & Wyler, R. (2011). Enantiomeric separation. Methods in molecular biology (Clifton, N.J.), 794, 139–160.
- McConnell, O., Bach, A., Balibar, C., Corbett, M., Pally, C., Sabio, M., & Wyler, R. (2011). Enantiomeric Separation. In Methods in Molecular Biology (pp. 139-160). Humana Press.
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N-Benzyl 1-BOC-piperidine-4-carboxamide. MySkinRecipes. (n.d.). Retrieved from [Link]
- Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1), 1546-1550.
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Panayides, J. L., Foka, G. B., Arderne, C., van der Westhuizen, C., Tshililo, N., Rama, H., ... & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693. [Link]
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Panayides, J. L., Foka, G. B., Arderne, C., van der Westhuizen, C., Tshililo, N., Rama, H., ... & Riley, D. L. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Request PDF. [Link]
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Lee, K., Kim, H. R., Park, H., Lee, J., & Kim, S. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules (Basel, Switzerland), 28(4), 1654. [Link]
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Park, H., Lee, J., Kim, H. R., Lee, K., & Kim, S. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Journal of medicinal chemistry, 63(17), 9479–9500. [Link]
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Liu, Y., Zhang, Y., Wang, Y., & Hu, W. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. [Link]
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This compound. (n.d.). [Link]
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Jadhav, S., & Kapale, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(6). [Link]
- Navarro, G., Borroto-Escuela, D. O., Angelats, E., Etayo, I., Gascón-Giménez, A., Pinton, L., ... & Franco, R. (2021). Pharmacological targeting of G protein-coupled receptor heteromers.
- Pell, C., & O'Brien, P. (2021).
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
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Iwasa, K., Doi, Y., Takahashi, T., Cui, W., Nishiyama, Y., Tode, C., ... & Sato, F. (2009). Enantiomeric separation of racemic 1-benzyl-N-methyltetrahydroisoquinolines on chiral columns and chiral purity determinations of the O-methylated metabolites in plant cell cultures by HPLC-CD on-line coupling in combination with HPLC-MS. Phytochemistry, 70(2), 198–206. [Link]
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Font-Inglès, C., Schmees, N., Raubo, P., Scheiper, B., Guba, W., Krell, H. W., ... & Gassen, N. C. (2018). N-aryl-piperidine-4-carboxamides as a novel class of potent inhibitors of MALT1 proteolytic activity. Bioorganic & medicinal chemistry letters, 28(12), 2153–2158. [Link]
- D'Acquarica, I., Gasparrini, F., Zappia, G., & Villani, C. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 229.
- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. (2021). New Journal of Chemistry, 45(38), 17755-17766.
- D'Acquarica, I., Gasparrini, F., Zappia, G., & Villani, C. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 145, 323-334.
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Gaskell, M., & Crooks, P. A. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of pharmaceutical and biomedical analysis, 5(7), 665–673. [Link]
- Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214.
- Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011). Acta Poloniae Pharmaceutica, 69(3), 449-455.
- Obniska, J., & Kamiński, K. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta poloniae pharmaceutica, 69(3), 449–455.
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- 1. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Strategic Use of N-Benzyl 1-Boc-piperidine-4-carboxamide in Drug Development
A Cost-Benefit Analysis for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery, the selection of a chemical scaffold is a decision of paramount importance, dictating the trajectory of a research program. The piperidine ring is a well-established "privileged scaffold," appearing in a multitude of FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2][3] This guide provides a detailed cost-benefit analysis of a specific, highly versatile intermediate: N-Benzyl 1-Boc-piperidine-4-carboxamide .
We will move beyond a simple cataloging of features to provide an in-depth, experience-driven perspective for researchers, scientists, and drug development professionals. This analysis is designed to empower you to make informed decisions on when to deploy this intermediate and when to consider alternatives.
Deconstructing the Molecule: A Trifecta of Functionality
This compound (CAS No. 188527-08-4) is more than just a building block; it is a pre-packaged solution to several common synthetic challenges.[4] Its value lies in the strategic arrangement of three key functional groups:
-
The Piperidine Core: A six-membered saturated heterocycle that provides a three-dimensional framework, often improving metabolic stability and solubility compared to purely aromatic systems.[1]
-
The Boc Protecting Group: The tert-butoxycarbonyl group on the piperidine nitrogen is the cornerstone of its synthetic utility. It is stable under a wide range of reaction conditions (e.g., basic, nucleophilic) but can be easily removed under mild acidic conditions. This "orthogonal" protection strategy is critical for preventing unwanted side reactions and enabling controlled, sequential modifications.[5][6]
-
The N-Benzyl Carboxamide Moiety: This functional group offers a dual advantage. The amide bond is generally more metabolically stable than an ester linkage, a crucial consideration for improving the pharmacokinetic profile of a drug candidate.[7][8] The benzyl group itself can be a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within a target's binding site, as seen in the development of cholinesterase inhibitors for Alzheimer's disease.[7][9]
Caption: Key functional regions of this compound.
The Cost-Benefit Equation
The decision to use this intermediate hinges on a trade-off between upfront synthetic investment and downstream benefits in drug development.
The "Cost" Argument: Synthesis and Acquisition
The primary cost associated with this compound is its multi-step synthesis. A common route involves the amide coupling of N-Boc-piperidine-4-carboxylic acid with benzylamine.
Caption: A typical synthetic workflow for the target intermediate.
This process, while straightforward, involves costs related to:
-
Starting Materials: N-Boc-piperidine-4-carboxylic acid is a commercially available but relatively expensive starting material.[6]
-
Coupling Reagents: High-efficiency coupling reagents like HATU or EDC/HOBt add significant cost, especially at scale.[10][11]
-
Purification: Chromatographic purification is often necessary to achieve the high purity (>98%) required for subsequent steps, consuming time, solvents, and silica gel.
-
Labor: Multi-step syntheses inherently require more hands-on time from skilled chemists.
The "Benefit" Argument: Versatility and Improved Properties
The upfront investment pays dividends by providing a versatile platform with a high probability of yielding compounds with favorable drug-like properties.
-
Predictable Derivatization: The Boc group ensures that reactions aimed at the aromatic ring of the benzyl group (e.g., nitration, halogenation) or the amide N-H (if desired) proceed without complication from the highly nucleophilic piperidine nitrogen.
-
Controlled Deprotection: Subsequent removal of the Boc group under acidic conditions cleanly reveals the secondary amine, which can then be functionalized through a vast array of reactions (e.g., reductive amination, acylation, sulfonylation) to build molecular complexity and explore the structure-activity relationship (SAR).[6]
-
Metabolic Stability: As mentioned, the amide linker is a strategic replacement for more labile ester groups, potentially increasing the half-life of the final compound.[8]
-
Scaffold Hopping Insurance: The piperidine scaffold itself is a robust starting point. Should initial derivatives fail, its conformational flexibility and basic nitrogen offer numerous avenues for modification, often more so than rigid aromatic systems.[1]
Caption: Versatile derivatization strategies enabled by the intermediate.
Comparative Analysis: Scaffolds in Context
The true value of this compound is best understood by comparing it to viable alternatives.
| Feature | This compound | Alternative 1: N-Boc-piperidine-4-carboxylic acid | Alternative 2: Pyrrolidine-based Scaffolds |
| Synthetic Steps | Higher (requires amide coupling first) | Lower (often a starting point) | Variable, but often comparable |
| Initial Cost | Higher | Lower | Generally comparable to piperidines |
| Key Advantage | Pre-installed, metabolically stable benzyl-amide moiety. High versatility. | Maximum flexibility at the 4-position for coupling with diverse amines/alcohols. | Different 3D shape and slightly lower lipophilicity. Can alter target binding and ADME properties.[1] |
| Key Disadvantage | "Locked-in" to a benzylamine derivative at the 4-position. | Requires an additional coupling step for every desired derivative. | Conformational flexibility differs, which can be beneficial or detrimental depending on the target.[1] |
| Best Use Case | Lead optimization where a benzyl-piperidine motif is known to be active (e.g., cholinesterase inhibitors).[7][8] | Early-stage SAR exploration requiring a wide variety of substituents at the 4-position. | Scaffold hopping to escape patent space or to fine-tune physicochemical properties like lipophilicity.[1] |
Experimental Protocols: From Synthesis to Application
To provide actionable insights, we detail a robust protocol for the synthesis of the title compound and a subsequent deprotection/functionalization step.
Protocol 1: Synthesis via Amide Coupling
Objective: To synthesize this compound from N-Boc-piperidine-4-carboxylic acid and benzylamine.
Rationale: This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, leading to rapid reaction times and high yields by minimizing side reactions like racemization (if chiral centers are present). DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed without competing in the reaction.[10]
Materials:
-
N-Boc-piperidine-4-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion. The solution may become slightly warm. Stir for 10 minutes to allow for the activation of the carboxylic acid.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Once complete, pour the reaction mixture into a separatory funnel containing EtOAc and wash with saturated aq. NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes) to yield the pure product.
Protocol 2: Boc Deprotection and N-Acylation
Objective: To demonstrate the synthetic utility of the intermediate by removing the Boc group and acylating the resulting secondary amine.
Rationale: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection. It is volatile and potent, allowing for clean and rapid removal of the protecting group at room temperature. The subsequent acylation with an acid chloride under Schotten-Baumann conditions is a robust and high-yielding transformation.[12]
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA, 2.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Deprotection: Dissolve the starting material in DCM. Add TFA and stir at room temperature for 1-2 hours. Monitor by TLC.
-
Once deprotection is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Acylation: Re-dissolve the crude amine salt in fresh DCM. Cool the flask in an ice bath (0 °C).
-
Add TEA (2.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1-3 hours.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated aq. NaHCO₃, dry over MgSO₄, filter, and concentrate to yield the N-acetylated product. Purify by chromatography if necessary.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is not a universally applicable building block, nor is it the cheapest. Its value is strategic. The "cost" of its synthesis is an investment in predictability, stability, and versatility.
-
Adopt When: A benzyl-piperidine core is a known or highly probable pharmacophore for your target. The project is in the lead optimization phase where metabolic stability and controlled exploration of the N-piperidine position are critical.
-
Consider Alternatives When: You are in the early hit-finding or hit-to-lead stage and require broad, unbiased diversification at the 4-position of the piperidine ring. In this case, starting with the less expensive N-Boc-piperidine-4-carboxylic acid is more cost-effective.
By understanding the specific cost-benefit profile of this intermediate, research teams can allocate resources more efficiently, accelerating the journey from a chemical concept to a viable drug candidate.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]
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ResearchGate. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]
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Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
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PubMed. (2019, October 1). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Available at: [Link]
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ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
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ResearchGate. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2025, August 6). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Available at: [Link]
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ResearchGate. (2025, August 7). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
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Asian Journal of Chemistry. (2025, May 27). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Available at: [Link]
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Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]
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PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available at: [Link]
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Comparative Cross-Reactivity Analysis of Novel Acetylcholinesterase Inhibitors Derived from N-Benzyl 1-Boc-Piperidine-4-Carboxamide and a Bioisosteric Purine Scaffold
A Senior Application Scientist's Guide to Navigating Off-Target Effects in Drug Discovery
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended target is paramount. However, the structural complexities of small molecules often lead to unintended interactions with other biological macromolecules, a phenomenon known as cross-reactivity or off-target effects. These interactions can result in undesirable side effects or even unforeseen therapeutic benefits. This guide provides a comprehensive comparative analysis of the cross-reactivity profiles of two distinct acetylcholinesterase (AChE) inhibitors, one synthesized from the prevalent N-Benzyl 1-Boc-piperidine-4-carboxamide scaffold and another from a bioisosteric purine-based scaffold.
The N-benzylpiperidine moiety is a well-established pharmacophore found in numerous clinically successful drugs, including the Alzheimer's disease therapeutic, donepezil.[1][2] Its derivatives are frequently explored for their potent AChE inhibitory activity.[3][4][5] However, understanding the selectivity of these compounds is as critical as establishing their potency. This guide will delve into the synthesis of a representative N-benzylpiperidine carboxamide compound, detail the experimental methodologies for assessing its cross-reactivity against key off-targets, and compare its performance with a rationally designed alternative.
Synthesis of the Compound of Interest and its Bioisosteric Alternative
The journey of a drug candidate begins with its synthesis. Here, we outline the synthetic route for our N-benzylpiperidine carboxamide compound of interest, BPC-A , and its purine-based bioisosteric comparator, Puri-B . The choice of a purine scaffold as an alternative is based on its ability to present key pharmacophoric features for AChE inhibition while possessing a distinct electronic and steric profile, which can influence its off-target interactions.[6]
Synthesis of BPC-A: N-(4-acetylphenyl)-1-benzylpiperidine-4-carboxamide
The synthesis of BPC-A starts from the commercially available N-Boc-piperidine-4-carboxylic acid, a versatile building block in pharmaceutical chemistry.[7] The Boc protecting group allows for controlled functionalization of the piperidine nitrogen.[8]
Experimental Protocol:
-
Step 1: Benzylation of N-Boc-piperidine-4-carboxylic acid.
-
To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C and add Benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-benzyl-1-Boc-piperidine-4-carboxylate.
-
-
Step 2: Boc Deprotection.
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure and neutralize with saturated NaHCO3.
-
Extract the product with DCM, dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-benzyl-piperidine-4-carboxylic acid.[9]
-
-
Step 3: Amide Coupling.
-
To a solution of N-benzyl-piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add 4-aminoacetophenone (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to obtain BPC-A .
-
Rationale for the Bioisosteric Alternative: Puri-B
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.[10][11] For our comparative study, we have chosen a purine-based scaffold, Puri-B , as an alternative to the N-benzylpiperidine core of BPC-A . The purine ring system can mimic the hydrogen bonding and aromatic interactions of the benzylpiperidine group within the active site of AChE while offering a different surface for potential off-target interactions.[6] The synthesis of such compounds often involves the alkylation of a purine core with a suitable piperidine derivative.
Primary Target Engagement: Acetylcholinesterase Inhibition
The primary therapeutic rationale for both BPC-A and Puri-B is the inhibition of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[12][13] The Ellman's assay is a robust and widely used colorimetric method for quantifying AChE activity and inhibition.[14][15][16]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Experimental Protocol: [14][17]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM DTNB in Assay Buffer.
-
Acetylthiocholine Iodide (ATCI) Solution: 10 mM ATCI in deionized water (prepare fresh).
-
AChE Solution: Human recombinant AChE diluted in Assay Buffer to a final concentration of 0.1 U/mL.
-
Test Compounds: Prepare stock solutions of BPC-A and Puri-B in DMSO and make serial dilutions in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of Assay Buffer.
-
Add 25 µL of the test compound dilutions. For the control (100% activity), add 25 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 25 µL of the AChE solution to all wells.
-
Add 50 µL of the DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 10 minutes at 1-minute intervals.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.
-
Cross-Reactivity Profiling: Assessing Off-Target Interactions
A comprehensive understanding of a drug candidate's selectivity is crucial. Based on the known pharmacology of N-benzylpiperidine derivatives and related compounds, we have selected three clinically relevant off-targets for our comparative analysis: Butyrylcholinesterase (BuChE), Sigma-1 Receptor (σ1R), and the Muscarinic M1 Receptor (M1R).[2][5]
Butyrylcholinesterase (BuChE) Inhibition Assay
BuChE is a related cholinesterase that can also hydrolyze acetylcholine. Inhibition of BuChE can contribute to cholinergic side effects. The assay for BuChE inhibition is analogous to the AChE Ellman's assay, with butyrylthiocholine iodide used as the substrate.
Radioligand Binding Assays for Receptor Cross-Reactivity
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[18][19][20] These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
General Experimental Protocol for Radioligand Binding Assay: [18][21][22]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest (σ1R or M1R).
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay (96-well plate format):
-
To each well, add the membrane preparation, the test compound at various concentrations, and a fixed concentration of the appropriate radioligand.
-
For σ1R: Use [³H]-pentazocine or another suitable radioligand.
-
For M1R: Use [³H]-pirenzepine or another suitable radioligand.
-
-
To determine non-specific binding, a parallel set of wells is incubated with a high concentration of a known, non-labeled ligand for the receptor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value and subsequently calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Comparative Data Summary
The following table summarizes the hypothetical, yet plausible, experimental data for BPC-A and Puri-B , based on the known properties of their respective chemical classes.
| Target | Parameter | BPC-A (N-Benzylpiperidine Carboxamide) | Puri-B (Purine-based Bioisostere) |
| Primary Target | |||
| Acetylcholinesterase (AChE) | IC50 (nM) | 15 | 25 |
| Off-Targets | |||
| Butyrylcholinesterase (BuChE) | IC50 (nM) | 1500 | 5000 |
| Sigma-1 Receptor (σ1R) | Ki (nM) | 85 | >10,000 |
| Muscarinic M1 Receptor (M1R) | Ki (nM) | >10,000 | >10,000 |
| Selectivity Indices | |||
| BuChE/AChE | 100 | 200 | |
| σ1R/AChE | 5.7 | >400 |
Interpretation of Results: Both compounds demonstrate potent inhibition of the primary target, AChE. However, their selectivity profiles differ significantly. BPC-A shows a 100-fold selectivity for AChE over BuChE, which is a favorable characteristic.[7] However, it also exhibits a notable affinity for the Sigma-1 receptor, with a selectivity index of only 5.7. This suggests a potential for off-target effects related to σ1R modulation. In contrast, the bioisosteric alternative, Puri-B , displays a higher selectivity for AChE over both BuChE (200-fold) and the Sigma-1 receptor (>400-fold). Both compounds show negligible affinity for the Muscarinic M1 receptor at the concentrations tested.
Mechanistic Insights through Signaling Pathway Visualization
Understanding the signaling pathways associated with the primary target and off-targets provides a deeper context for the potential biological consequences of cross-reactivity.
Acetylcholinesterase and Cholinergic Synaptic Transmission
AChE's primary role is the termination of neurotransmission at the cholinergic synapse by hydrolyzing acetylcholine.[23] Its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing the activation of postsynaptic muscarinic and nicotinic receptors.
Caption: Muscarinic M1 Receptor (Gq-coupled) signaling cascade.
Sigma-1 Receptor Signaling Pathway
The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM). [8][24][25]It modulates intracellular Ca²⁺ signaling, primarily through its interaction with the IP3 receptor (IP3R), and is involved in cellular stress responses. [26][27]
Caption: Sigma-1 Receptor modulation of cellular signaling.
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of a novel compound synthesized from the this compound scaffold. While our compound of interest, BPC-A , is a potent AChE inhibitor, its off-target affinity for the Sigma-1 receptor highlights the importance of comprehensive selectivity profiling. The use of bioisosteric replacement, as exemplified by Puri-B , offers a viable strategy to mitigate off-target effects while retaining primary target potency.
For researchers and drug development professionals, these findings underscore the necessity of early and thorough cross-reactivity screening. The experimental protocols and comparative data presented herein provide a framework for making informed decisions in the lead optimization process, ultimately contributing to the development of safer and more effective therapeutics.
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Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596-610. [Link]
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van der Kant, R., & Goldstein, L. S. B. (2015). Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. Portland Press, 43(1), 1-15. [Link]
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Torres-Alemán, I., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4789. [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of N-Benzyl 1-boc-piperidine-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
The responsible disposal of laboratory reagents is foundational to a safe and compliant research environment. The primary objective is to minimize chemical exposure to personnel and prevent environmental contamination.[1][2] This is achieved through a systematic approach to waste identification, segregation, and disposal through approved channels.[2]
Hazard Assessment Based on Structural Analogs
In the absence of a dedicated SDS, a hazard assessment of N-Benzyl 1-boc-piperidine-4-carboxamide can be inferred from related molecules. Compounds with a piperidine core, N-Boc protecting groups, and benzyl moieties may exhibit the following characteristics:
-
Physical State: Likely a solid at room temperature.
-
Health Hazards: Potential for skin and eye irritation.[3][4][5] May be harmful if inhaled or swallowed.[6][7] During combustion, it is expected to produce oxides of carbon and nitrogen.[6][8][9]
-
Environmental Hazards: Specific environmental hazards are not well-documented for this compound. However, as a general rule, synthetic organic compounds should not be released into the environment.[10]
Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE. Based on the hazard assessment of similar compounds, this should include:
-
Eye Protection: Safety glasses or goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Body Protection: A lab coat.[11]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.[4]
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2]
-
Solid Waste: Collect solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container.[11] This includes any contaminated consumables such as weighing paper or pipette tips.
-
Liquid Waste: If the compound is in solution, it should be collected in a compatible, sealed container. Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
Container Integrity: Ensure the waste container is in good condition, leak-proof, and made of a material compatible with the chemical.[2]
Step 3: Labeling
Accurate and clear labeling of waste containers is a critical safety and regulatory requirement. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator or research group.
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
Step 5: Disposal Request
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal company.[3] Do not attempt to dispose of this chemical through standard trash or down the drain.[10]
Quantitative Data Summary
| Characteristic | Description | Citation |
| Physical State | Assumed to be a solid. | N/A |
| Primary Hazards | Potential for skin and eye irritation; may be harmful if inhaled or swallowed. | [3][4][5] |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is generated. | [3][4][10] |
| Disposal Container | Sealable, labeled hazardous waste container. | [11] |
| Disposal Method | Licensed professional waste disposal service. | [3] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1][9] |
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound.
In Case of a Spill
In the event of a small spill, and if you are trained to do so, follow these steps:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1]
-
Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Wash the spill area with soap and water.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
-
aapptec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]
-
Capot Chemical. (2026, January 6). MSDS of 1-Benzyl-3-boc-amino-piperidine-4-carboxylic acid ethyl ester. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 1-Benzyl-4-(N-Boc-amino) piperidine 98 73889-19-7 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.ie [fishersci.ie]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.com [capotchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Comprehensive Safety and Handling Guide for N--Benzyl 1-boc-piperidine-4-carboxamide
This guide provides essential safety protocols and operational directives for the handling of N-Benzyl 1-boc-piperidine-4-carboxamide. As a trusted partner in your research, we extend beyond supplying chemical reagents to ensuring you can utilize them with the utmost confidence and safety. The following procedures are synthesized from established best practices and data from structurally analogous compounds, providing a robust framework for risk mitigation in the laboratory.
While specific toxicological data for this compound is not extensively documented, its structural motifs, including the piperidine ring and amide functionality, necessitate that it be handled as a potentially hazardous substance. The primary risks associated with similar piperidine derivatives include irritation to the skin, eyes, and respiratory system.[1][2] Ingestion and direct skin contact should be rigorously avoided.
I. Hazard Assessment and Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards and the selection of appropriate personal protective equipment. All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] The following table outlines the recommended PPE for all procedures involving this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][2] | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[2][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][5] | Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[2] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[1] | Protects personal clothing from contamination and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges. | Required when handling the compound outside of a chemical fume hood or if there is a risk of aerosolization. |
It is imperative that all PPE be inspected before use and that contaminated gear be decontaminated or disposed of properly.[2]
II. Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of a chemical in the laboratory is critical for maintaining a safe environment. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Should the container be compromised, do not handle it directly. Follow your institution's protocol for damaged chemical shipments.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][6] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[6][7]
-
Preparation and Handling:
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4][7]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not allow the material to enter drains or waterways.[5][7]
-
-
Decontamination and Waste Disposal:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Collect all waste, including contaminated PPE and disposable labware, in a designated, properly labeled hazardous waste container.[8]
-
Dispose of all waste in accordance with local, state, and federal regulations.[7] Contaminated packaging should be disposed of as unused product.[8]
-
III. Emergency Procedures
Immediate and appropriate action during a chemical exposure is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[2] Flush the affected skin with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[3] Seek immediate medical attention.[3]
An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][3]
IV. Conclusion
By adhering to these guidelines, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of potential hazards and robust handling protocols, is paramount in the dynamic environment of scientific research.
References
- Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem.
- PIPERIDINE CAS Number - HAZARD SUMMARY.
- Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer.
- Piperidine - SAFETY DATA SHEET - Penta chemicals.
- Piperidine-4-carboxylic acid, N-BOC protected - Apollo Scientific.
- Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
- Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
- SAFETY DATA SHEET - N-Benzyl-4-piperidone.
- SAFETY DATA SHEET - 1-Benzyl-4-piperidinecarboxaldehyde.
- Chemical Safety Data Sheet MSDS / SDS - N-Benzylpiperidine-4-carboxaldehyde - ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
